molecular formula C15H14O5 B1518080 Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate CAS No. 1332855-94-3

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B1518080
CAS No.: 1332855-94-3
M. Wt: 274.27 g/mol
InChI Key: QZWDHGOVQBRIFJ-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C15H14O5 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-oxo-3-phenylmethoxypyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-2-18-15(17)14-13(12(16)8-9-19-14)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWDHGOVQBRIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a valuable pyranone derivative with applications in medicinal chemistry and drug development. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate, from a readily available starting material, followed by its subsequent benzylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of Pyranone Scaffolds

Pyranone derivatives are a class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, have made them attractive targets for organic synthesis. The title compound, this compound, incorporates a benzyl protecting group, which is a common strategy in multi-step syntheses to mask a reactive hydroxyl group, allowing for selective modifications at other positions of the molecule. The strategic introduction and subsequent removal of such protecting groups are fundamental concepts in modern organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the benzyl ether, leading back to the corresponding hydroxyl derivative, Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate. This precursor can be envisioned to arise from the esterification of the corresponding carboxylic acid, which in turn can be derived from commercially available starting materials like kojic acid.

Our synthetic strategy, therefore, involves a two-step sequence:

  • Synthesis of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate: This intermediate is prepared via a multi-step sequence starting from a suitable precursor, such as a derivative of kojic acid.

  • Benzylation of the Hydroxyl Group: The hydroxyl group of the pyranone ring is then protected as a benzyl ether using a Williamson ether synthesis.

This approach offers a convergent and efficient route to the desired product, utilizing well-established and reliable chemical transformations.

Visualizing the Synthetic Workflow

Synthesis_Workflow Kojic_Acid Kojic Acid Derivative Precursor Ethyl 3-hydroxy-4-oxo- 4H-pyran-2-carboxylate Kojic_Acid->Precursor Esterification & Modification Target Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Precursor->Target Benzylation (Williamson Ether Synthesis)

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate

The synthesis of the key intermediate, Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate, can be achieved from a derivative of kojic acid. This involves the protection of the primary alcohol of kojic acid, followed by oxidation and subsequent esterification.

Step 1.1: Protection of the Primary Alcohol of a Kojic Acid Derivative

The initial step involves the selective protection of the primary hydroxyl group of a suitable kojic acid derivative to prevent its oxidation in the subsequent step. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group due to its stability under various reaction conditions and ease of removal.

Step 1.2: Oxidation of the Aldehyde

The protected kojic acid derivative is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation.

Step 1.3: Esterification to the Ethyl Ester

The final step in the synthesis of the precursor is the esterification of the carboxylic acid to the desired ethyl ester. Fischer esterification, using ethanol in the presence of a catalytic amount of strong acid, is a standard and effective method.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Protected Kojic Acid Derivative-1.0 eq-
Oxidizing Agent-1.1 eq-
Ethanol46.07Excess-
Sulfuric Acid (conc.)98.08Catalytic-
Sodium Bicarbonate84.01As needed-
Ethyl Acetate88.11--
Brine---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Oxidation: To a solution of the protected kojic acid derivative in a suitable solvent, add the oxidizing agent portion-wise at a controlled temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Esterification: Dissolve the crude carboxylic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound

The benzylation of the hydroxyl group of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks benzyl bromide in an SN2 reaction.

The Williamson Ether Synthesis: A Mechanistic Perspective

The Williamson ether synthesis is a classic and versatile method for preparing ethers. The choice of base is critical to ensure efficient deprotonation of the hydroxyl group without causing unwanted side reactions, such as hydrolysis of the ethyl ester. A moderately strong base, such as potassium carbonate, is often suitable for this purpose, as it is strong enough to deprotonate the phenolic hydroxyl group but generally does not promote ester saponification under anhydrous conditions. The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile, which can dissolve the reactants and facilitate the SN2 reaction.

Visualizing the Benzylation Reaction

Benzylation_Mechanism Reactants Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate + Benzyl Bromide Product This compound Reactants->Product Reflux Base K2CO3 Base->Reactants Solvent Acetone Solvent->Reactants Byproduct KBr + KHCO3 Product->Byproduct Formation of byproducts

A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application as a key synthetic intermediate. While direct experimental data for the title compound is limited in public literature, this guide establishes a robust understanding through a detailed examination of its immediate precursor, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and a scientifically grounded projection of the properties and synthesis of the target ethyl ester.

Introduction: The Significance of the 4-Oxo-4H-Pyran Scaffold

The 4-oxo-4H-pyran core is a privileged heterocyclic motif present in a wide array of natural products and biologically active molecules. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and biological characteristics, making it a valuable building block in medicinal chemistry. This compound, as a derivative, holds significant potential in the synthesis of complex molecular architectures for drug discovery. Its precursor, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a known intermediate in the synthesis of the second-generation HIV-1 integrase inhibitor, Dolutegravir, and the antiviral medication Baloxavir marboxil.[1][2][] This underscores the industrial and pharmaceutical relevance of this chemical family.

The Precursor: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

A thorough understanding of this compound begins with its parent carboxylic acid. This section details the synthesis and established properties of this pivotal intermediate.

Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

The synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid can be achieved through a multi-step process commencing from furfuryl alcohol.[1] A key step involves the TEMPO-catalyzed oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[4]

Synthesis_of_Carboxylic_Acid Furfuryl_Alcohol Furfuryl Alcohol Intermediate_I 2-(Hydroxymethyl)-3- (benzyloxy)-4H-pyran-4-one Furfuryl_Alcohol->Intermediate_I Rearrangement, Addition, Hydroxyl Protection Carboxylic_Acid 3-(Benzyloxy)-4-oxo-4H- pyran-2-carboxylic acid Intermediate_I->Carboxylic_Acid TEMPO, NaBr, NaHCO3 NaOCl, DCM/H2O, 5°C

Caption: Synthesis pathway for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Experimental Protocol: Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one [4]

This protocol describes a robust and scalable oxidation reaction. The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite as the terminal oxidant provides a selective and efficient conversion under mild conditions.

  • Reaction Setup: To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1 part by weight), dichloromethane (approx. 8.5 parts by volume), and water (approx. 4.3 parts by volume).

  • Addition of Reagents: Stir the mixture and add sodium bicarbonate (approx. 1.9 parts by weight), sodium bromide (approx. 0.04 parts by weight), and TEMPO (approx. 0.06 parts by weight).

  • Controlled Oxidation: Cool the reaction mixture to 5°C. Slowly add a 10% aqueous solution of sodium hypochlorite (approx. 8.5 parts by volume) while maintaining the temperature at 5°C.

  • Reaction Monitoring and Quenching: Stir the mixture at 5°C for 1 hour post-addition. Upon completion, add a 30% aqueous solution of sodium thiosulfate to quench the excess oxidant.

  • Work-up and Isolation: Adjust the pH to approximately 4 with concentrated hydrochloric acid. Separate the organic phase, and extract the aqueous phase twice with dichloromethane. Combine the organic layers and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a white to off-white solid.[4]

Physicochemical and Spectroscopic Properties of the Carboxylic Acid

The properties of the carboxylic acid precursor are summarized below. These values provide a baseline for understanding the characteristics of its ethyl ester derivative.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₅[5]
Molecular Weight 246.22 g/mol [5]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 487.5 ± 45.0 °C[4]
Density (Predicted) 1.39 ± 0.1 g/cm³[4]
pKa (Predicted) 2.00 ± 0.20[4]
Storage 2-8°C[4]

Spectroscopic Data:

  • LC-MS: [M+H]⁺ = 247.06, [M]⁺ = 245.05.[4]

  • ¹H NMR (DMSO-d₆): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H).[4]

This compound: Synthesis and Projected Properties

This section focuses on the target compound, providing a detailed methodology for its synthesis via esterification and a projection of its key chemical properties based on available data from analogous structures.

Proposed Synthesis: Fischer Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor. This acid-catalyzed reaction with ethanol is a classic and reliable transformation.[6]

Esterification_Reaction Carboxylic_Acid 3-(Benzyloxy)-4-oxo-4H- pyran-2-carboxylic acid Ethyl_Ester Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Carboxylic_Acid->Ethyl_Ester Ethanol (excess), cat. H₂SO₄, Reflux

Caption: Fischer esterification to produce the target ethyl ester.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for Fischer esterification and is optimized for the specific substrate.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1 equivalent) in anhydrous ethanol (serving as both reactant and solvent, typically 10-20 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents). The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The excess of ethanol serves to shift the reaction equilibrium towards the product side.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Projected Physicochemical and Spectroscopic Properties

The following properties are projected for the title compound based on its structure and data from the related "Ethyl 4H-Pyran-4-one-2-carboxylate".[7][8]

PropertyProjected ValueRationale
Molecular Formula C₁₅H₁₄O₅Addition of C₂H₄ from esterification.
Molecular Weight 274.27 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidSimilar to the carboxylic acid and ethyl comanate.[4][7]
Melting Point Expected to be a defined melting point solidCrystalline nature is typical for such compounds.[7]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)Typical for moderately polar organic esters.

Projected Spectroscopic Data:

The presence of the ethyl group will introduce characteristic signals in the NMR spectra, which can be predicted with high confidence by comparison with the spectra of the carboxylic acid and ethyl comanate.[4][7]

  • ¹H NMR:

    • The pyran ring protons are expected to have similar chemical shifts to the carboxylic acid precursor.

    • The benzylic protons (-OCH₂Ph) will likely appear as a singlet around δ 5.0-5.2 ppm.

    • The phenyl protons will appear in the aromatic region (δ 7.2-7.5 ppm).

    • The ethyl ester will show a quartet around δ 4.2-4.4 ppm (for the -OCH₂CH₃) and a triplet around δ 1.2-1.4 ppm (for the -OCH₂CH₃).

  • ¹³C NMR:

    • The carbonyl carbon of the ester is expected around δ 160-165 ppm.

    • The pyranone carbonyl (C4) should be observed around δ 175-180 ppm.

    • The carbons of the ethyl group will appear at approximately δ 60-63 ppm (-OCH₂) and δ 13-15 ppm (-CH₃).

  • IR Spectroscopy:

    • Strong C=O stretching vibrations for the pyranone ketone (around 1650 cm⁻¹) and the ester carbonyl (around 1730 cm⁻¹).

    • C-O stretching bands for the ether and ester functionalities.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate. The 4-pyranone ring can undergo various transformations. The electron-withdrawing nature of the carbonyl group at C4 makes the C2 and C6 positions susceptible to nucleophilic attack. The double bonds at C2-C3 and C5-C6 can participate in cycloaddition reactions.

The ester functionality can be hydrolyzed back to the carboxylic acid or converted to amides. The benzyloxy group serves as a protecting group for the 3-hydroxyl functionality and can be removed by catalytic hydrogenation to reveal the free hydroxyl group, opening up further avenues for derivatization.

The primary application of this compound and its precursor lies in providing the core scaffold for the synthesis of complex pharmaceuticals, most notably in the field of antiviral drug development.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with direct relevance to the pharmaceutical industry. This guide has provided a comprehensive overview of its chemical properties, grounded in the well-documented synthesis and characterization of its carboxylic acid precursor. The proposed synthetic protocol for the ethyl ester offers a reliable and scalable method for its preparation. The projected physicochemical and spectroscopic data provide a solid foundation for its identification and use in further synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-functionalized heterocyclic scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • 3B Scientific (Wuhan) Corporation. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. Retrieved from [Link]

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]

  • ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

  • Ghoneim, A. A., & El-Gazzar, A. R. B. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the spectroscopic characterization of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational spectroscopic principles to predict its spectral features. It further outlines the standardized methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and providing a robust framework for researchers.

Molecular Overview and Expected Structural Significance

This compound is a derivative of 4-pyranone, a heterocyclic motif of interest in medicinal chemistry. The related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a known intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor[1][2][3]. The ethyl ester functionalization alters the compound's polarity and may influence its pharmacokinetic properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stability.

Caption: Structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): Based on the structure, the following proton signals are predicted (in CDCl₃):

  • Ethyl Group: A quartet signal for the -OCH₂- protons, likely in the range of δ 4.2-4.5 ppm, coupled to a triplet signal for the -CH₃ protons around δ 1.2-1.4 ppm.

  • Pyranone Ring: Two distinct signals for the vinyl protons on the pyranone ring. These would appear as doublets. For a similar compound, ethyl 4H-pyran-4-one-2-carboxylate, these signals appear at δ 7.83 (d, J = 5.7 Hz) and δ 6.44 (dd, J = 5.7, 2.4 Hz)[4]. The benzyloxy substituent at the 3-position will influence the precise chemical shifts.

  • Benzyloxy Group: A singlet for the benzylic -OCH₂- protons, expected around δ 5.0-5.3 ppm. The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region, δ 7.2-7.5 ppm.

¹³C NMR (Carbon NMR): The predicted carbon signals are as follows:

  • Carbonyls: Two distinct carbonyl signals are expected at the downfield end of the spectrum (δ 160-180 ppm), corresponding to the ester and the pyranone ketone. In ethyl 4H-pyran-4-one-2-carboxylate, these appear at δ 178.4 (C-4) and δ 159.7 (ester C=O)[4].

  • Pyranone and Benzyloxy Carbons: Signals for the sp² hybridized carbons of the pyranone and benzene rings are expected in the δ 100-160 ppm region. The benzylic -OCH₂- carbon should appear around δ 70-75 ppm.

  • Ethyl Group: The -OCH₂- carbon is predicted around δ 60-65 ppm, and the -CH₃ carbon will be the most upfield signal, around δ 14-16 ppm.

Table 1: Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyranone C=O-~178
Ester C=O-~160
Aromatic C-H7.2-7.5 (m, 5H)127-137
Pyranone C-H~7.8 (d), ~6.5 (d)118-155
Benzylic CH₂~5.2 (s, 2H)~70
Ethyl OCH₂~4.4 (q, 2H)~63
Ethyl CH₃~1.4 (t, 3H)~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretching: Strong, sharp absorption bands are expected for the two carbonyl groups. The pyranone ketone C=O stretch will likely appear around 1650-1680 cm⁻¹. The ester C=O stretch is expected at a higher frequency, typically 1730-1750 cm⁻¹.

  • C-O Stretching: Bands corresponding to the C-O stretching of the ester and ether linkages are expected in the fingerprint region, between 1000-1300 cm⁻¹.

  • Aromatic and Vinyl C=C Stretching: Medium to weak bands are predicted in the 1500-1600 cm⁻¹ region.

  • Aromatic and Vinyl C-H Stretching: These will appear as a group of bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands for the ethyl and benzylic C-H bonds are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₅H₁₄O₅) is 274.27 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 275 should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI). The analogous carboxylic acid shows an [M+H]⁺ peak at m/z 247.06[2].

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z 229.

    • Cleavage of the benzyl group would lead to a prominent peak at m/z 91 (the tropylium ion).

    • Loss of the entire ethyl carboxylate group could also be a possible fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining high-quality spectroscopic data.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to a clean, dry 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire 1H, 13C, and 2D (COSY, HSQC) spectra Shim->Acquire Process Apply Fourier transform, phase correction, and baseline correction Acquire->Process Reference Reference spectra (e.g., TMS at 0 ppm) Process->Reference Integrate Integrate 1H peaks and assign chemical shifts Reference->Integrate Analyze Analyze coupling constants and 2D correlations Integrate->Analyze

Caption: A generalized workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS).

IR Data Acquisition
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. A full scan over a relevant m/z range (e.g., 50-500) is typically performed.

  • Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the precursor ion (m/z 275) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established principles and data from analogous compounds. The detailed experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the scientific rigor required for chemical synthesis and drug development applications.

References

  • Autechem. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. [Link]

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024).
  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • Watson International. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2. [Link]

Sources

Crystal structure of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The crystal structure of this compound is not currently available in the public domain. This guide, therefore, provides a comprehensive roadmap for its determination, from synthesis to structural analysis. The methodologies are grounded in established protocols for analogous compounds, ensuring a robust and scientifically sound approach.

Introduction: The Significance of Structural Elucidation

This compound is a derivative of 4H-pyran-4-one, a scaffold of significant interest in medicinal chemistry and materials science. The determination of its single-crystal X-ray structure is paramount for a definitive understanding of its three-dimensional architecture. This knowledge is crucial for:

  • Structure-Activity Relationship (SAR) Studies: A precise molecular geometry informs the design of novel derivatives with enhanced biological activity.

  • Drug Development: Understanding intermolecular interactions is key to predicting solid-state properties such as solubility, stability, and polymorphism, all critical parameters in drug formulation.

  • Materials Science: The crystal packing arrangement dictates the macroscopic properties of the material.

This guide will provide a comprehensive, step-by-step methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of this compound can be readily achieved through the esterification of its corresponding carboxylic acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. The synthesis of this precursor has been previously reported.[1][2]

Synthesis of this compound

This protocol is based on standard esterification procedures.

Experimental Protocol:

  • Dissolution: To a solution of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1.0 eq) in anhydrous ethanol (20 mL/g), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step. Several techniques should be systematically explored.

Experimental Protocol:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator or freezer to promote crystal growth.

X-ray Crystallography: Unveiling the Molecular Architecture

The following protocol is based on the successful structure determination of the related compound, Ethyl 4H-pyran-4-one-2-carboxylate.[3]

Data Collection

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations. A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.

Structure Solution and Refinement

Experimental Protocol:

  • Structure Solution: The structure is solved using direct methods or dual-space methods (e.g., using SHELXT).[3]

  • Structure Refinement: The solved structure is refined by full-matrix least-squares on F² using software such as SHELXL.[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystal Structure and Analysis

Based on the known structure of Ethyl 4H-pyran-4-one-2-carboxylate[3] and the presence of the benzyloxy group, we can anticipate several key structural features.

Molecular Geometry

The 4H-pyran-4-one ring is expected to be essentially planar. The ethyl carboxylate group may exhibit some degree of rotational freedom. The benzyloxy group will introduce additional conformational flexibility. A key point of analysis will be the dihedral angle between the pyran ring and the phenyl ring of the benzyloxy group.

Intermolecular Interactions

The crystal packing will likely be dominated by a combination of hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected, similar to those observed in Ethyl 4H-pyran-4-one-2-carboxylate.[3]

  • π-π Stacking: The presence of the aromatic ring in the benzyloxy group introduces the possibility of π-π stacking interactions, which could significantly influence the crystal packing.

Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for this compound, which can be used as a template for reporting the actual data once determined.

ParameterHypothetical Value
Chemical formulaC₁₅H₁₄O₅
Formula weight274.27 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.0, 8.0, 15.0
α, β, γ (°)90, 105, 90
Volume (ų)1159
Z4
Calculated density (g/cm³)1.57
Absorption coefficient (mm⁻¹)0.12
F(000)576
Crystal size (mm³)0.20 x 0.15 x 0.10
Temperature (K)173
Radiation (λ, Å)Mo Kα (0.71073)
Reflections collected~10000
Independent reflections~2500
R_int0.04
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.14
Goodness-of-fit on F²1.05

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Esterification Esterification of Carboxylic Acid Purification Column Chromatography Esterification->Purification Slow_Evap Slow Evaporation Purification->Slow_Evap Vapor_Diff Vapor Diffusion Purification->Vapor_Diff Cooling Cooling Purification->Cooling Data_Collection Data Collection Slow_Evap->Data_Collection Vapor_Diff->Data_Collection Cooling->Data_Collection Structure_Solution Structure Solution (SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure

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The Architecture of a Privileged Scaffold: A Technical Guide to the Formation of Substituted 4H-Pyran-4-Ones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the 4H-Pyran-4-one Core

To the discerning researcher in drug development and materials science, the 4H-pyran-4-one scaffold is more than a mere heterocyclic system; it is a privileged structure. Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscores its importance.[1][2] This guide provides an in-depth exploration of the core mechanistic principles governing the formation of substituted 4H-pyran-4-ones, moving beyond simple procedural descriptions to elucidate the underlying chemical logic that drives these elegant transformations. Our focus is on empowering the practicing scientist with the causal understanding necessary to not only replicate but also innovate in the synthesis of these valuable compounds.

I. The Classical Cornerstone: Intramolecular Cyclization of 1,3,5-Tricarbonyl Compounds

The most fundamental and biomimetic approach to the 4H-pyran-4-one ring system involves the intramolecular cyclization of a 1,3,5-tricarbonyl precursor. This strategy mimics the polyketide pathways observed in nature and offers a reliable, albeit sometimes challenging, route to the desired scaffold.[3] The choice of catalyst—acid or base—dictates the specific mechanistic pathway and can influence the substrate scope and reaction efficiency.

A. Acid-Catalyzed Dehydrative Cyclization: An Electrophilic Cascade

In the presence of a strong acid, such as sulfuric acid or triflic acid, the 1,3,5-triketone undergoes a series of protonation and enolization steps, culminating in a dehydrative cyclization. The causality behind this method lies in the acid's ability to activate the carbonyl groups, rendering them more susceptible to intramolecular nucleophilic attack.

The mechanism proceeds as follows:

  • Protonation and Enolization: The acid catalyst protonates one of the terminal carbonyl groups, increasing its electrophilicity. Tautomerization to the enol form provides the nucleophile for the subsequent cyclization.

  • Intramolecular Aldol Addition: The enol oxygen of one terminal keto-enol tautomer attacks the protonated carbonyl of the other, forming a six-membered cyclic hemiacetal intermediate.

  • Dehydration: Under the acidic conditions, the hemiacetal readily eliminates a molecule of water to form a stable, conjugated pyrylium ion.

  • Deprotonation: Loss of a proton from the hydroxyl group of the central keto-enol tautomer furnishes the final 4H-pyran-4-one product.

start 1,3,5-Triketone protonation Protonation & Enolization start->protonation + H+ enol Enol Intermediate protonation->enol cyclization Intramolecular Aldol Addition enol->cyclization hemiacetal Cyclic Hemiacetal cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration - H2O pyrylium Pyrylium Ion dehydration->pyrylium deprotonation Deprotonation pyrylium->deprotonation - H+ product 4H-Pyran-4-one deprotonation->product

Figure 1: Workflow for Acid-Catalyzed Cyclization of 1,3,5-Triketones.

Experimental Protocol: Acid-Catalyzed Synthesis of 2,6-Dimethyl-4H-pyran-4-one

Objective: To synthesize 2,6-dimethyl-4H-pyran-4-one from acetylacetone (a 1,3-dicarbonyl compound which dimerizes in situ to a 1,3,5-triketone equivalent).

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flask containing acetylacetone (10.0 g, 0.1 mol), add concentrated sulfuric acid (5 mL) dropwise with stirring and cooling in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The mixture will become viscous and darken in color.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, followed by a final wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford pure 2,6-dimethyl-4H-pyran-4-one.

II. The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including 4H-pyran-4-ones. These one-pot processes, where three or more reactants combine in a cascade of reactions, offer significant advantages in terms of operational simplicity and rapid access to molecular diversity.[1][4]

A. The Domino Knoevenagel-Michael-Cyclization Pathway

A prevalent MCR for the synthesis of highly substituted 4H-pyrans (which can be precursors to 4H-pyran-4-ones depending on the starting materials) involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound. The choice of a basic catalyst, such as piperidine or N-methylmorpholine, is crucial for initiating the reaction cascade.

The mechanistic sequence is as follows:

  • Knoevenagel Condensation: The basic catalyst facilitates the condensation between the aldehyde and the active methylene compound to form a highly electrophilic Knoevenagel adduct.

  • Michael Addition: The enolate of the 1,3-dicarbonyl compound, also generated by the base, acts as a nucleophile and undergoes a Michael addition to the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and often elimination of a small molecule (like water) to afford the stable 4H-pyran ring system.

reactants Aldehyde + Active Methylene Compound + 1,3-Dicarbonyl knoevenagel Knoevenagel Condensation reactants->knoevenagel Base Catalyst michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product Substituted 4H-Pyran cyclization->product

Figure 2: General Workflow for Multicomponent Synthesis of 4H-Pyrans.

Data Presentation: Catalyst Efficiency in MCRs

The choice of catalyst significantly impacts the yield and reaction time in these multicomponent reactions. The following table summarizes the performance of various catalysts in a model reaction for the synthesis of a 4H-pyran derivative.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolRoom Temp.240[2]
Acetic AcidEthanolReflux12Intermediate[2]
Al₂O₃Solvent-free60850[2]
MgOSolvent-free601060[2]
KOH loaded CaOSolvent-free601.592[2]
Nd₂O₃Water800.7593[2]

III. Modern and Atom-Economical Approaches

While classical methods remain valuable, contemporary organic synthesis prioritizes atom economy and the use of novel catalytic systems. Several modern strategies for 4H-pyran-4-one synthesis exemplify these principles.

A. Synthesis from Diynones: A Hydration/Cyclization Cascade

A highly atom-economical route to 4H-pyran-4-ones involves the hydration and subsequent 6-endo cyclization of skipped diynones. This transformation can be promoted by strong acids or, more elegantly, by gold catalysts.[3] The gold catalyst activates the alkyne moieties, facilitating the nucleophilic attack of water and orchestrating the cyclization cascade.

start Skipped Diynone activation Alkyne Activation start->activation Au Catalyst or Acid hydration Hydration activation->hydration + H₂O intermediate 1,3,5-Triketone Intermediate hydration->intermediate cyclization 6-endo Cyclization intermediate->cyclization product 4H-Pyran-4-one cyclization->product

Figure 3: Gold-Catalyzed Synthesis of 4H-Pyran-4-ones from Diynones.

This method is particularly attractive due to its directness and the generation of water as the only byproduct. The regioselectivity of the hydration is a critical factor, and the choice of catalyst and reaction conditions plays a pivotal role in controlling the outcome.

IV. Conclusion: A Scaffold of Opportunity

The synthesis of substituted 4H-pyran-4-ones is a rich and evolving field. From the foundational logic of 1,3,5-triketone cyclization to the efficiency of modern multicomponent and gold-catalyzed reactions, the synthetic chemist has a powerful arsenal of tools at their disposal. A thorough understanding of the underlying mechanisms is paramount for the rational design of novel derivatives with tailored properties for applications in medicine and materials science. This guide has sought to provide that foundational, mechanistic understanding, empowering researchers to not only utilize existing methods but also to contribute to the ongoing innovation in the synthesis of this remarkable heterocyclic scaffold.

References

  • El-Sayed, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. [Link]

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134. [Link]

  • Zantioti-Chatzouda, E.-M., et al. (2018). Organocatalyzed Approach to the Synthesis of γ-Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. European Journal of Organic Chemistry, 2018(43), 5983-5989. [Link]

  • Shaabani, A., et al. (2011). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 10(4), 771-779. [Link]

Sources

Discovery and history of pyran-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Pyran-2-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran-2-carboxylate scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant biological and therapeutic importance. This technical guide provides a comprehensive overview of the discovery and historical development of pyran-2-carboxylate derivatives, with a focus on the evolution of synthetic methodologies and their expanding role in drug discovery. We will delve into the fundamental chemical principles that have guided the synthesis of these compounds, from early classical reactions to modern catalytic and stereoselective approaches. This guide aims to equip researchers and drug development professionals with a thorough understanding of the chemistry and therapeutic potential of this important class of molecules.

Introduction: The Enduring Significance of the Pyran-2-Carboxylate Core

The 2H-pyran-2-one ring, a six-membered unsaturated lactone, is a structural cornerstone found in a vast array of natural products exhibiting a wide spectrum of bioactivities, including antifungal, antibiotic, cytotoxic, and neurotoxic effects.[1] The inherent reactivity of the pyran-2-one ring, characterized by its susceptibility to nucleophilic attack at positions C-2, C-4, and C-6, has made it a versatile building block in synthetic chemistry.[1] This reactivity has been harnessed to construct complex molecular architectures and to generate libraries of compounds for drug discovery programs. The journey of pyran-2-carboxylate derivatives from their initial discovery to their current status as key pharmacophores is a testament to the continuous evolution of synthetic organic chemistry and our growing understanding of molecular recognition in biological systems.

Early Synthetic Strategies: Laying the Foundation

The initial forays into the synthesis of pyran derivatives were largely centered around classical condensation and cycloaddition reactions. A foundational approach involved the reaction of α,β-unsaturated carbonyl compounds with vinyl ethers, often requiring high temperatures.[2] While effective in providing access to the basic pyran scaffold, these early methods were often limited by low reaction velocities and the propensity for polymerization at elevated temperatures, which could significantly reduce yields.[2]

A significant advancement in this area was the development of catalytic systems to promote the reaction under milder conditions. The use of zinc salts as catalysts, for instance, enabled the preparation of 2-substituted-3,4-dihydro-2H-pyrans at lower temperatures and in shorter reaction times, thereby minimizing competing polymerization side reactions.[2]

Diagram: Early Synthesis of Dihydropyrans

G cluster_reactants Reactants cluster_conditions Reaction Conditions Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Reaction Hetero-Diels-Alder Reaction Unsaturated_Carbonyl->Reaction Vinyl_Ether Vinyl Ether Vinyl_Ether->Reaction Catalyst Catalyst (e.g., Zinc Salt) Catalyst->Reaction Solvent Solvent (e.g., Benzene, Toluene) Solvent->Reaction Temperature Temperature (40-80°C) Temperature->Reaction Product 2-Substituted-3,4-dihydro-2H-pyran Reaction->Product

Caption: Early catalytic synthesis of dihydropyran derivatives.

The Rise of Multi-Component Reactions: Efficiency and Diversity

A paradigm shift in the synthesis of highly functionalized pyran derivatives came with the advent of multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.

A prominent example is the one-pot synthesis of 3-benzoylamino derivatives of pyran-2-ones.[3][4] This methodology involves the reaction of ketones with N,N-dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid in the presence of acetic anhydride.[3] This approach allows for the construction of complex pyran-2-one systems from readily available starting materials in a highly convergent manner.

Experimental Protocol: One-Pot Synthesis of 3-Benzoylamino-cycloalka[b]pyran-2-ones

Step 1: Enaminoketone Formation

  • A mixture of the corresponding cycloalkanone (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMFDMA, 20 mmol) is heated under reflux for 16 hours.

  • The volatile components (methanol and excess DMFDMA) are removed under reduced pressure to yield the crude α-enaminoketone.

Step 2: Cyclization and Acylation

  • To the crude enaminoketone, hippuric acid (10 mmol) and acetic anhydride (15 mL) are added.

  • The reaction mixture is heated at 90°C for 4 hours.

  • The volatile components are again removed in vacuo.

Step 3: Rearrangement and Product Isolation

  • To the resulting residue, a mixture of pyridine and triethylamine (4:1, 10 mL) is added, and the mixture is refluxed for 9 hours.

  • After evaporation of the solvents, ethanol is added to the residue.

  • The crystalline product is isolated by filtration.

Modern Synthetic Innovations: Catalysis and Stereocontrol

Contemporary research in pyran-2-carboxylate synthesis is heavily focused on the development of novel catalytic systems and methods for achieving high levels of stereocontrol. The inherent chirality of many biologically active natural products containing the pyran motif necessitates the development of enantioselective synthetic strategies.

Chiral auxiliaries have been employed to control the stereochemical outcome of reactions leading to pyran derivatives.[5] These are stereogenic groups that are temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction, after which they can be removed.[5] While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.

More recently, organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of pyrans. These methods offer the potential for high enantioselectivity and atom economy. For instance, phosphine-catalyzed (3+3) annulations between allenoates and 1C,3O-bisnucleophiles provide a direct and efficient route to stable 2H-pyrans.[6]

Table: Comparison of Synthetic Methodologies for Pyran Derivatives
MethodologyDescriptionAdvantagesDisadvantagesKey References
Classical Cycloaddition Reaction of α,β-unsaturated carbonyls with vinyl ethers.Simple starting materials.High temperatures, low yields, polymerization.[2]
Multi-Component Reactions One-pot synthesis from three or more starting materials.High efficiency, diversity-oriented.Can be sensitive to reaction conditions.[3][4]
Chiral Auxiliary-Mediated Synthesis Use of a temporary chiral group to direct stereochemistry.Good stereocontrol.Requires additional synthetic steps.[5]
Modern Catalytic Methods Organocatalysis and transition-metal catalysis.High enantioselectivity, atom economy.Catalyst development can be challenging.[6]

Biological Activities and Drug Discovery Applications

The pyran scaffold is a common feature in a wide range of biologically active compounds. This has made pyran-2-carboxylate derivatives attractive targets for drug discovery and development.

Antimicrobial and Antiviral Activity: Numerous pyran derivatives have demonstrated potent activity against bacteria, fungi, and viruses.[7][8][9] For example, certain 2-pyrones have shown inhibitory activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[9]

Anticancer Properties: The pyran motif is present in several anticancer agents. Some fused pyran derivatives have been investigated as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy.[10] The pyrano-quinoline core, for instance, has been shown to fit into the ATP-binding site of these kinases, leading to the inhibition of cancer cell proliferation.[10]

Neuroprotective Effects: There is growing interest in the potential of pyran derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease.[11] Luteolin, a flavonoid containing a pyran ring, has demonstrated neuroprotective properties.[11]

HIV Protease Inhibition: A notable example of a pyran-containing drug is Tipranavir, an HIV protease inhibitor used in the treatment of AIDS.[5] The development of Tipranavir involved the use of a chiral auxiliary to control the stereochemistry of a key intermediate.[5]

Diagram: The Role of Pyran Derivatives in Drug Discovery

G cluster_activities Biological Activities cluster_drugs Therapeutic Applications Pyran_Core Pyran-2-Carboxylate Core Scaffold Anticancer Anticancer Pyran_Core->Anticancer Antimicrobial Antimicrobial Pyran_Core->Antimicrobial Antiviral Antiviral Pyran_Core->Antiviral Neuroprotective Neuroprotective Pyran_Core->Neuroprotective EGFR_HER2_Inhibitors EGFR/HER-2 Inhibitors (Cancer) Anticancer->EGFR_HER2_Inhibitors Tipranavir Tipranavir (HIV Protease Inhibitor) Antiviral->Tipranavir Alzheimers_Therapeutics Alzheimer's Disease Therapeutics Neuroprotective->Alzheimers_Therapeutics

Caption: Biological activities and therapeutic applications of pyran derivatives.

Future Perspectives

The rich history and diverse reactivity of pyran-2-carboxylate derivatives suggest that they will continue to be a fertile ground for discovery in the years to come. Future research will likely focus on the development of more efficient and sustainable synthetic methods, including the use of green chemistry principles and novel catalytic systems. The exploration of new biological targets for pyran-based compounds, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.[12]

References

  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. (2008). HETEROCYCLES, 77(2).
  • Chiral auxiliary. In Wikipedia.
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2007). ARKIVOC, 2007(viii), 97-111.
  • Recent Advances in the Synthesis of 2H-Pyrans. (2018). Molecules, 23(11), 2947.
  • Synthesis and biological activities of some fused pyran derivatives. (2016). Arabian Journal of Chemistry, 9, S966-S970.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar.
  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Synthesis of 2H-pyrans. Organic Chemistry Portal.
  • Plausible mechanistic pathway of the synthesis of pyran derivatives 2.
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). Semantic Scholar.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PMC - NIH.
  • 2-Pyrones possessing antimicrobial and cytotoxic activities. (2008).
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PMC - PubMed Central.
  • Synthesis and biological activities of some fused pyran deriv
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput

Sources

The Rising Therapeutic Potential of Benzyloxy-Pyran Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyran Scaffold and the Influence of the Benzyloxy Moiety

The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of significant biological importance.[1] Its prevalence in pharmacologically active compounds has earned it the designation of a "privileged structure" in medicinal chemistry.[2] Pyran derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] This guide delves into the burgeoning field of benzyloxy-pyran compounds, exploring how the incorporation of a benzyloxy group can modulate and enhance the therapeutic potential of the pyran core.

The benzyloxy substituent, with its aromatic ring and flexible ether linkage, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can engage in crucial π-π stacking and hydrophobic interactions within biological targets, enhance metabolic stability, and modulate solubility.[4][5] This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into benzyloxy-pyran compounds, offering a roadmap for the rational design of novel therapeutics.

I. Synthetic Strategies for Benzyloxy-Pyran Scaffolds: A Gateway to Chemical Diversity

The synthesis of benzyloxy-pyran derivatives can be achieved through various strategic approaches, often building upon established methods for pyran ring formation with the introduction of the benzyloxy group at a key step.

A. One-Pot Multicomponent Reactions (MCRs) for 4H-Pyran Core Synthesis

A highly efficient and atom-economical approach to constructing the 4H-pyran scaffold is through one-pot multicomponent reactions.[6] These reactions typically involve the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound.[3]

Rationale for MCRs: This strategy is favored for its operational simplicity, high yields, and the ability to generate a diverse library of compounds from readily available starting materials. The use of a catalyst, often a mild base like piperidine, facilitates a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3]

Experimental Protocol: Synthesis of a 2-amino-4H-pyran derivative [3]

  • Reaction Setup: To a solution of a benzyloxy-substituted aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Addition of β-Ketoester: To the above mixture, add a β-ketoester (e.g., ethyl acetoacetate) (1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product is typically collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-amino-4H-pyran derivative.

B. Synthesis of 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamides

Derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid are of particular interest due to their potential as kinase inhibitors.[3] The synthesis involves a multi-step process starting from a suitable pyranone precursor.

Experimental Protocol: Synthesis of 5-benzyloxy-6-methyl-4-oxo-N-phenyl-4H-pyran-2-carboxamide [3]

  • Starting Material Synthesis: Synthesize 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid from a suitable starting material like 3-hydroxy-2-methyl-4-pyrone through a series of protection and oxidation steps.

  • Amide Coupling: To a solution of 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (0.4 mmol) in dichloromethane (5 mL), add 2-chloro-1-methylpyridinium iodide (CMPI) (0.5 mmol).

  • Reaction Progression: Reflux the mixture for 1 hour. Then, add aniline (0.5 mmol) and triethylamine (1.0 mmol).

  • Final Steps: Continue refluxing for 14 hours. After evaporation of the solvent, dissolve the residue in ethyl acetate and wash sequentially with 1 M aqueous hydrochloric acid, 1 M aqueous sodium hydroxide, and distilled water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.[3]

II. Anticancer Activity: Targeting Proliferation and Survival Pathways

Pyran-based compounds have shown significant promise as anticancer agents, and the introduction of a benzyloxy group can enhance this activity.[2][7] These compounds often exert their effects by targeting key players in cell cycle regulation and survival signaling.

A. Mechanism of Action: Inhibition of Key Kinases

A prevalent mechanism of anticancer activity for pyran derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, some 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed as potential inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell growth, proliferation, and invasion.[3]

Diagram: Simplified Src Kinase Inhibition Pathway

Src_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream_Signaling Phosphorylation Proliferation_Invasion Cell Proliferation, Invasion, Angiogenesis Downstream_Signaling->Proliferation_Invasion Benzyloxy_Pyran Benzyloxy-Pyran Compound Benzyloxy_Pyran->Src Inhibition

Caption: Inhibition of Src kinase by a benzyloxy-pyran compound disrupts downstream signaling pathways, leading to reduced cancer cell proliferation and invasion.

B. In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8] It measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Assay for Anticancer Activity [9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxy-pyran compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Table 1: Exemplary Anticancer Activity of Pyran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyrano[4,3-b]pyranSW-480 (Colon)34.6 - 38.6[11]
Dihydropyrano[4,3-b]pyranMCF-7 (Breast)26.6 - 42.6[11]
Oxygen-heterocyclic-based pyranPC-3 (Prostate)0.7 - 3.3[7]
Oxygen-heterocyclic-based pyranSKOV-3 (Ovarian)0.6 - 0.8[7]
Benzofuran derivative with benzyloxySQ20B (Head and Neck)0.46[2]

III. Antiviral Properties: A Broad Spectrum of Activity

The pyran scaffold is also a promising platform for the development of antiviral agents. Notably, benzyloxy-substituted uracil derivatives have demonstrated potent activity against both HIV-1 and influenza H1N1 virus.[12]

A. Mechanism of Action: Targeting Viral Enzymes

The antiviral activity of these compounds often stems from their ability to inhibit crucial viral enzymes. For example, certain 1,6-bis[(benzyloxy)methyl]uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication.

Diagram: Experimental Workflow for Antiviral Screening

Antiviral_Workflow Start Start: Synthesized Benzyloxy-Pyran Compounds Compound_Treatment Treat Infected Cells with Test Compounds at Varying Concentrations Start->Compound_Treatment Cell_Culture Prepare Host Cell Monolayer (e.g., MDCK, MT-4) Virus_Infection Infect Cells with Virus (e.g., Influenza, HIV-1) Cell_Culture->Virus_Infection Virus_Infection->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Compound_Treatment->Incubation Plaque_Assay Plaque Reduction Assay: Visualize and Count Plaques Incubation->Plaque_Assay Data_Analysis Calculate EC50 Value (Effective Concentration) Plaque_Assay->Data_Analysis

Caption: A typical workflow for evaluating the antiviral activity of benzyloxy-pyran compounds using a plaque reduction assay.

B. Antiviral Efficacy Assessment: The Plaque Reduction Assay

The plaque reduction assay is a gold standard for quantifying the antiviral activity of a compound.[13] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Experimental Protocol: Plaque Reduction Assay [13]

  • Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza, MT-4 for HIV) in 24-well plates to form a confluent monolayer.

  • Virus Inoculation: Inoculate the cell monolayers with a known amount of virus (e.g., 40-80 plaque-forming units per well).

  • Compound Overlay: After a 90-minute adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the benzyloxy-pyran compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Stain the cells with a vital dye (e.g., crystal violet) to visualize and count the plaques.

  • EC50 Determination: Calculate the effective concentration 50 (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Table 2: Antiviral Activity of Benzyloxy-Containing Compounds

Compound ClassVirusHost CellEC50Reference
Dihydro-alkyloxy-benzyl-oxopyrimidineInfluenza A (H1N1)MDCK9 µM[14]
Dihydro-alkyloxy-benzyl-oxopyrimidineInfluenza A (H3N2)MDCK18 µM[14]
Dihydro-alkyloxy-benzyl-oxopyrimidineInfluenza BMDCK33 µM[14]
1,6-Bis[(benzyloxy)methyl]uracilHIV-1MT-4Submicromolar[12]

IV. Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Pyran derivatives have been shown to possess anti-inflammatory properties, and the benzyloxy moiety can contribute to this activity.

A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of pro-inflammatory prostaglandins.[15]

Diagram: COX-2 Inhibition and Anti-inflammatory Effect

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2, etc.) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Benzyloxy_Pyran Benzyloxy-Pyran Compound Benzyloxy_Pyran->COX2 Inhibition

Caption: Benzyloxy-pyran compounds can exert anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.

B. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [16]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the benzyloxy-pyran compounds or a reference drug (e.g., indomethacin) intraperitoneally or orally 30 minutes before carrageenan injection.

  • Induction of Edema: Induce inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.

Table 3: Anti-inflammatory Activity of Pyran Derivatives

Compound ClassModelKey FindingsReference
Fused PyrrolopyrimidineIn vitroSignificant inhibition of TLR4, TLR2, and COX-2[15]
Benzofuran-pyrazole hybridIn vivoReduction of IL-1β, TNF-α, and IL-6[17]

V. Structure-Activity Relationship (SAR) and Future Directions

The systematic exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of benzyloxy-pyran compounds.[1] SAR studies involve synthesizing and testing a series of analogs with modifications at various positions of the benzyloxy and pyran moieties to identify the key structural features responsible for the desired pharmacological effect.

Key areas for future investigation include:

  • Substitution on the Benzyl Ring: Exploring the impact of electron-donating and electron-withdrawing groups on the benzyl ring to enhance target binding and selectivity.

  • Modifications of the Pyran Core: Investigating different substitution patterns on the pyran ring to improve potency and pharmacokinetic properties.

  • Hybrid Molecules: Designing hybrid molecules that combine the benzyloxy-pyran scaffold with other pharmacophores to achieve multi-target activity.

Conclusion

Benzyloxy-pyran compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their synthetic accessibility, coupled with their potential to interact with key biological targets, makes them attractive candidates for drug discovery and development. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action in the context of cancer, viral infections, and inflammation. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. (2012). PubMed. Retrieved from [Link]

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  • Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (2018). PubMed Central. Retrieved from [Link]

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  • Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group. (2011). PubMed. Retrieved from [Link]

  • Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (2018). ResearchGate. Retrieved from [Link]

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  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (2017). PubMed Central. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, a robust two-step synthesis protocol, expected analytical characterization, and its critical role as a precursor in the development of notable therapeutic agents.

Core Molecular Attributes

This compound is the ethyl ester derivative of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. The introduction of the ethyl ester group is a common strategy in organic synthesis to protect the carboxylic acid moiety or to enhance solubility in organic solvents for subsequent reactions.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₅Calculated
Molecular Weight 274.27 g/mol Calculated
Parent Acid CAS 119736-16-2[1][2]
Parent Acid Formula C₁₃H₁₀O₅[1][2]
Parent Acid Mol. Wt. 246.22 g/mol [1][2]
Appearance (Predicted) White to off-white solidBased on parent acid[2]

Strategic Synthesis Pathway

The synthesis of the title compound is logically approached in a two-step sequence: first, the synthesis of the precursor 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, followed by its esterification. This pathway is efficient and relies on well-established chemical transformations.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Esterification A 2-(hydroxymethyl)-3- (benzyloxy)-4H-pyran-4-one B TEMPO-mediated Oxidation A->B TEMPO, NaBr, NaHCO₃, NaOCl C 3-(Benzyloxy)-4-oxo-4H- pyran-2-carboxylic Acid B->C D 3-(Benzyloxy)-4-oxo-4H- pyran-2-carboxylic Acid E Fischer Esterification D->E Ethanol (excess), cat. H₂SO₄, Reflux F Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate E->F

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

This protocol is based on a well-documented TEMPO-catalyzed oxidation, a highly efficient and selective method for converting primary alcohols to carboxylic acids.[3]

Materials:

  • 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

  • Dichloromethane (DCM)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bromide (NaBr)

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • 10% Sodium hypochlorite (NaOCl) solution

  • 30% Sodium thiosulfate (Na₂S₂O₃) solution

  • Concentrated Hydrochloric acid (HCl)

  • Acetonitrile

Procedure:

  • To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.

  • Begin vigorous stirring and add sodium bicarbonate, sodium bromide, and a catalytic amount of TEMPO.

  • Cool the mixture to approximately 5°C using an ice bath.

  • Slowly add a 10% aqueous solution of sodium hypochlorite dropwise, maintaining the temperature at 5°C.

  • After the addition is complete, continue stirring at 5°C for 1 hour, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by adding a 30% aqueous solution of sodium thiosulfate and stir for an additional hour.

  • Adjust the pH of the aqueous layer to 4 using concentrated HCl.

  • Separate the organic phase. Extract the aqueous phase twice with dichloromethane.

  • Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from acetonitrile to yield pure 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a white solid.[3]

Experimental Protocol: Fischer Esterification

This procedure details the conversion of the synthesized carboxylic acid to its ethyl ester. The use of excess ethanol as both a reagent and solvent drives the reaction equilibrium towards the product, a cornerstone of the Fischer esterification mechanism.[4]

Materials:

  • 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

  • Anhydrous Ethanol (excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Dissolve the 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by column chromatography on silica gel.

Analytical Characterization (Expected)

While specific spectral data for the ethyl ester is not widely published, we can predict the key signals based on the known data of its carboxylic acid precursor and related pyranone structures.[3][5]

¹H NMR:

  • Pyran Ring Protons: Two doublets are expected for the protons on the pyran ring, analogous to the signals observed for the parent acid at approximately δ 8.00 and δ 6.34 ppm.[3]

  • Benzyloxy Group: A multiplet (or singlet) around δ 7.2-7.4 ppm for the five phenyl protons and a singlet around δ 4.9-5.1 ppm for the benzylic -CH₂- protons.[3]

  • Ethyl Ester Group: A quartet for the -OCH₂- protons (approximately δ 4.0-4.4 ppm) and a triplet for the terminal -CH₃ protons (approximately δ 1.1-1.4 ppm) are characteristic.[6]

¹³C NMR:

  • Carbonyls: Signals for the pyranone ketone (C4) and the ester carbonyl (C=O) are expected in the downfield region (δ 160-180 ppm).

  • Aromatic & Olefinic Carbons: Signals for the pyran ring and the phenyl ring carbons would appear in the δ 110-160 ppm range.

  • Aliphatic Carbons: Resonances for the benzylic -CH₂-, the ester -OCH₂-, and the ester -CH₃ are expected in the upfield region (δ 10-70 ppm).

Mass Spectrometry (LC-MS):

  • The expected [M+H]⁺ ion would be m/z 275.09, corresponding to the molecular formula C₁₅H₁₄O₅.

Application in Drug Development

The core value of this compound lies in its role as a versatile intermediate for complex, biologically active molecules. The parent carboxylic acid is a documented intermediate in the synthesis of several important drugs.[3][7]

  • Dolutegravir Intermediate: The parent acid is a key building block for the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor.[7] The ethyl ester serves as a protected, readily handleable version of this crucial precursor for subsequent synthetic steps.

  • Marbofloxacin Intermediate: It is also used as an intermediate in the production of Marbofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[2]

  • Scaffold for Heterocyclic Chemistry: The 4-pyranone motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. This compound provides a functionalized scaffold for researchers to build upon, enabling the exploration of new chemical space in drug discovery programs.[5]

By providing a stable, reactive, and versatile chemical handle, this compound is an indispensable tool for medicinal chemists aiming to construct complex heterocyclic drug candidates.

References

  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. Available at: [Link]

  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Lifescience, A. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2.
  • ResearchGate. (2024). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 3-(BENZYLOXY)-4-OXO-4H-PYRAN-2-CARBOXYLIC ACID.
  • Guidechem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid 119736-16-2 wiki.
  • Al-Ostath, A., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(45), 29329-29344. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall developability. This guide provides a comprehensive analysis of the solubility profile of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct empirical data in the public domain, this document establishes a predicted solubility profile based on first principles, analysis of its structural analogue, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and established chemical theory. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine the thermodynamic solubility of this compound with high fidelity.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, understanding the solubility of a molecule is not merely an academic exercise; it is a cornerstone of successful translation from the laboratory to the clinic. Poor solubility can lead to a cascade of challenges, including low and erratic absorption, suboptimal in vivo exposure, and difficulties in developing viable formulations.[1] this compound, a derivative of the 4-pyranone scaffold, belongs to a class of compounds that are prevalent in many natural products and are explored for various therapeutic applications.[2] Its parent acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a known intermediate in the synthesis of antiviral agents like Dolutegravir, highlighting the pharmaceutical relevance of this structural motif.[3][4]

This guide addresses the current information gap regarding the solubility of the title ethyl ester. By providing a robust theoretical framework and a practical experimental protocol, we aim to empower researchers to generate the precise data needed for their development programs.

Predicted Solubility Profile: A Theoretical Assessment

The solubility of an organic compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a fundamental guide: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Structural Analysis of this compound

To predict the solubility of the target ester, we must first analyze its key structural features:

  • 4-Pyrone Core: This heterocyclic ring contains a ketone and an ether oxygen, contributing to its polarity and providing potential hydrogen bond acceptor sites.

  • Ethyl Ester Group: The replacement of the carboxylic acid's acidic proton with an ethyl group significantly alters the molecule's properties. It removes the primary hydrogen bond donor site and the ability to ionize in basic solutions. The ethyl group itself adds a small non-polar character.

  • Benzyloxy Group: The benzyl ether moiety introduces a significant non-polar, aromatic character (the benzene ring) while also retaining a polar ether linkage.

Comparison with the Parent Carboxylic Acid

The parent compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, offers valuable clues. Synthesis procedures indicate that this acid is soluble in dichloromethane and can be recrystallized from acetonitrile.[3] This suggests a degree of solubility in moderately polar to polar aprotic solvents.

The key differences between the acid and its ethyl ester are:

  • Acidity: The carboxylic acid is predicted to be a relatively strong acid (pKa ≈ 2.0).[4] This means it will be highly soluble in aqueous bases (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of a highly polar carboxylate salt. The ethyl ester, lacking this acidic proton, will not exhibit this pH-dependent solubility in basic media.

  • Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (from the -OH group) and acceptor. The ethyl ester loses the potent hydrogen bond donor capability, which will significantly decrease its solubility in protic solvents like water. It can still act as a hydrogen bond acceptor at its various oxygen atoms.[5]

  • Polarity: The conversion of a carboxylic acid to an ethyl ester generally decreases the overall polarity of the molecule.

Inferred Solubility in Different Solvent Classes:

Based on this analysis, the following solubility profile for this compound is predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be low in water due to the loss of the primary hydrogen bond donor group and the presence of significant non-polar moieties (benzyloxy and ethyl groups). Solubility in alcohols like ethanol and methanol will likely be higher than in water, as these solvents have both polar and non-polar character, but may still be limited.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound is expected to exhibit good solubility in these solvents. They can engage in dipole-dipole interactions with the polar pyranone and ester groups, and the parent acid's solubility in acetonitrile provides a strong indication for the ester as well. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. While the benzyloxy and ethyl groups provide some non-polar character, the polar 4-pyranone core and the carboxylate group make the molecule too polar to be readily dissolved in highly non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected in these solvents. Dichloromethane is a versatile solvent for compounds of intermediate polarity, and the known solubility of the parent acid in DCM strongly supports this prediction.

This predicted profile provides a strong starting point for experimental verification.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, a robust experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] This method involves agitating an excess of the solid compound in the solvent of choice for a sufficient time to allow the system to reach equilibrium.

The Importance of Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the undissolved solid phase. This is the maximum amount of a substance that can be dissolved under specific conditions.[7][8]

  • Kinetic Solubility is often measured in high-throughput screening. It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. This value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[7][9]

For formulation and development, the thermodynamic solubility is the more relevant and reliable parameter. The following protocol is designed to measure this value.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, Dichloromethane, Toluene)

  • Glass vials with Teflon-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of solvent prep1->prep2 Step 1-2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 ana2 Dilute filtered sample sep2->ana2 ana1 Prepare calibration standards ana3 Analyze standards and sample by HPLC ana1->ana3 ana2->ana3 ana4 Calculate concentration from calibration curve ana3->ana4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation:

    • Into appropriately labeled glass vials, add an excess amount of this compound. "Excess" means enough solid should remain visible at the end of the experiment. A starting point could be 5-10 mg of the compound.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials on an orbital shaker or rotator inside a temperature-controlled chamber (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period. A common duration is 24 to 48 hours. To ensure equilibrium has been reached, time points can be taken (e.g., at 24h and 48h). Equilibrium is confirmed if the measured solubility does not significantly change between the later time points.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand for a short period to let larger particles settle.

    • To remove undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically-compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates. Note: The choice of filter material is important to prevent adsorption of the compound. A low-binding material like PTFE is often a good choice.

  • Analysis (HPLC):

    • Prepare a series of calibration standards of the compound in a suitable solvent (often the mobile phase or a solvent in which the compound is freely soluble, like acetonitrile). The concentration range should bracket the expected solubility.

    • Accurately dilute the filtered sample with the same solvent used for the standards to bring its concentration into the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Experimentally Determined Solubility of this compound

Solvent Class Solvent Temperature (°C) Solubility (mg/mL) Solubility (µM) Qualitative Classification
Polar Protic Water 25 [Experimental Data] [Experimental Data] [e.g., Insoluble]
pH 7.4 Buffer 37 [Experimental Data] [Experimental Data] [e.g., Sparingly Soluble]
Ethanol 25 [Experimental Data] [Experimental Data] [e.g., Soluble]
Polar Aprotic Acetonitrile 25 [Experimental Data] [Experimental Data] [e.g., Freely Soluble]
DMSO 25 [Experimental Data] [Experimental Data] [e.g., Very Soluble]
Chlorinated Dichloromethane 25 [Experimental Data] [Experimental Data] [e.g., Freely Soluble]

| Non-Polar | Toluene | 25 | [Experimental Data] | [Experimental Data] | [e.g., Insoluble] |

Qualitative classifications can be based on USP definitions.

The results from this table should be compared against the predicted profile. Any significant deviations should be analyzed in the context of specific solute-solvent interactions that may not have been apparent from a simple theoretical assessment.

Conclusion

While direct literature data on the solubility of this compound is scarce, a reliable prediction can be made based on its molecular structure and comparison with its parent carboxylic acid. It is anticipated to be poorly soluble in aqueous and non-polar media but should exhibit good solubility in polar aprotic and chlorinated solvents. This guide provides the necessary theoretical foundation and a detailed, robust experimental protocol based on the shake-flask method to allow researchers to confidently determine the thermodynamic solubility of this compound. This empirical data is invaluable for making informed decisions in drug development, from formulation design to the interpretation of biological assay results.

References

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  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . American Pharmaceutical Review. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease . National Institutes of Health. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. [Link]

  • Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

  • γ-Pyranone Derivatives and Other Constituents from Erigeron annuus . ResearchGate. [Link]

  • Thermodynamics vs. kinetics . Khan Academy. [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate . MDPI. [Link]

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  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 . Frontiers. [Link]

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The Versatile Scaffold: A Technical Guide to the Analogs and Derivatives of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the 4-Oxo-4H-pyran-2-carboxylate Core

The 4-oxo-4H-pyran-2-carboxylate scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on the analogs and derivatives of a key member of this class, Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, and its corresponding carboxylic acid. This core structure is not only a versatile synthetic intermediate but also a foundational element in the design of potent therapeutic agents. Its significance is underscored by its role as a key building block in the synthesis of the second-generation HIV-1 integrase strand transfer inhibitor, Dolutegravir[1].

The inherent chemical features of the 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate core, including the metal-chelating 3-hydroxy-4-pyranone motif (accessible upon debenzylation), the ester functionality amenable to diverse modifications, and the pyranone ring itself, contribute to its diverse pharmacological profile. Derivatives of the broader 4H-pyran class have been reported to possess a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties[2][3]. This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of analogs and derivatives stemming from this promising scaffold.

Synthetic Methodologies: Building the Pyranone Core and Its Variants

The construction of the 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate core and its subsequent derivatization are central to exploring its therapeutic potential. The primary synthetic strategies involve the formation of the pyranone ring followed by functional group manipulations.

Synthesis of the Core Scaffold: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

A well-established, multi-step synthesis of the parent carboxylic acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, serves as a foundational protocol. The synthesis commences from furfuryl alcohol and proceeds through rearrangement, addition, hydroxyl protection, and oxidation steps. A detailed experimental protocol for the final oxidation step is as follows:

Experimental Protocol: Oxidation to 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid [4]

  • Reaction Setup: To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L). Initiate stirring.

  • Addition of Reagents: Add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (2.3 kg).

  • Oxidation: Cool the mixture to 5°C and slowly add 10% sodium hypochlorite solution (340 kg). Maintain the temperature at 5°C and continue stirring for 1 hour after the addition is complete.

  • Work-up: Quench the reaction by adding a 30% aqueous solution of sodium thiosulfate (242 L) and stir for 1 hour. Adjust the pH to 4 with concentrated hydrochloric acid.

  • Extraction and Isolation: Separate the organic phase. Extract the aqueous phase twice with dichloromethane (120 L each). Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a white solid (32.4 kg, 77% yield, 99% purity).

Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Furfuryl_alcohol Furfuryl Alcohol Rearrangement_Addition Rearrangement & Addition Furfuryl_alcohol->Rearrangement_Addition Multiple Steps Hydroxyl_Protection Hydroxyl Protection Rearrangement_Addition->Hydroxyl_Protection Oxidation TEMPO-mediated Oxidation Hydroxyl_Protection->Oxidation Final_Product 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Oxidation->Final_Product

Caption: Synthetic overview for the core carboxylic acid.

Strategies for Analog and Derivative Synthesis

The versatility of the core scaffold allows for a multitude of derivatization strategies to explore the chemical space and optimize biological activity.

  • Modification of the Carboxylate Group: The carboxylic acid at the C2 position is a prime handle for modification. Standard coupling reactions can be employed to generate a library of amides, which have shown significant antimicrobial activity in related pyranone systems[5]. Esterification with various alcohols can also be performed to modulate lipophilicity and pharmacokinetic properties.

  • Variation of the 3-Alkoxy Group: The benzyloxy group at the C3 position can be replaced with other substituted benzyl ethers or different alkyl or aryl ethers. This allows for the exploration of steric and electronic effects on biological activity. For instance, the introduction of substituents on the phenyl ring of the benzyloxy group can influence binding to target proteins.

  • Debenzylation to Reveal the 3-Hydroxy Group: Removal of the benzyl protecting group, typically via hydrogenolysis, unmasks the 3-hydroxy group. This 3-hydroxy-4-pyranone motif is a known metal chelator, a property that is crucial for the activity of many HIV integrase inhibitors[6][7].

  • Ring Fusion and Annulation: The pyranone ring can serve as a scaffold for the construction of fused heterocyclic systems. For example, reactions with bifunctional reagents can lead to the formation of pyrano[2,3-b]pyridines and other complex structures, expanding the diversity of the compound library[3].

Derivatization_Strategies cluster_0 C2 Position Modifications cluster_1 C3 Position Modifications cluster_2 Ring Modifications Core This compound C2_Amide Amide Formation Core->C2_Amide Amidation C2_Ester Transesterification Core->C2_Ester Ester Exchange C3_Debenzylation Debenzylation (-> 3-OH) Core->C3_Debenzylation Hydrogenolysis C3_Analogs Varying Alkoxy/Aryloxy Groups Core->C3_Analogs Ether Synthesis Ring_Fusion Ring Annulation Core->Ring_Fusion Cyclocondensation

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Pyranone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Thermal Behavior in Drug Development

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of bioactive molecules is paramount. Among the diverse heterocyclic scaffolds, pyranones stand out for their wide-ranging biological activities. The thermal stability of these compounds is a critical parameter, influencing everything from storage and formulation to processing and in vivo stability. Thermogravimetric analysis (TGA) emerges as an indispensable tool in this context, offering a robust method to quantify the thermal stability and decomposition kinetics of pyranone-based active pharmaceutical ingredients (APIs) and intermediates. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental design, and data interpretation of TGA as applied to pyranone compounds.

The Pyranone Core: A Privileged Scaffold

Pyranones, also known as pyrones, are a class of six-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. Their structure is foundational to a multitude of natural products and synthetic molecules with significant biological activities, including antimicrobial, and anticancer properties. The inherent reactivity and stability of the pyranone ring are intricately linked to its substitution pattern, which in turn dictates its thermal behavior.

Fundamentals of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] The resulting data are typically plotted as mass versus temperature or time, providing quantitative information about physical and chemical changes that involve mass loss or gain.[2]

Key events that can be monitored by TGA include:

  • Decomposition: The breaking of chemical bonds leading to the formation of volatile products.[3]

  • Evaporation and Sublimation: The loss of volatile components such as solvents or the compound itself.

  • Oxidation: A reaction with an oxidizing atmosphere, typically resulting in a mass gain followed by decomposition.

The first derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, plots the rate of mass change against temperature. The peaks in the DTG curve correspond to the temperatures of maximum mass loss rate, providing a clearer indication of individual decomposition steps.

Experimental Design: A Self-Validating System

A well-designed TGA experiment is crucial for obtaining accurate and reproducible data. The following sections detail the critical aspects of experimental design for the analysis of pyranone compounds.

Sample Preparation: The Foundation of Quality Data

The physical state of the pyranone sample significantly impacts its thermal behavior.

  • Purity: Ensure the sample is of high purity to avoid artifacts from impurities.

  • Particle Size: A fine, uniform powder is preferred to ensure even heat distribution and consistent decomposition.[4]

  • Sample Mass: A small sample mass (typically 1-10 mg) is recommended to minimize thermal gradients within the sample and to prevent the saturation of the evolved gas analysis system.

Instrument Calibration: Ensuring Accuracy

Regular calibration of the TGA instrument is essential for accurate mass and temperature measurements. This typically involves:

  • Mass Calibration: Performed using standard weights.

  • Temperature Calibration: Carried out using certified reference materials with known melting points or Curie points.

Optimizing Experimental Parameters

The choice of experimental parameters has a profound effect on the shape and position of the TGA curve.

  • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of overlapping decomposition events.[5] Faster heating rates can shift the decomposition temperatures to higher values.

  • Atmosphere:

    • Inert Atmosphere (Nitrogen, Argon): Used to study the intrinsic thermal stability and decomposition of the pyranone in the absence of oxidation.[5]

    • Oxidative Atmosphere (Air, Oxygen): Employed to investigate the oxidative stability of the compound.

  • Gas Flow Rate: A consistent flow rate (e.g., 20-50 mL/min) is necessary to efficiently remove volatile decomposition products from the furnace.

Step-by-Step Experimental Protocol for TGA of a Pyranone Compound

This protocol outlines a general procedure for conducting a TGA experiment on a pyranone sample.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated.

    • Select an appropriate sample pan (e.g., alumina, platinum).

  • Sample Loading:

    • Tare the sample pan.

    • Accurately weigh 3-5 mg of the finely powdered pyranone sample into the pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to a value below the expected decomposition temperature (e.g., 30 °C).

    • Set the final temperature to a value where the decomposition is complete (e.g., 600 °C).

    • Select the desired heating rate (e.g., 10 °C/min).

    • Set the purge gas (e.g., nitrogen) and its flow rate (e.g., 20 mL/min).

  • Data Acquisition:

    • Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the TGA and DTG curves.

    • Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the DTG peaks), and the residual mass.

Caption: Experimental workflow for the thermogravimetric analysis of a pyranone compound.

Interpreting TGA Data of Pyranone Compounds

The TGA curve of a pyranone compound provides a wealth of information about its thermal stability and decomposition profile.

Onset Temperature of Decomposition (Tonset)

The Tonset is the temperature at which a significant mass loss begins. It is a key indicator of the thermal stability of the compound – a higher Tonset indicates greater thermal stability.

Decomposition Steps and DTG Peaks

The number of steps in the TGA curve and the corresponding peaks in the DTG curve reveal the complexity of the decomposition process. A single, sharp DTG peak suggests a one-step decomposition, while multiple or broad peaks indicate a more complex, multi-step degradation. For instance, a Schiff base derivative of dehydroacetic acid has been shown to undergo thermal decomposition, which can be evaluated by TGA and DTA.[6]

Residual Mass

The mass remaining at the end of the experiment in an inert atmosphere corresponds to any non-volatile decomposition products, such as char. In an oxidative atmosphere, the final residue is typically inorganic ash.

Thermal Decomposition Mechanisms of Pyranones

The thermal decomposition of pyranone compounds can proceed through various pathways, largely dependent on their substitution patterns.

A plausible decomposition pathway for a simple 2-pyranone involves a retro-Diels-Alder reaction or ring-opening. Theoretical studies on the pyrolysis of 2-pyranone suggest the formation of an open-ring ketene-aldehyde intermediate.[7][8] This intermediate can then undergo further fragmentation to yield smaller volatile molecules.

For substituted pyranones, the nature and position of the substituents play a crucial role. A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives revealed that methyl substituents can decrease the activation free energy of the decomposition, thus favoring the process.[9][10]

Decomposition_Pathway Pyranone Substituted 2-Pyranone TransitionState Ring-Opening (Transition State) Pyranone->TransitionState Heat (Δ) Intermediate Open-Ring Intermediate (e.g., Ketene-Aldehyde) TransitionState->Intermediate Products Volatile Decomposition Products (e.g., CO, CO2, hydrocarbons) Intermediate->Products Fragmentation

Caption: A generalized thermal decomposition pathway for a substituted 2-pyranone.

Advanced Analysis: Evolved Gas Analysis (EGA) and Kinetic Studies

Evolved Gas Analysis (EGA)

To gain a deeper understanding of the decomposition mechanism, TGA can be coupled with other analytical techniques to identify the evolved gases.

  • TGA-FTIR (Fourier Transform Infrared Spectroscopy): Provides real-time information about the functional groups of the evolved gases.[11]

  • TGA-MS (Mass Spectrometry): Allows for the identification of the molecular weights of the decomposition products.

  • Pyrolysis-GC/MS (Gas Chromatography-Mass Spectrometry): Separates the complex mixture of pyrolysis products before their identification by mass spectrometry, providing detailed information about the decomposition pathway.[12][13]

Kinetic Analysis

The kinetic parameters of the decomposition process, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from TGA data obtained at multiple heating rates. These parameters are crucial for predicting the long-term thermal stability and shelf-life of pyranone-based drug products.

Comparative Thermal Stability of Pyranone Derivatives

The thermal stability of pyranone compounds is highly dependent on their molecular structure. The following table summarizes the key thermal decomposition parameters for a selection of pyranone-related compounds, illustrating the influence of different substituents.

CompoundOnset of Decomposition (Tonset, °C)Temperature of Max. Decomposition Rate (Tmax, °C)AtmosphereReference
Dehydroacetic Acid Derivative---[6]
Pyran-2-thionePyrolysis initiated < 130--[7]
Dihydropyran (DHP)---[9]
4-Methyl-3,6-dihydropyran (MDHP)---[9]
2,6-Dimethyl-3,6-dihydropyran (DMDHP)---[9]

Note: Specific Tonset and Tmax values for dehydroacetic acid and its simple derivatives were not explicitly found in the provided search results, but their thermal behavior is a subject of study.

Conclusion: The Critical Role of TGA in Pyranone Characterization

Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal stability and decomposition of pyranone compounds. A thorough understanding of the principles of TGA, coupled with careful experimental design and data interpretation, can provide invaluable insights for researchers and professionals in the pharmaceutical industry. By elucidating the thermal properties of these important heterocyclic scaffolds, TGA plays a critical role in ensuring the quality, safety, and efficacy of pyranone-based drug candidates and products. The advanced techniques of evolved gas analysis and kinetic studies further enhance the utility of TGA, enabling a comprehensive understanding of the decomposition mechanisms and long-term stability of these promising therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile 4-Oxo-4H-Pyran Scaffold

The 4-oxo-4H-pyran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique electronic and structural features allow for diverse functionalization, making it a valuable building block in the synthesis of complex therapeutic agents. Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a key derivative of this scaffold, serving as a critical intermediate in the synthesis of prominent antiviral drugs, including the HIV integrase inhibitor Dolutegravir and the influenza endonuclease inhibitor Baloxavir marboxil.[] This document provides a comprehensive guide to the synthesis and application of this important chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₅Calculated
Molecular Weight 274.27 g/mol Calculated
Appearance White to off-white solid[2]
Storage Temperature 2-8°C, protected from light and moisture[2]

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of its carboxylic acid precursor.

Part 1: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

This protocol is adapted from established literature procedures.[3]

Reaction Scheme:

G cluster_0 Oxidation of Precursor 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one 2-(hydroxymethyl)-3- (benzyloxy)-4H-pyran-4-one Carboxylic_Acid 3-(Benzyloxy)-4-oxo-4H- pyran-2-carboxylic acid 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one->Carboxylic_Acid TEMPO, NaBr, NaHCO₃, NaOCl, DCM/H₂O, 5°C

Caption: Oxidation of the hydroxymethyl precursor to the carboxylic acid.

Materials:

  • 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bromide (NaBr)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • 10% Sodium hypochlorite (NaOCl) solution

  • 30% Sodium thiosulfate (Na₂S₂O₃) solution

  • Concentrated Hydrochloric acid (HCl)

  • Acetonitrile

Equipment:

  • Reaction kettle with overhead stirrer and temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a reaction kettle, combine 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (e.g., 39.8 kg), dichloromethane (340 L), and water (170 L).

  • Addition of Reagents: With vigorous stirring, add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and TEMPO (2.3 kg).

  • Cooling: Cool the reaction mixture to 5°C.

  • Oxidation: Slowly add 10% sodium hypochlorite solution (340 kg) via a dropping funnel, maintaining the temperature at 5°C.

  • Reaction Monitoring: Stir the mixture at 5°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, add 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour to quench the excess oxidant.

  • Acidification and Extraction: Adjust the pH of the aqueous layer to 4 with concentrated hydrochloric acid. Separate the organic phase. Extract the aqueous phase twice with dichloromethane (120 L each).

  • Work-up: Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from acetonitrile to yield pure 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. A typical yield is around 77% with a purity of >99%.[3]

Part 2: Fischer Esterification to this compound

This protocol is based on the principles of the Fischer esterification.[2][4][5]

Reaction Scheme:

G cluster_1 Fischer Esterification Carboxylic_Acid 3-(Benzyloxy)-4-oxo-4H- pyran-2-carboxylic acid Ethyl_Ester Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Carboxylic_Acid->Ethyl_Ester Ethanol (excess), cat. H₂SO₄, Reflux

Caption: Acid-catalyzed esterification of the carboxylic acid to the ethyl ester.

Materials:

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (e.g., 0.044 mol) in anhydrous ethanol (200 ml), slowly add concentrated sulfuric acid (3 ml) as a catalyst.[4]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess ethanol under reduced pressure.

  • Extraction: Add a mixture of water (50 ml) and ethyl acetate (200 ml) to the residue.

  • Washing: Transfer the mixture to a separatory funnel and wash the organic phase with a saturated solution of sodium bicarbonate, followed by a saturated solution of sodium chloride.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude ethyl ester.[4]

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Application Notes: A Key Intermediate in Antiviral Drug Synthesis

This compound is a pivotal intermediate in the synthesis of several antiviral drugs. Its structure allows for the elaboration of the pyran ring into more complex heterocyclic systems.

Application Example: Synthesis of a Dolutegravir Precursor

This compound is a precursor to the pyridinone core of Dolutegravir. The following protocol illustrates a key transformation.

Reaction Scheme:

G cluster_2 Synthesis of Dolutegravir Precursor Ethyl_Ester Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Pyridinone_Intermediate Pyridinone Intermediate Ethyl_Ester->Pyridinone_Intermediate (R)-3-aminobutan-1-ol, Acetic Acid, 100°C

Caption: Conversion of the pyran to a pyridinone intermediate.

Protocol: Synthesis of a Pyridinone Intermediate

This protocol is a representative procedure based on the known reactivity of similar compounds in the synthesis of Dolutegravir.[6]

Materials:

  • This compound

  • (R)-3-aminobutan-1-ol

  • Glacial acetic acid

Equipment:

  • Reaction vial with a screw cap

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound in glacial acetic acid.

  • Addition of Amine: Add (R)-3-aminobutan-1-ol to the solution.

  • Heating: Seal the vial and heat the reaction mixture to 100°C for 2.5 hours.

  • Work-up and Purification: After cooling, the reaction mixture can be worked up by standard procedures, such as extraction and purification by column chromatography, to isolate the tricyclic pyridinone intermediate.

Safety and Handling

  • General Hazards: May cause eye, skin, and respiratory tract irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the development of antiviral therapeutics. The protocols and information provided herein offer a comprehensive guide for researchers and scientists working with this compound, from its synthesis to its application in the construction of complex molecular architectures. Adherence to proper laboratory techniques and safety precautions is paramount when handling this and all chemical reagents.

References

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ACS Publications. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. [Link]

  • Improved Synthetic Process of Novel Anti-influenza Virus Drug Baloxavir Marboxil. Chinese Journal of Pharmaceuticals, 2021, 52(2): 113-119.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Google Patents.
  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • ResearchGate. Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4 H -pyran-2-carboxylic Acid. [Link]

  • DergiPark. Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza : An Overview. [Link]

  • Google Patents. WO2018020380A1 - Enzymatic process for the preparation of (r)
  • National Institutes of Health. Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]

  • Wiley Online Library. Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti‐Influenza Drug. [Link]

  • MDPI. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. [Link]

  • E3S Web of Conferences. Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. [Link]

  • PubMed Central. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • ResearchGate. Chemical structures of dolutegravir and its intermediates. [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 2016, 8(1):319-323.
  • Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. [Link]

  • ResearchGate. An efficient synthesis of pyrano pyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel desig. [Link]

  • Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. [Link]

Sources

Application Note: Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique structure, featuring a 4-pyranone core, a protected hydroxyl group, and an ethyl ester, provides multiple reaction sites for constructing complex molecular architectures. The benzyl protecting group offers stability under various reaction conditions while allowing for facile deprotection at a later synthetic stage.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and primary applications of this versatile intermediate. We will delve into the detailed protocols for its preparation from its carboxylic acid precursor and highlight its pivotal role in the synthesis of globally significant antiviral agents, including the HIV-1 integrase inhibitor Dolutegravir and the influenza endonuclease inhibitor Baloxavir Marboxil.[1][2]

Physicochemical Properties and Data

The direct precursor, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is the most commonly available starting material. The properties of both the acid and its corresponding ethyl ester are summarized below for reference.

Property3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acidThis compound
CAS Number 119736-16-2[3]N/A
Molecular Formula C₁₃H₁₀O₅[3]C₁₅H₁₄O₅
Molecular Weight 246.22 g/mol [3]274.27 g/mol
Appearance White to off-white solidExpected to be a white or pale yellow solid
Storage 2-8°C, Sealed in dry conditions[3]2-8°C, Sealed in dry conditions
Solubility Soluble in Dichloromethane, AcetonitrileSoluble in common organic solvents (e.g., DCM, EtOAc, EtOH)

Synthesis and Preparation Workflow

The most common route to obtain the title ethyl ester is a two-step process: first, the synthesis of the carboxylic acid precursor, followed by a standard esterification reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification A 2-(hydroxymethyl)-3- (benzyloxy)-4H-pyran-4-one B 3-(Benzyloxy)-4-oxo-4H- pyran-2-carboxylic acid A->B  TEMPO-mediated  Oxidation C Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate B->C  Fischer  Esterification

Fig 1. Two-step synthesis workflow to the target compound.
Protocol 1: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

This protocol details the selective oxidation of the primary alcohol of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to a carboxylic acid using a TEMPO-catalyzed system.[1][4] This method is advantageous due to its high selectivity and mild reaction conditions, which prevent over-oxidation or degradation of the sensitive pyranone ring.

Materials:

  • 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bromide (NaBr)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite solution (10% aqueous)

  • Sodium thiosulfate solution (30% aqueous)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, charge 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1.0 eq), Dichloromethane (approx. 8.5 L/kg of starting material), and Water (approx. 4.3 L/kg).

  • Addition of Reagents: Add Sodium bicarbonate (approx. 4.7 eq), Sodium bromide (approx. 0.1 eq), and TEMPO (approx. 0.1 eq) to the stirring mixture.

  • Oxidation: Cool the vessel to 5°C. Slowly add 10% aqueous sodium hypochlorite solution (approx. 8.5 L/kg of starting material) dropwise, maintaining the internal temperature at or below 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 5°C for 1 hour. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, add 30% aqueous sodium thiosulfate solution to quench any remaining oxidant and stir for 1 hour.

  • Work-up and Isolation: Carefully add concentrated HCl to adjust the pH of the aqueous phase to ~3.5-4.0. Separate the organic phase. Extract the aqueous phase twice with DCM.

  • Purification: Combine all organic phases and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a pure solid (Typical yield: 77-83%).[1][4]

Protocol 2: Fischer Esterification to Synthesize the Title Compound

This protocol employs the classic Fischer esterification method, using an excess of ethanol as both the reagent and solvent with a strong acid catalyst to drive the equilibrium towards the ester product.[5][6] This is a cost-effective and scalable method for producing the ethyl ester.

Materials:

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol to dissolve the acid (e.g., 20-30 mL per gram of acid). While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of acid).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and water. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by recrystallization (e.g., from an EtOAc/hexane mixture) or column chromatography to yield pure this compound.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a key precursor for the synthesis of complex heterocyclic scaffolds found in modern antiviral drugs.

Core Building Block for Dolutegravir (HIV-1 Integrase Inhibitor)

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor crucial for antiretroviral therapy.[1] The pyranone ring of the title compound serves as the foundational scaffold which is transformed into the central pyridinone core of the final drug molecule.[7] The ester and protected hydroxyl functionalities are critical handles for subsequent chemical modifications.

G A Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate B Pyridinone Intermediate A->B  Ring transformation with  an amino acetal C Amidation with 2,4-Difluorobenzylamine B->C D Final Cyclization & Deprotection Steps C->D E Dolutegravir D->E

Fig 2. Simplified synthetic pathway from the pyranone ester to Dolutegravir.

A key step in the synthesis involves the reaction of the pyranone with an amine, such as aminoacetaldehyde dimethyl acetal, which opens the pyran ring and subsequently closes to form the dihydropyridinone core.[8] The ethyl ester at the C2 position is then typically amidated with (R)-3-aminobutan-1-ol, and the benzyl group is removed in later steps to reveal the active drug.[9]

Intermediate in the Synthesis of Baloxavir Marboxil (Influenza Inhibitor)

Baloxavir marboxil is a first-in-class antiviral that inhibits the cap-dependent endonuclease of the influenza virus, preventing viral gene transcription.[10][11] The precursor, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and its ester derivative are key intermediates in constructing the complex polycyclic core of Baloxavir.[2][12]

The synthesis involves converting the pyranone into a pyridone structure, followed by a series of steps to build the tricyclic system that is characteristic of the final drug. The benzyloxy and carboxylate groups on the starting pyranone are essential for guiding this synthetic transformation.[12]

Broader Synthetic Utility

While its fame comes from specific drug syntheses, the 4-oxo-4H-pyran-2-carboxylate scaffold is a versatile platform in organic chemistry. The pyranone ring can participate in various reactions:

  • Ring-opening/Ring-transformation: As seen in the Dolutegravir synthesis, the pyranone can react with nucleophiles (like amines) to form pyridinones or other heterocyclic systems.[13]

  • Diels-Alder Reactions: The double bonds in the ring can act as dienophiles or, upon tautomerization, as part of a diene system.

  • Substitution Reactions: The positions on the pyranone ring can be further functionalized.

The presence of the ester and the protected hydroxyl group allows for orthogonal chemical strategies, making this class of compounds highly valuable for creating diverse molecular libraries for drug discovery and material science.[14][15]

Conclusion

This compound is more than just a complex organic molecule; it is an enabling tool for the efficient synthesis of life-saving medicines. Its well-defined synthesis and strategically placed functional groups provide a reliable and versatile entry point into the core structures of important antiviral agents like Dolutegravir and Baloxavir Marboxil. The protocols and applications detailed in this note underscore its significance and provide a practical guide for its use in research and development settings.

References

  • Google Patents.
  • ResearchGate. (PDF) Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]

  • ResearchGate. Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4 H -pyran-2-carboxylic Acid. [Link]

  • Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • ACS Publications. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. [Link]

  • DergiPark. Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza : An Overview. [Link]

  • Google Patents.
  • PubChem, National Institutes of Health. Baloxavir. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • PubMed Central. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • Wiley Online Library. Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti-Influenza Drug. [Link]

  • Organic Chemistry Portal. 4H-Pyran Synthesis. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]

  • PubChem, National Institutes of Health. Baloxavir Marboxil. [Link]

  • MDPI. Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]

  • ARKIVOC. (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. [Link]

Sources

The Versatile Building Block: Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate has emerged as a highly valuable and versatile building block, particularly in the realm of medicinal chemistry and drug development. Its unique arrangement of functional groups—a pyranone core, a protected hydroxyl group, and an ethyl ester—offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic scaffolds.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its preparation, key chemical properties, and, most importantly, its application in the synthesis of pyridinone derivatives, which are core structures in several notable pharmaceutical agents. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₅N/A
Molecular Weight 274.27 g/mol N/A
Appearance White to off-white solid[1]
Storage 2-8°C, protected from light and moisture[1]

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (d, 1H, H-6), ~7.3-7.4 (m, 5H, Ar-H), ~6.4 (d, 1H, H-5), ~5.2 (s, 2H, OCH₂Ph), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃).

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~178 (C-4), ~160 (Ester C=O), ~155 (C-6), ~153 (C-2), ~140 (C-3), ~136 (Ar-C), ~128-129 (Ar-CH), ~118 (C-5), ~74 (OCH₂Ph), ~63 (OCH₂CH₃), ~14 (OCH₂CH₃).

Synthesis of this compound

The synthesis of the title compound is most effectively achieved in a two-step sequence starting from the commercially available 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. This involves an oxidation of the primary alcohol to a carboxylic acid, followed by Fischer esterification.

Step 1: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

This protocol is adapted from a known industrial synthesis and utilizes a TEMPO-catalyzed oxidation, which is a mild and efficient method for the selective oxidation of primary alcohols to carboxylic acids[4].

Reaction Scheme:

Synthesis of Carboxylic Acid start 2-(hydroxymethyl)-3- (benzyloxy)-4H-pyran-4-one reagents TEMPO (cat.), NaBr, NaHCO₃, NaOCl DCM/H₂O, 5°C product 3-(benzyloxy)-4-oxo-4H- pyran-2-carboxylic acid start->product Oxidation Fischer Esterification start 3-(benzyloxy)-4-oxo-4H- pyran-2-carboxylic acid reagents Ethanol (excess), H₂SO₄ (cat.), Reflux product Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate start->product Esterification Pyridinone Formation cluster_0 start Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate product Ethyl 1-(2,2-dimethoxyethyl)- 3-(benzyloxy)-4-oxo-1,4-dihydro- pyridine-2-carboxylate start->product Ring Transformation amine Aminoacetaldehyde dimethyl acetal amine->product Ring Transformation

Sources

Application Notes and Protocols for the Debenzylation of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Core of Pyranone Structures

The targeted removal of protecting groups is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures. The benzyl ether is a widely employed protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions. Its cleavage, typically through hydrogenolysis, regenerates the crucial hydroxyl group, often in the final stages of a synthetic sequence. This application note provides a detailed guide for the debenzylation of ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate to yield ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The 4-oxo-4H-pyran-2-carboxylate scaffold is a privileged structure found in natural products and medicinal chemistry, making this deprotection a critical transformation.

This document will explore two primary, field-proven protocols for this debenzylation: classical catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and catalytic transfer hydrogenation (CTH). The choice between these methods often depends on the available equipment, safety considerations, and the presence of other sensitive functional groups in the molecule. We will delve into the mechanistic underpinnings of these reactions, provide detailed step-by-step protocols, and discuss critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insight: The Chemistry of Benzyl Ether Cleavage

The cleavage of a benzyl ether via palladium-catalyzed hydrogenation, or hydrogenolysis, is a heterogeneously catalyzed reaction that proceeds through a series of steps on the surface of the palladium catalyst. While the exact mechanism on a heterogeneous surface can be complex, it is generally understood to involve the following key stages:

  • Adsorption: Both molecular hydrogen (H₂) and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The palladium surface catalytically cleaves the H-H bond of molecular hydrogen, forming reactive palladium-hydride species.

  • C-O Bond Cleavage: The benzylic C-O bond of the ether is cleaved. This is the key bond-breaking step and is facilitated by the interaction with the palladium surface.

  • Product Formation and Desorption: The resulting alcohol and toluene are formed and subsequently desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_catalyst Palladium Surface cluster_solution Solution Phase H2 H₂ Pd_H Pd-H H2->Pd_H Adsorption & Activation Substrate R-O-CH₂Ph Pd_Substrate Adsorbed Substrate Substrate->Pd_Substrate Adsorption Product R-OH + CH₃Ph Pd_H->Product Hydrogenolysis Pd_Substrate->Product caption Fig. 1: Simplified Hydrogenolysis Mechanism

Recommended Protocols

Two primary methods are presented here for the debenzylation of this compound. The choice of protocol will depend on laboratory infrastructure and safety protocols.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This is the most traditional and widely used method for debenzylation. It typically offers high yields and clean reactions. The protocol described is based on analogous debenzylations of structurally similar kojic acid derivatives.[1]

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Methanol)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask or Parr bottle)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) for purging

  • Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)

  • Rotary evaporator

Experimental Procedure:

  • Dissolution: In a suitable reaction flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF). A typical concentration is in the range of 0.05-0.1 M.

  • Inerting: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to remove atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (typically 10-20 mol% by weight relative to the substrate).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the reaction flask via a three-way stopcock or connect the flask to a hydrogenation apparatus.

  • Hydrogen Purge: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is often sufficient).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on the filter paper.[2]

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate is often obtained in high purity. If necessary, it can be further purified by recrystallization or column chromatography.

G Start Dissolve Substrate in Solvent Inert Purge with Inert Gas Start->Inert Add_Cat Add Pd/C Catalyst Inert->Add_Cat H2_Setup Setup H₂ Atmosphere Add_Cat->H2_Setup React Stir under H₂ H2_Setup->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Inert Purge & Filter through Celite Monitor->Workup Reaction Complete Concentrate Concentrate Filtrate Workup->Concentrate Purify Purify (if necessary) Concentrate->Purify caption Fig. 2: Catalytic Hydrogenation Workflow

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is an advantageous alternative to using gaseous hydrogen, as it employs a liquid hydrogen donor, which can be more convenient and safer to handle in a standard laboratory setting.[3] Ammonium formate is a commonly used and effective hydrogen donor for this purpose.

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Reaction flask (round-bottom flask) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)

  • Rotary evaporator

Experimental Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add methanol as the solvent, followed by ammonium formate (3-5 eq) and 10% Pd/C catalyst (10-20 mol% by weight).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. CTH reactions are often faster than those using H₂ gas at atmospheric pressure, with completion typically observed within 1-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts, followed by drying of the organic layer and concentration. Further purification can be achieved by column chromatography if necessary.

Key Experimental Parameters and Causality

The success of the debenzylation reaction hinges on several key parameters. Understanding the reasoning behind these choices is crucial for troubleshooting and optimization.

ParameterProtocol 1 (H₂ Gas)Protocol 2 (CTH)Rationale and Field-Proven Insights
Catalyst 10% Pd/C10% Pd/CPalladium on carbon is the most widely used and cost-effective catalyst for hydrogenolysis. The quality and activity of the catalyst can vary significantly between suppliers, which can impact reaction times and efficiency.[2] For substrates that are difficult to debenzylate, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.
Catalyst Loading 10-20 mol% (by weight)10-20 mol% (by weight)While lower catalyst loadings can be effective, a higher loading is often used to ensure a reasonable reaction rate, especially on a laboratory scale. Catalyst poisoning by trace impurities can be overcome by using a slightly higher loading.
Hydrogen Source H₂ Gas (balloon or pressure vessel)Ammonium formateH₂ gas is the most direct hydrogen source but requires specialized equipment and safety precautions. Ammonium formate decomposes in the presence of Pd/C to generate H₂ in situ, which is often more convenient for small-scale reactions.[4] Other hydrogen donors like formic acid or cyclohexene can also be used.[3][5]
Solvent THF, Ethanol, MethanolMethanol, EthanolThe choice of solvent can significantly impact the reaction rate. Protic solvents like methanol and ethanol are often preferred as they can facilitate the protonolysis step of the mechanism and are good at suspending the catalyst. THF is also a common choice and can be advantageous for substrate solubility.
Temperature Room TemperatureReflux (e.g., ~65 °C for MeOH)Standard hydrogenolysis is typically conducted at room temperature. CTH often requires heating to facilitate the decomposition of the hydrogen donor and increase the reaction rate.
Reaction Time 4-24 hours1-6 hoursReaction times are highly dependent on the substrate, catalyst activity, and reaction conditions. CTH is often faster due to the higher reaction temperature.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or halide impurities)- Insufficient hydrogen pressure (for Protocol 1)- Poor stirring- Use fresh, high-quality Pd/C.- Purify the starting material to remove potential catalyst poisons.- Increase the hydrogen pressure if using a hydrogenation apparatus.- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen source.
Side Reactions (e.g., reduction of other functional groups) - Presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups).- CTH can sometimes offer better selectivity than standard hydrogenation.[3]- Consider using a more selective catalyst or catalyst poison to suppress unwanted reductions. For example, pyridine can selectively inhibit benzyl ether cleavage while allowing hydrogenation of other groups.
Low Product Recovery - Incomplete filtration of the product from the catalyst.- Product volatility during concentration.- Wash the Celite® pad and catalyst thoroughly with the reaction solvent after filtration.- Avoid excessive heating during solvent removal, especially if the product is low-boiling.

Conclusion

The debenzylation of this compound is a key transformation for accessing the corresponding 3-hydroxy derivative. Both classical catalytic hydrogenation with H₂ gas and catalytic transfer hydrogenation are reliable and effective methods for this purpose. The choice of protocol depends on the specific laboratory setup and safety considerations. By understanding the underlying mechanism and the critical experimental parameters, researchers can confidently and efficiently perform this important deprotection step, paving the way for the synthesis of more complex and valuable molecules.

References

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2022). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2022(4), M1529. Available at: [Link]

  • Google Patents. (2018). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. CN108084011A.
  • Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(4), 674-677. Available at: [Link]

  • Kadokawa, J., et al. (2003). Synthesis of Kojic Acid Derivatives Containing Phenolic Hydroxy Groups. Synthetic Communications, 33(7), 1081-1087. Available at: [Link]

  • Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S970. Available at: [Link]

  • Sajiki, H., et al. (2000). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Tetrahedron Letters, 41(38), 7349-7353. Available at: [Link]

  • PubChem. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=21792546. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(48), 31235-31250. Available at: [Link]

  • Studer, M., & Blaser, H. U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. Available at: [Link]

  • Sciforum. NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Available at: [Link]

  • PrepChem. Synthesis of Ethyl 5-(2-hydroxyphenyl)-4-oxo-4H-pyran-2-carboxylate. Available at: [Link]

  • ResearchGate. Single electron transfer/hydrogen atom transfer synergistic catalysis for green synthesis of benzyl thioesters. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1716-1722. Available at: [Link]

  • MySkinRecipes. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. Available at: [Link]

  • Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. CN101265188A.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Scientific Letter N°16. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. Available at: [Link]

  • ResearchGate. Pd/C-Catalyzed N-Debenzylation of Benzylamines. Available at: [Link]

  • ResearchGate. Hydrogenolysis of benzyl-protected esters. Available at: [Link]

  • ResearchGate. Kinetic study of hydrogen transfer from benzyl alcohol to aliphatic aldehydes catalysed by heterogenised ruthenium(II) catalysts. Available at: [Link]

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Application Notes & Protocols for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on a Versatile Building Block

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a key organic intermediate, playing a significant role in the synthesis of complex heterocyclic systems. Its pyranone core, adorned with a carboxylate and a bulky benzyloxy group, offers multiple reaction sites, making it a valuable scaffold in medicinal chemistry and drug discovery. For instance, its parent carboxylic acid is a known intermediate in the synthesis of antiviral agents like Dolutegravir.[1] The proper handling and storage of this compound are not merely procedural formalities; they are critical for ensuring its stability, purity, and the safety of the researchers working with it. An impure or degraded starting material can compromise the entire synthetic route, leading to failed reactions, difficult purifications, and ultimately, delays in research and development timelines.

This guide provides a detailed overview of the best practices for the handling and storage of this compound, based on the available data for its closely related precursor, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and established principles for managing pyranone derivatives.

Section 1: Compound Identification and Properties

Understanding the fundamental physicochemical properties of a compound is the first step toward safe and effective handling. While specific experimental data for the ethyl ester is limited in publicly available literature, we can infer its likely characteristics from its carboxylic acid precursor.

PropertyInferred Data for this compoundData for 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acidData Source(s)
CAS Number Not explicitly found; Precursor: 119736-16-2119736-16-2[2][3][4][5]
Molecular Formula C₁₅H₁₄O₅C₁₃H₁₀O₅[4][5]
Molecular Weight 274.27 g/mol 246.22 g/mol [4][5]
Appearance Likely a white to off-white or pale yellow solid/crystalWhite to Yellow powder to crystal[5][6]
Physical State Solid at room temperatureSolid[2][5]
Predicted Boiling Point > 487.5°C (Ester likely higher than acid)487.5 ± 45.0 °C (Predicted)[2][5]
Predicted Density ~1.39 g/cm³1.39 ± 0.1 g/cm³ (Predicted)[2][5]

Section 2: Hazard Identification and Safety Protocols

The primary safety information is derived from the GHS classifications for the parent carboxylic acid, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. It is prudent to assume the ethyl ester carries a similar hazard profile.

GHS Hazard Classification (Based on Precursor):

  • GHS Pictogram: GHS07 (Exclamation Mark)[2][3]

  • Signal Word: Warning[2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3]

Causality Behind the Hazards

The irritant nature of this compound class can be attributed to the electrophilic character of the pyranone ring and the potential for the compound to act as a weak acid or, in the case of the ester, to hydrolyze to the carboxylic acid upon prolonged contact with moisture on skin or mucous membranes. The benzyloxy group itself is generally benign, but the overall molecular structure lends itself to interactions that can trigger irritation responses.

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol ensures that potential exposure routes are systematically blocked.

PPE_Protocol cluster_ppe Mandatory PPE for Handling cluster_control Engineering Controls Goggles Splash-Proof Safety Goggles (EN166 Standard) Gloves Nitrile Gloves (Check breakthrough time) Coat Lab Coat (Full-sleeved, buttoned) FumeHood Chemical Fume Hood Compound Compound FumeHood->Compound Eyewash Eyewash Station Shower Safety Shower Researcher Researcher Researcher->Goggles Wears Researcher->Gloves Wears Researcher->Coat Wears Researcher->FumeHood Handles In Storage_Logic cluster_conditions Optimal Storage Conditions cluster_incompatible Store Away From Compound Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Temp 2-8°C Compound->Temp Store at Atmosphere Dry & Inert Compound->Atmosphere Store in Light Dark (Opaque Container) Compound->Light Protect from Bases Strong Bases Compound->Bases Incompatible Acids Strong Acids Compound->Acids Incompatible Oxidizers Strong Oxidizers Compound->Oxidizers Incompatible

Caption: Key parameters for optimal long-term storage.

Conclusion

References

  • Ethyl 4H-Pyran-4-one-2-carboxylate . MDPI. [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2 . Jinan Jianfeng Chemical Co.,Ltd. [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546 . PubChem. [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD . Chenghui Pharmaceutical Group Ltd. [Link]

  • Chemical Handling and Storage . University of Toronto Scarborough. [Link]

Sources

Application Notes & Protocols: Leveraging Pyran-2-carboxylates and Their Analogs for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry and materials science, forming the structural core of a vast majority of pharmaceuticals and functional organic materials. Among the myriad of synthetic precursors, 2H-pyran-2-ones and their derivatives, including pyran-2-carboxylates, stand out as exceptionally versatile and powerful building blocks.[1] Their unique electronic architecture, which combines the reactivity of a conjugated diene, a Michael acceptor, and a cyclic lactone, provides multiple avenues for synthetic manipulation.[2] This guide provides an in-depth exploration of the primary strategies for transforming the pyran-2-one nucleus into a diverse array of more complex heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, focusing on nucleophile-induced ring-opening and recyclization pathways, as well as pericyclic cycloaddition reactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and detailed, actionable laboratory protocols.

Foundational Principles: The Versatile Reactivity of the Pyran-2-one Core

The synthetic utility of the 2H-pyran-2-one ring is rooted in its distinct electronic properties. As a cyclic, unsaturated lactone, it possesses several reactive sites that can be selectively targeted. Understanding this reactivity is paramount to designing successful synthetic transformations.

Key Reactive Sites: The pyran-2-one system features three primary electrophilic centers that are susceptible to nucleophilic attack.[1][3]

  • C2 (Carbonyl Carbon): As part of the lactone functional group, this carbon is highly electrophilic and is the initial site of attack for hard nucleophiles, often leading to the hydrolytic opening of the ring.

  • C6 (β-Carbon): This position is part of a conjugated system (a Michael acceptor), making it susceptible to 1,4-conjugate addition by soft nucleophiles. This is one of the most common and synthetically useful pathways for initiating ring transformation.

  • C4 (δ-Carbon): This position can also undergo nucleophilic attack, though it is generally less reactive than the C6 position.

This inherent electrophilicity allows for a broad range of reactions that typically commence with nucleophilic attack, leading to ring-opening and subsequent rearrangement into new carbocyclic or heterocyclic frameworks.[3] Furthermore, the conjugated diene system embedded within the ring (C3-C6) makes pyran-2-ones excellent partners in [4+2] cycloaddition reactions.[2][4]

Ring_Transformation Start Pyran-2-one + Nucleophile (Nu-H) Step1 1. Michael Addition (Attack at C6) Start->Step1 Intermediate1 Ring-Opened Intermediate Step1->Intermediate1 Step2 2. Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclized Adduct Step2->Intermediate2 Step3 3. Dehydration / Elimination Intermediate2->Step3 End New Heterocyclic System Step3->End

Caption: General workflow for nucleophilic ring transformation.

Synthesis of Nitrogen-Containing Heterocycles

This methodology is particularly effective for synthesizing N-heterocycles, which are of immense importance in drug discovery.

The reaction of pyran-2-ones with ammonia or primary amines is a classical and reliable method for synthesizing substituted 2-pyridones. The nitrogen nucleophile attacks the pyranone, leading to a ring-opened amide intermediate that subsequently cyclizes to form the thermodynamically stable six-membered pyridone ring. For example, fused pyran-2-ones like 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones can be readily converted into the corresponding quinoline derivatives by heating with ammonia or various amines in ethanol. [3] Protocol 1: Synthesis of 3-Benzoylamino-1,6,7,8-tetrahydroquinoline-2,5(1H)-dione

This protocol is adapted from the work of Požgan and Kočevar on the ring transformations of fused pyran-2-ones. [3]

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Notes
3-Benzoylamino-7,8-dihydro-6H-chromene-2,5-dione 299.29 300 mg 1.0 Starting pyran-2-one
Ammonium Acetate (NH₄OAc) 77.08 770 mg 10.0 Ammonia source
Glacial Acetic Acid 60.05 10 mL - Solvent and catalyst

| Safety: | - | - | - | Conduct in a well-ventilated fume hood. Wear appropriate PPE. |

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting benzopyran-2-one (300 mg, 1.0 mmol) and ammonium acetate (770 mg, 10.0 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 50 mL of ice-cold water. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the target quinolinone.

Expected Outcome: This procedure typically provides the desired quinolinone product in good to excellent yields (75-90%) as a solid that can be further purified by recrystallization if necessary.

The versatility of pyran-2-ones extends to the synthesis of five-membered heterocycles. Dehydroacetic acid (DHA), a common pyran-2-one derivative, is an excellent precursor for pyrazoles and isoxazoles. [1]

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines attacks both the C2/C4 positions and the side-chain acetyl group of DHA, leading to a ring-opening and recyclization sequence that forms a pyrazole ring. [1]* Isoxazoles: Similarly, reaction with hydroxylamine hydrochloride initially forms an oxime, which then undergoes cyclization to yield an isoxazole derivative. [1] Protocol 2: Synthesis of a Pyrazolyl-diketone Intermediate from Dehydroacetic Acid (DHA)

This protocol describes the initial ring-opening step in the formation of pyrazole derivatives from DHA, based on established mechanisms. [1]

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Notes
Dehydroacetic Acid (DHA) 168.15 1.68 g 10.0 Starting pyran-2-one
Hydrazine Hydrate (~64% N₂H₄) 50.06 0.5 mL ~10.0 Nucleophile
Ethanol (95%) 46.07 25 mL - Solvent

| Safety: | - | - | - | Hydrazine is highly toxic and corrosive. Handle with extreme care in a fume hood. |

Procedure:

  • Dissolve dehydroacetic acid (1.68 g, 10.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask with gentle warming if necessary.

  • Add hydrazine hydrate (0.5 mL, ~10.0 mmol) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.

  • Monitor the reaction by TLC. The product, being more polar, will have a lower Rf than the starting DHA.

  • After cooling to room temperature, reduce the solvent volume under reduced pressure.

  • The resulting solid or oil is the pyrazolyl diketone intermediate. It can be precipitated by adding cold water and collected by filtration or used directly in the next step (e.g., acid-catalyzed cyclization to a pyrano[b]pyrazole).

Strategy 2: [4+2] Cycloaddition Reactions

The conjugated diene system within the 2H-pyran-2-one ring makes it an ideal substrate for Diels-Alder reactions. This pericyclic approach provides a powerful and atom-economical route to highly substituted six-membered rings. [4] General Mechanism: The pyran-2-one (diene) reacts with a dienophile (e.g., an alkyne or a strained alkene) to form a bicyclic adduct. This initial adduct is often unstable under the reaction conditions (typically requiring high temperatures) and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like carbon dioxide (CO₂). This final step results in the formation of a new, stable aromatic ring.

Diels_Alder Start Pyran-2-one (Diene) + Dienophile (e.g., Alkyne) Step1 [4+2] Cycloaddition (Thermal) Start->Step1 Intermediate Bicyclic Adduct Step1->Intermediate Step2 Retro-Diels-Alder (e.g., -CO₂) Intermediate->Step2 End Substituted Aromatic Ring (e.g., Benzene Derivative) Step2->End

Caption: Workflow for the Diels-Alder / Retro-Diels-Alder sequence.

Synthesis of Substituted Phthalates

A classic application of this strategy is the reaction between 2H-pyran-2-ones and dialkyl acetylenedicarboxylates (e.g., DMAD). This reaction provides a direct route to highly functionalized benzene rings, specifically phthalate esters, which are valuable synthetic intermediates. The reaction requires harsh thermal conditions due to the aromatic character of the pyran-2-one, which reduces its reactivity as a diene. [4] Protocol 3: Synthesis of a Dimethyl 3-Aminophthalate Derivative

This protocol is a generalized procedure based on the findings of Kranjc et al. for the synthesis of aminophthalates from 3-acylamino-2H-pyran-2-ones. [4]

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Notes
3-Acetamido-6-methyl-2H-pyran-2-one 167.16 167 mg 1.0 Diene
Dimethyl acetylenedicarboxylate (DMAD) 142.11 426 mg (0.36 mL) 3.0 Dienophile (use in excess)
Xylene (anhydrous) 106.16 5 mL - High-boiling solvent

| Safety: | - | - | - | Reaction is performed at high temperature in a sealed vessel. Use a blast shield. DMAD is a lachrymator. |

Procedure:

  • Place the 3-acetamido-2H-pyran-2-one (167 mg, 1.0 mmol) into a heavy-walled pressure tube equipped with a magnetic stir bar.

  • In a fume hood, add anhydrous xylene (5 mL) followed by dimethyl acetylenedicarboxylate (0.36 mL, 3.0 mmol).

  • Securely seal the pressure tube with a Teflon screw cap.

  • Place the tube in a pre-heated oil bath or heating mantle set to 160-180 °C behind a safety shield.

  • Heat the reaction for 12-24 hours. The reaction progress can be difficult to monitor in-situ; time is often the primary parameter.

  • CAUTION: Allow the pressure tube to cool completely to room temperature before opening.

  • Once cooled, open the tube in the fume hood. Transfer the contents to a round-bottom flask.

  • Remove the solvent and excess DMAD under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the target dimethyl 3-acetamidophthalate.

Summary of Synthetic Transformations

The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.

Starting Material ClassReagent(s)Key TransformationResulting HeterocycleTypical Conditions
Fused Pyran-2-onesNH₃, R-NH₂Nucleophilic Ring TransformationQuinolonesReflux in EtOH or AcOH
Dehydroacetic Acid (DHA)N₂H₄·H₂ONucleophilic Ring TransformationPyrazolesReflux in EtOH
Dehydroacetic Acid (DHA)NH₂OH·HClNucleophilic Ring TransformationIsoxazolesBasic or neutral conditions
Substituted 2H-Pyran-2-onesAcetylenedicarboxylates[4+2] Cycloaddition / Retro-DASubstituted PhthalatesHigh Temp (150-190 °C), sealed tube

Conclusion and Outlook

Pyran-2-carboxylates and their pyran-2-one analogs are demonstrably among the most versatile and valuable building blocks in heterocyclic chemistry. Their predictable reactivity at several electrophilic centers, combined with their capacity to act as dienes in pericyclic reactions, opens up efficient and modular synthetic routes to a vast chemical space. The protocols outlined here for the synthesis of quinolones, pyrazoles, and substituted aromatics represent foundational methods that can be adapted and expanded upon. For professionals in drug development, the ability to rapidly convert simple pyran-based starting materials into diverse and complex heterocyclic scaffolds is a significant advantage in the generation of novel compound libraries for biological screening. Future work will undoubtedly focus on developing milder, catalytically driven versions of these transformations to enhance their efficiency and environmental compatibility.

References

  • Požgan, F., & Kočevar, M. (2009). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. HETEROCYCLES, 77(2), 657. [Link]

  • García-Calvo, O., & Fañanás, F. J. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(19), 3565. [Link]

  • Mondal, P., & Ghorai, P. (2017). 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. Tetrahedron, 73(18), 2529-2590. [Link]

  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

  • Kranjc, K., & Kočevar, M. (2010). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Organic & Biomolecular Chemistry, 8(18), 4038. [Link]

  • Štefane, B., & Kočevar, M. (2022). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 27(19), 6610. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic strategy commences with readily available precursors, proceeding through a key intermediate, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. The protocols herein are designed for scalability, emphasizing process safety, efficiency, and product purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Synthetic Strategy

This compound is a key intermediate in the synthesis of various biologically active compounds. The 4-pyrone scaffold is a prevalent motif in numerous natural products and pharmaceuticals. The benzyl protecting group on the 3-hydroxy functionality allows for selective modifications at other positions of the pyranone ring. This application note details a robust and scalable two-stage synthesis.

The overall synthetic strategy involves two primary stages:

  • Stage 1: Synthesis of the Carboxylic Acid Precursor: The synthesis of the key intermediate, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is achieved through a multi-step process starting from simpler precursors, involving benzylation and a selective oxidation reaction.

  • Stage 2: Fischer-Speier Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic catalysis to yield the target molecule. This classic method is well-suited for large-scale production due to its cost-effectiveness and operational simplicity.[1][2]

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification Starting_Materials 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one Oxidation TEMPO-mediated Oxidation Starting_Materials->Oxidation NaOCl, NaBr, TEMPO CH2Cl2/H2O, 5°C Carboxylic_Acid 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Oxidation->Carboxylic_Acid Work-up & Isolation Esterification Fischer-Speier Esterification Carboxylic_Acid->Esterification Ethanol (excess) H2SO4 (cat.), Reflux Final_Product This compound Esterification->Final_Product Work-up & Purification

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-stage synthesis.

ParameterStage 1: OxidationStage 2: Esterification
Starting Material 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Molecular Weight ( g/mol ) 232.23246.22
Key Reagents NaOCl, NaHCO3, NaBr, TEMPOEthanol, Sulfuric Acid
Solvent(s) Dichloromethane, WaterEthanol
Reaction Temperature 5°CReflux (approx. 78°C)
Reaction Time ~1 hour2-4 hours (monitored by TLC/HPLC)
Product 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acidThis compound
Molecular Weight ( g/mol ) 246.22274.27
Typical Yield 75-85%90-95%
Purity (by HPLC) >98%>99%

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

This procedure is adapted from established methods for the selective oxidation of primary alcohols to carboxylic acids using a TEMPO-catalyzed system.[3][4]

3.1.1. Rationale

The use of a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidation provides a highly selective and efficient method for the conversion of the primary alcohol on the pyranone precursor to a carboxylic acid under mild conditions.[4] This method avoids the use of harsh heavy metal oxidants and is amenable to large-scale synthesis. The reaction proceeds via the in-situ generation of the active N-oxoammonium species, which is the primary oxidant. Sodium hypochlorite (bleach) is used as the stoichiometric oxidant to regenerate the catalytic TEMPO species.

3.1.2. Materials and Equipment

  • 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium bicarbonate (NaHCO3)

  • Sodium bromide (NaBr)

  • TEMPO

  • 10% aqueous sodium hypochlorite (NaOCl) solution

  • 30% aqueous sodium thiosulfate (Na2S2O3) solution

  • Concentrated hydrochloric acid (HCl)

  • Acetonitrile

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Separatory funnel (or equivalent for liquid-liquid extraction at scale)

  • Rotary evaporator

3.1.3. Step-by-Step Protocol

  • Reaction Setup: To a jacketed reactor, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (e.g., 19.8 kg), dichloromethane (176 L), and water (85 L). Begin vigorous stirring.

  • Reagent Addition: Add sodium bicarbonate (46 kg), sodium bromide (0.9 kg), and TEMPO (1.4 kg) to the stirring mixture.

  • Cooling: Cool the reactor contents to 5°C using a circulating chiller.

  • Oxidant Addition: Slowly add 10% aqueous sodium hypochlorite solution (175 kg) via an addition funnel, maintaining the internal temperature at 5°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 5°C for 1 hour. The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: Quench the reaction by adding 30% aqueous sodium thiosulfate solution (119 L) and stir for an additional hour.

  • Acidification and Extraction: Adjust the pH of the aqueous layer to approximately 3.5 with concentrated hydrochloric acid. Separate the organic phase. Extract the aqueous phase twice with dichloromethane (65 L each).

  • Drying and Concentration: Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a solid.

Stage 2: Synthesis of this compound

This stage employs the Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols.[1][5][6]

3.2.1. Rationale

Fischer esterification is an equilibrium-controlled reaction.[2] To drive the reaction to completion and achieve a high yield of the desired ester, ethanol is used in large excess, serving as both a reactant and the solvent.[6] A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the alcohol.[1] The water generated during the reaction is removed, or its effect is minimized by the large excess of alcohol, pushing the equilibrium towards the product side according to Le Châtelier's principle.[2]

3.2.2. Materials and Equipment

  • 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Glass-lined reactor with reflux condenser, overhead stirrer, and temperature probe

  • Rotary evaporator

3.2.3. Step-by-Step Protocol

  • Reaction Setup: In a clean, dry reactor, dissolve 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (e.g., 8.0 g, 0.0325 mol) in anhydrous ethanol (200 ml).

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (3 ml) to the stirring solution. An exotherm may be observed.

  • Heating to Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[5]

  • Work-up: Add a mixture of water (50 ml) and ethyl acetate (200 ml) to the residue. Transfer to a separatory funnel.

  • Washing: Wash the organic phase with a saturated aqueous solution of NaHCO3 until CO2 evolution ceases, followed by a wash with saturated brine.[5]

  • Drying and Filtration: Dry the organic phase over anhydrous Na2SO4 and filter.[5]

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes if necessary.

Visualization of the Esterification Mechanism

The following diagram illustrates the key steps in the Fischer-Speier esterification mechanism.

G Carboxylic_Acid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation H+ (cat.) Protonated_Acid Protonated Carboxylic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Activated_Intermediate Intermediate with Good Leaving Group (H2O) Proton_Transfer->Activated_Intermediate Elimination Elimination of Water Activated_Intermediate->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation -H+ Final_Ester Final Ester Product Deprotonation->Final_Ester

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable intermediate. As a key building block in the synthesis of compounds like the HIV-1 integrase inhibitor Dolutegravir, achieving a high-yield, reproducible synthesis is paramount[1].

This guide moves beyond a simple recitation of steps. It delves into the causality behind common experimental failures and provides field-proven troubleshooting strategies. We will explore the critical parameters of the most common synthetic route—the benzylation of an ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate precursor—to empower you to diagnose and resolve issues in your own laboratory work.

Troubleshooting Workflow for Low Yield

Before diving into specific FAQs, it's helpful to have a logical framework for diagnosing the problem. A low final yield is rarely due to a single isolated error; it is often a cumulative effect. The following workflow provides a systematic approach to identifying the root cause.

TroubleshootingWorkflow start Start: Low Isolated Yield check_sm 1. Starting Material (SM) Integrity start->check_sm check_reaction 2. Reaction Conditions start->check_reaction check_workup 3. Work-up & Purification start->check_workup sm_purity Purity of Precursor? (NMR, LC-MS, mp) check_sm->sm_purity sm_dry Anhydrous Conditions Met? check_sm->sm_dry reac_base Base Selection & Stoichiometry? check_reaction->reac_base reac_temp Temperature Control? check_reaction->reac_temp reac_time Reaction Monitoring (TLC)? check_reaction->reac_time workup_quench Proper Quenching? check_workup->workup_quench workup_extract Efficient Extraction? check_workup->workup_extract workup_purify Optimal Purification Method? (Recrystallization vs. Chromatography) check_workup->workup_purify solution Implement Corrective Actions (See Protocols & FAQs) sm_purity->solution sm_dry->solution reac_base->solution reac_temp->solution reac_time->solution workup_quench->solution workup_extract->solution workup_purify->solution

Caption: Systematic workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: My overall yield is disappointingly low. What are the most critical steps I should re-evaluate first?

A1: The two most critical phases that dictate the success of this synthesis are the quality of your starting material (ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate) and the precise execution of the benzylation reaction .

  • Starting Material Integrity: Do not assume the purity of your precursor, whether commercially sourced or synthesized in-house. The 3-hydroxyl group is a weak acid, and its reactivity is highly sensitive to impurities. Incomplete hydrolysis during precursor synthesis, for instance, can leave diester byproducts that complicate subsequent steps[2][3].

    • Action: Before starting, verify the precursor's purity via ¹H NMR, LC-MS, and melting point. Ensure it is rigorously dried, as residual water will consume your base and hinder the deprotonation of the hydroxyl group.

  • Benzylation Conditions: This O-alkylation is the heart of the synthesis. Minor deviations can lead to significant side reactions or incomplete conversion.

    • Action: Pay meticulous attention to the choice of base, solvent, temperature, and reaction monitoring. An inadequate base will result in poor deprotonation, while an overly harsh one can promote decomposition. See Q2 for a deeper dive into these parameters.

Q2: I suspect the benzylation step is the problem. What are the common pitfalls and how can I optimize it?

A2: The benzylation of the 3-hydroxy group is a classic Williamson ether synthesis. Success hinges on generating the phenoxide-like nucleophile effectively without promoting side reactions.

BenzylationReaction reactants Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate Benzyl Bromide product This compound reactants->product SN2 Reaction conditions Key Conditions|{ Base (e.g., K₂CO₃) | Solvent (Anhydrous DMF) | Temp (0°C to RT) } conditions->product side_products Common Issues|{ Incomplete Reaction (SM remains) | Degradation (Base/Temp sensitive) | Side Products (minor) } product->side_products Leads to Low Yield

Caption: Key components of the critical benzylation step.

Common Pitfalls & Solutions:

  • Inappropriate Base:

    • Problem: Using a base that is too weak (e.g., NaHCO₃) will not sufficiently deprotonate the weakly acidic 3-hydroxyl group, leading to very slow or incomplete reaction. A base that is too strong and sterically unhindered (e.g., NaH) can potentially interact with other sites on the molecule or cause decomposition, especially if temperature control is poor.

    • Solution: Anhydrous potassium carbonate (K₂CO₃) is often the optimal choice. It is strong enough to facilitate the reaction but generally does not cause degradation. Use a slight excess (1.5-2.0 equivalents) to ensure full deprotonation and to neutralize the HBr byproduct.

  • Presence of Water:

    • Problem: Water will react with the base and can hydrolyze the ester group under basic conditions, especially upon heating.

    • Solution: Use anhydrous solvents (e.g., DMF, acetone) and ensure your starting material and glassware are completely dry.

  • Poor Temperature Control:

    • Problem: While some heat may be required to drive the reaction to completion, excessive temperatures can cause decomposition of the pyrone ring, leading to a dark, tarry reaction mixture and a significantly lower yield.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of benzyl bromide to control any initial exotherm. Allow the reaction to slowly warm to room temperature and, if necessary, gently heat to 40-50 °C. Monitor progress closely by TLC rather than relying on a fixed time and temperature.

  • Inefficient Reaction Monitoring:

    • Problem: Stopping the reaction too early leaves unreacted starting material, which can be difficult to separate from the product. Running it for too long increases the risk of side product formation.

    • Solution: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The benzylated product is significantly less polar than the hydroxyl precursor and will have a much higher Rf value.

Q3: How should I properly work up and purify the final product to maximize my isolated yield?

A3: A significant loss of product can occur during the work-up and purification stages. A clean reaction makes for a simple purification.

  • Work-up:

    • Quenching: After the reaction is complete (as determined by TLC), cool the mixture and quench by pouring it into cold water. This precipitates the organic product and dissolves the inorganic salts (K₂CO₃, KBr).

    • Extraction: Extract the aqueous mixture thoroughly with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure all product is recovered from the aqueous phase.

    • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic impurities.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator.

  • Purification:

    • Recrystallization: This is the preferred method for large-scale purification if the crude product is relatively clean. Patents suggest acetonitrile is an effective solvent for recrystallization, yielding high purity product[4][5]. Ethanol can also be effective. The goal is to use a solvent in which the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: For smaller scales or if the crude product contains impurities with similar polarity to the product, flash column chromatography is necessary. A gradient of ethyl acetate in hexanes is a typical solvent system. Use the TLC data to determine the optimal solvent polarity for separation.

Troubleshooting Summary

Symptom Possible Cause(s) Suggested Solution(s)
Dark, tarry reaction mixture Reaction temperature was too high, causing decomposition.Maintain strict temperature control. Add benzyl bromide at 0 °C and warm gently only if necessary.
TLC shows significant starting material after prolonged reaction time 1. Insufficient or inappropriate base.2. Presence of water in the reaction.3. Inactive benzylating agent.1. Use 1.5-2.0 eq. of anhydrous K₂CO₃.2. Ensure all reagents and glassware are rigorously dried.3. Use a fresh bottle of benzyl bromide.
Low isolated yield despite clean TLC conversion 1. Product loss during aqueous work-up.2. Inefficient purification method.1. Perform multiple extractions (3x) with an appropriate solvent.2. Optimize recrystallization solvent or column chromatography conditions.
Multiple spots on TLC close to the product spot Formation of side products due to excessive heat or reaction time.Monitor the reaction closely and stop it as soon as the starting material is consumed.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them based on the specific scale and equipment available in their laboratory.

Protocol 1: Optimized Benzylation of Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate

This protocol assumes the availability of a pure, dry precursor.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 eq.) followed by anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Benzylating Agent: Add benzyl bromide (1.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible. If the reaction is sluggish, it may be gently warmed to 40 °C.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of DMF). A white precipitate should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water.

    • Alternatively, if an oil forms, extract the aqueous mixture three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from hot acetonitrile or ethanol to yield the product as a white to off-white crystalline solid[4].

    • If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Al-Ostath, R. A., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. [Link]

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. As a key building block in the synthesis of pharmaceuticals, such as Dolutegravir, achieving high purity is critical for downstream success.[1] This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios to address the specific challenges encountered during its purification.

Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and how does it influence the impurity profile?

The most common and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.[2] This precursor acid is typically synthesized via a TEMPO-catalyzed oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[3][4]

Understanding this pathway is crucial because the majority of impurities found in the crude ethyl ester originate from these two steps. The primary purification challenge is not just removing trace reagents, but separating the final product from structurally similar starting materials and side-products.

Q2: What are the most common impurities I should expect in my crude product?

Your crude product's impurity profile will be dominated by materials from the final esterification step. Below is a summary of the most likely contaminants.

Impurity NameStructureOriginDetection & Notes
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Acid PrecursorIncomplete esterification reaction.TLC: More polar spot than the product. NMR: Absence of ethyl signals (quartet/triplet), presence of a broad acid proton peak.
Benzyl Alcohol C₇H₈OCleavage of the benzyl ether protecting group under harsh acidic or basic conditions.TLC: Moderately polar. NMR: Distinct singlets for the benzylic CH₂ (~4.6 ppm) and hydroxyl OH.
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate De-benzylated ProductCatalytic hydrogenolysis (if using Pd/C for other steps) or harsh acid cleavage.TLC: Significantly more polar than the product. MS: Mass peak corresponding to the loss of the benzyl group (M-91).
Residual Solvents VariesReaction or workup solvents (e.g., Ethanol, DCM, Ethyl Acetate, Toluene).NMR: Characteristic solvent peaks. Can often be removed under high vacuum.
Esterification Reagents VariesResidual acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP byproducts).Usually removed during aqueous workup, but byproducts like DCU can persist and require filtration or chromatography.
Q3: What are the recommended primary purification methods for this compound?

The two most effective and widely applicable purification methods are recrystallization and flash column chromatography.

  • Recrystallization: This is the preferred method if your crude material is a solid and relatively pure (>85%). It is efficient, scalable, and cost-effective. The key is selecting an appropriate solvent system where the compound has high solubility in hot solvent and low solubility in cold solvent.[5]

  • Flash Column Chromatography: This is the go-to method for crude products that are oily, amorphous, or contain significant amounts of impurities with similar polarity to the product. It offers high resolution but is more time-consuming and solvent-intensive.[6]

While vacuum distillation is used for a similar, non-benzylated analogue,[7][8] it is generally not recommended for this molecule due to the risk of thermal degradation of the benzyl ether group at high temperatures.[9]

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and detects proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment (e.g., >97.0% by area %).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp, narrow melting range is a good indicator of high purity for a crystalline solid.

Visualized Workflows and Impurity Profiles

A logical approach to purification is essential. The following workflow helps guide the decision-making process from crude material to a highly pure final product.

PurificationWorkflow start Crude Product assess_state Assess Physical State start->assess_state is_solid Is it a solid? assess_state->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gum) check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 is_pure1 Is Purity >98%? check_purity1->is_pure1 is_pure1->chromatography No done Pure Product is_pure1->done Yes check_purity2 Check Purity (HPLC/NMR) chromatography->check_purity2 is_pure2 Is Purity >98%? check_purity2->is_pure2 is_pure2->chromatography No (Re-purify) is_pure2->done Yes ImpurityProfile cluster_impurities Potential Impurities product Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate acid Starting Acid (More Polar) product->acid from incomplete esterification bnoh Benzyl Alcohol (Side Product) product->bnoh from ether cleavage debenz De-benzylated Ester (Much More Polar) product->debenz from ether cleavage

Caption: Common impurity profile of the target compound.

Troubleshooting Guide
Problem: My crude product is a persistent oil or sticky gum and will not crystallize.
  • Plausible Cause: This is typically due to the presence of significant impurities or residual solvent, which disrupt the formation of a crystal lattice. Oily byproducts can also "oil out" with the desired compound.

  • Solutions:

    • High Vacuum Drying: First, ensure all volatile solvents are removed by drying the material under high vacuum, possibly with gentle heating (e.g., 30-40°C).

    • Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture vigorously. This can wash away oily residues and often induces crystallization of the product.

    • Solvent Switch: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Let it stand, or add a seed crystal, to initiate crystallization. [10] 4. Direct to Chromatography: If crystallization fails, column chromatography is your most reliable path forward.

Problem: After recrystallization, my product is still discolored (yellow/brown).
  • Plausible Cause: Highly conjugated or polymeric impurities are often intensely colored and can persist in small quantities even after crystallization.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the crude solid in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing Celite or filter paper to remove the charcoal. Let the filtrate cool slowly to form crystals.

    • Multiple Recrystallizations: A second recrystallization from a different solvent system may be effective at removing the persistent impurity.

Problem: My ¹H NMR shows unreacted starting carboxylic acid.
  • Plausible Cause: The esterification reaction did not go to completion.

  • Solutions:

    • Aqueous Base Wash: During the workup, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer. Be sure to re-extract the aqueous layer with your organic solvent to recover any dissolved product.

    • Chromatography: If the acid is still present after workup, it can be easily separated by flash chromatography, as the acid is significantly more polar than the ester product.

Problem: I'm getting low recovery after flash chromatography.
  • Plausible Cause: The product may be partially adsorbing to the silica gel, or the chosen solvent system may not be optimal.

  • Solutions:

    • Optimize TLC First: Ensure your TLC solvent system moves the product to an Rf of 0.2-0.35 for the best separation and recovery. [6] 2. Use a Modifier: For some polar compounds, adding a small amount (e.g., 0.5-1%) of a polar modifier like methanol to the ethyl acetate/hexane eluent can improve recovery by reducing tailing and strong adsorption.

    • Dry Loading: If your compound has limited solubility in the eluent, consider "dry loading." Dissolve the crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column. [6]

Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid with >85% purity.

  • Solvent Selection: Test solubility in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile). A good solvent will dissolve the compound when hot but not when cold. [5]A common and effective system for esters is an Ethanol/Water or Ethyl Acetate/Hexane mixture. [10][11]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot "good" solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: While the solution in the "good" solvent (e.g., ethyl acetate) is warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until a persistent cloudiness appears. Add a few drops of the good solvent to redissolve the cloudiness, then allow it to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for oily or highly impure samples.

  • Solvent System (Eluent) Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and gradually increasing the ethyl acetate concentration).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of eluent or dichloromethane (DCM). Carefully pipette this solution onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Carefully add the eluent to the column and begin applying pressure. Collect fractions and monitor the elution using TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting product under high vacuum to remove any final traces of solvent.

References
  • Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024. [Link]

  • Yick, A. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. Yick-Chem. [Link]

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. [Link]

  • Butsch, K., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Butsch, K., et al. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Butsch, K., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Common Solvents for Crystallization. [Link]

  • University of Prince Edward Island. (n.d.). SOP: Flash Chromatography. [Link]

Sources

Technical Support Center: Synthesis of Substituted 4H-Pyrans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted 4H-pyrans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of 4H-pyrans, typically achieved through a one-pot multicomponent reaction, is elegant in its convergence but can be prone to side reactions that impact yield and purity. This guide will address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by scientific literature.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental challenges you may encounter during the synthesis of substituted 4H-pyrans. Each entry details the problem, explains the probable cause rooted in reaction kinetics and thermodynamics, and provides actionable solutions.

Question 1: My reaction has a low yield of the desired 4H-pyran, and I observe a complex mixture of products by TLC. What are the likely side reactions?

Answer:

A low yield and a complex product mixture in the multicomponent synthesis of 4H-pyrans often point to the formation of stable intermediates that fail to proceed to the final cyclized product, or to competing reaction pathways. The primary route to your 4H-pyran involves a sequence of a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[1][2] Side products can arise from interruptions or diversions at any of these stages.

Probable Causes and Key Side Products:

  • Accumulation of the Knoevenagel Adduct: The initial reaction between an aldehyde and an active methylene compound (like malononitrile) forms a Knoevenagel condensation product (an α,β-unsaturated nitrile).[2] This intermediate, often an arylidene malononitrile, can sometimes be isolated. If the subsequent Michael addition is slow, this adduct may accumulate or participate in other reactions.

  • Open-Chain Michael Adduct: The Michael addition of a 1,3-dicarbonyl compound to the Knoevenagel adduct yields an open-chain intermediate.[1] Failure of the final intramolecular cyclization to occur, perhaps due to steric hindrance or unfavorable reaction conditions, will lead to the isolation of this acyclic compound as a major byproduct.

  • Retro-Michael Reaction: The Michael addition can be reversible. Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the open-chain Michael adduct can revert to the Knoevenagel adduct and the 1,3-dicarbonyl compound, leading to a complex equilibrium mixture.

  • Self-Condensation of the β-Ketoester: β-Ketoesters can undergo self-condensation, known as a Claisen condensation, in the presence of a strong base. This can be a significant competing reaction if the intended multicomponent reaction is sluggish.

  • Dimerization of Malononitrile: Under basic conditions, malononitrile can dimerize, leading to various byproducts and consuming one of the key starting materials.

Troubleshooting Strategies:

  • Catalyst Choice and Loading: The choice of catalyst is critical. A catalyst that is too weak may not facilitate all three steps efficiently, leading to the accumulation of intermediates. Conversely, a catalyst that is too strong can promote side reactions like the Claisen condensation. Experiment with different catalysts, such as piperidine, L-proline, or solid-supported bases like KOH/CaO, to find the optimal balance for your specific substrates.[1] Catalyst loading is also important; too much catalyst can increase the rate of side reactions.

  • Reaction Temperature and Time: Monitor your reaction by TLC. If you observe the formation of an intermediate that does not convert to the final product, a moderate increase in temperature might be necessary to overcome the activation energy for the cyclization step. However, be cautious, as excessive heat can promote retro-Michael reactions and other decomposition pathways.

  • Order of Reagent Addition: While this is a one-pot reaction, the order of addition can sometimes influence the outcome. Premixing the aldehyde and malononitrile to favor the formation of the Knoevenagel adduct before adding the 1,3-dicarbonyl compound can be a useful strategy in some cases.

Question 2: I have isolated a solid product, but the NMR spectrum is inconsistent with the expected 4H-pyran structure. I see signals for an acyclic compound. What could this be?

Answer:

The most likely acyclic byproduct is the uncyclized Michael adduct. This occurs when the Michael addition of the 1,3-dicarbonyl compound to the Knoevenagel adduct is successful, but the final intramolecular cyclization to form the pyran ring does not take place.

Identifying the Open-Chain Michael Adduct:

The key spectroscopic features to look for are:

  • ¹H NMR: You will likely observe all the protons from your starting materials. Crucially, you may see a methine proton adjacent to the newly formed C-C bond from the Michael addition, and the characteristic protons of the 1,3-dicarbonyl moiety will be present but in a different chemical environment than the starting material. The absence of the characteristic singlet for the C4-H of the 4H-pyran is a key indicator.

  • ¹³C NMR: The spectrum will show the presence of the nitrile carbon and the carbonyl carbons of the dicarbonyl compound.

  • IR Spectroscopy: Look for the characteristic C≡N stretch (around 2200 cm⁻¹) and carbonyl stretches (around 1650-1750 cm⁻¹).

Troubleshooting Strategies:

  • Promoting Cyclization: If you have isolated the open-chain adduct, you can attempt to cyclize it. Dissolving the isolated intermediate in a suitable solvent (e.g., ethanol, DMF) and adding a catalyst (e.g., piperidine, acetic acid) with gentle heating can often drive the reaction to completion.

  • Optimizing Reaction Conditions: To avoid its formation in the first place, consider increasing the reaction temperature or switching to a more effective catalyst for the cyclization step. Protic solvents like ethanol can sometimes facilitate the proton transfers necessary for cyclization.

Question 3: My final product appears to be the correct mass, but the IR spectrum shows a broad absorption in the N-H region and the disappearance of the nitrile peak. What has happened?

Answer:

This spectroscopic evidence strongly suggests the hydrolysis of the nitrile group at the C3 position of the 2-amino-4H-pyran to a primary amide. This can occur if your reaction or work-up conditions are too acidic or basic, especially in the presence of water.

Mechanism of Nitrile Hydrolysis:

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. In the case of 2-amino-3-cyano-4H-pyrans, the intermediate is often the primary amide.

Troubleshooting Strategies:

  • Control of pH: During the work-up, ensure that the pH is carefully controlled. Avoid strongly acidic or basic aqueous washes if your product is sensitive. Neutralize the reaction mixture carefully before extraction.

  • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions, especially if you are using a catalyst that can be hydrolytically deactivated or if your product is prone to hydrolysis.

  • Purification Method: If hydrolysis is occurring during purification, consider alternative methods. For example, if you are using column chromatography on silica gel (which can be acidic), you might try neutralizing the silica with a small amount of triethylamine in the eluent. Recrystallization from a non-aqueous solvent is often a good alternative to chromatography. Many 4H-pyran derivatives can be purified by recrystallization from ethanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the multicomponent synthesis of 4H-pyrans?

A1: The most common pathway for the one-pot, three-component synthesis of 2-amino-4H-pyrans involves three key steps:

  • Knoevenagel Condensation: An aldehyde reacts with an active methylene compound (e.g., malononitrile) in the presence of a base to form an α,β-unsaturated intermediate (a Knoevenagel adduct).[2]

  • Michael Addition: A nucleophile, typically the enolate of a 1,3-dicarbonyl compound, adds to the β-position of the Knoevenagel adduct in a conjugate addition.[1]

  • Intramolecular Cyclization and Tautomerization: The resulting open-chain intermediate undergoes an intramolecular cyclization, where an enolate oxygen attacks the nitrile carbon, followed by tautomerization to yield the stable 4H-pyran ring system.[1]

4H-Pyran Synthesis Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct (α,β-unsaturated nitrile) Aldehyde->Knoevenagel_Adduct Base Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Michael_Adduct Open-Chain Michael Adduct Knoevenagel_Adduct->Michael_Adduct Base Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Adduct Pyran Substituted 4H-Pyran Michael_Adduct->Pyran Intramolecular Cyclization

Caption: General mechanism for the multicomponent synthesis of 4H-pyrans.

Q2: Can I use ketones instead of aldehydes in this reaction?

A2: While aldehydes are generally more reactive and give higher yields, ketones can be used. However, the reaction is often slower, and may require more forcing conditions (higher temperatures, stronger catalysts, or longer reaction times) due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.

Q3: What is the role of the solvent in this reaction? Can I run it solvent-free?

A3: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used and can facilitate the necessary proton transfers. However, many successful syntheses of 4H-pyrans have been reported under solvent-free conditions, which is an environmentally friendly approach.[1] In some cases, using water as a solvent is also possible. The optimal conditions will depend on the specific substrates and catalyst being used.

Q4: How can I purify my substituted 4H-pyran?

A4: Many substituted 4H-pyrans are crystalline solids and can be effectively purified by recrystallization, often from ethanol.[1] This is the preferred method as it is simple and avoids potential degradation on stationary phases. If chromatography is necessary, silica gel is commonly used. However, be mindful that acidic silica can potentially cause hydrolysis of sensitive functional groups like nitriles. In such cases, using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the eluent can be beneficial.

Experimental Protocols

General Procedure for the Synthesis of a Substituted 2-Amino-4H-pyran

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) (1.0 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 5-10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde, malononitrile, and 1,3-dicarbonyl compound in the chosen solvent.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Experimental_Workflow start Combine Reactants and Catalyst in Solvent reaction Stir at RT or Reflux (Monitor by TLC) start->reaction cool Cool to Room Temperature reaction->cool precipitate_check Precipitate Formed? cool->precipitate_check filter Filter and Wash Solid precipitate_check->filter Yes concentrate Concentrate in vacuo precipitate_check->concentrate No product Isolated 4H-Pyran filter->product purify Purify by Recrystallization or Chromatography concentrate->purify purify->product

Caption: A typical experimental workflow for 4H-pyran synthesis.

Data Summary

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOH/CaOSolvent-free600.17-0.585-95[1]
PiperidineEthanolReflux2-670-90General
L-prolineEthanolReflux3-875-92General
NoneWater1001-480-95General

Note: Yields are highly dependent on the specific substrates used. This table provides a general comparison of common catalytic systems.

References

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134. Available at: [Link]

  • Shaabani, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyranone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyranone formation and seeking to optimize their reaction conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction to Pyranone Synthesis

Pyranones, specifically 2-pyrones and 4-pyrones, are six-membered heterocyclic compounds that serve as crucial building blocks in the synthesis of a vast array of natural products and pharmaceuticals.[1] Their synthesis can be achieved through various pathways, most notably via the cyclization of precursors like alkynoic acids, diketones, or through transition-metal catalyzed cross-coupling and annulation reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the pyranone ring.

Common synthetic strategies include:

  • Transition-Metal Catalysis: Palladium, gold, rhodium, and ruthenium catalysts are frequently employed to facilitate C-C and C-O bond formations leading to the pyranone core.[1]

  • Cyclo-isomerization: Gold-catalyzed cyclo-isomerization of ethynyl-indole-2-carboxylic acids is a highly regioselective method for synthesizing certain pyranone derivatives.[1]

  • Annulation Reactions: Palladium-catalyzed annulation of α,β-unsaturated esters with internal alkynes can yield polysubstituted 2-pyrones.

  • Organocatalysis: Isothiourea-mediated cascade reactions provide a pathway to 4,6-disubstituted and 3,4,6-trisubstituted 2-pyrones.

Despite the prevalence of these methods, achieving high yields and selectivity can be challenging. This guide will help you navigate common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during pyranone synthesis.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of my pyranone product. What are the potential causes and how can I improve it?

Answer:

Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: In transition-metal catalyzed reactions, the active form of the catalyst may not be generated efficiently, or it may be deactivated during the reaction. For instance, in some palladium-catalyzed reactions, Pd(II) needs to be reduced to the active Pd(0) species.[1]

    • Solution:

      • Ensure your catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under an inert atmosphere).

      • Consider adding a reducing agent if your palladium source is in the +2 oxidation state (e.g., Pd(OAc)₂).

      • For reactions sensitive to air or moisture, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature may be too low to overcome the activation energy barrier or too high, leading to decomposition of starting materials or the desired product.

    • Solution:

      • Perform a temperature screen to identify the optimal range for your specific substrate and catalyst system. Start from the reported temperature in a similar literature procedure and vary it in 5-10 °C increments.

      • Monitor the reaction progress by TLC or LC-MS to track the consumption of starting materials and the formation of the product and any byproducts at different temperatures.

  • Incorrect Solvent Choice:

    • Cause: Solvent polarity can significantly influence the reaction rate and selectivity.[1] For example, in certain Stille coupling reactions to form 3-substituted 5-bromo-2-pyrones, the regioselectivity is dependent on the solvent.[1]

    • Solution:

      • Consult the literature for solvent recommendations for similar transformations.

      • If the reaction is sluggish, consider switching to a more polar or higher-boiling solvent, depending on the reaction mechanism.

      • If side products are an issue, a solvent screen may reveal conditions that favor the desired pathway.

  • Poor Quality of Starting Materials:

    • Cause: Impurities in starting materials can interfere with the reaction. For example, water can hydrolyze sensitive reagents, and other impurities might poison the catalyst.

    • Solution:

      • Ensure your starting materials are pure and dry. Recrystallize or distill them if necessary.

      • Thoroughly dry your solvents and glassware before use.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products. How can I identify them and suppress their formation?

Answer:

The formation of side products is a clear indication that an alternative reaction pathway is competing with the desired pyranone formation. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Products and Their Mitigation:

  • Regioisomers:

    • Cause: In reactions with unsymmetrical starting materials, different regioisomers of the pyranone can be formed. For example, in certain coupling reactions, the regioselectivity can be influenced by the presence of additives like Cu(I).[1]

    • Identification: Characterize the side products using NMR and mass spectrometry to determine their connectivity.

    • Solution:

      • Adjust the ligand on your metal catalyst. Bulky ligands can often enhance regioselectivity.

      • Modify the electronic properties of your substrates. Electron-donating or withdrawing groups can direct the reaction to a specific position.

      • Screen different solvents and additives. As mentioned, the presence and amount of Cu(I) can dictate the regioselectivity in some Stille couplings.[1]

  • 5-exo-dig vs. 6-endo-dig Cyclization Products (Furanones vs. Pyranones):

    • Cause: The cyclization of alkynoic acids or their esters can sometimes lead to the formation of five-membered furanone rings (5-exo-dig) instead of the desired six-membered pyranone rings (6-endo-dig).[1]

    • Identification: The spectroscopic data (especially ¹H and ¹³C NMR) will be distinct for the five- and six-membered rings.

    • Solution:

      • The choice of catalyst and ligand is critical. N-heterocyclic carbene (NHC) ligands in palladium catalysis have been shown to favor the 6-endo-dig pathway.[1]

      • The addition of a Lewis acid, such as BF₃·Et₂O, can also promote the desired 6-endo-dig cyclization.[1]

  • Uncyclized Intermediates:

    • Cause: The reaction may stall after an initial coupling or addition step, leaving uncyclized intermediates in the reaction mixture. This can be due to catalyst deactivation or insufficient energy to promote the final cyclization.

    • Identification: Look for spectroscopic signals corresponding to the expected intermediate (e.g., an enynoic acid in a coupling-cyclization strategy).[1]

    • Solution:

      • Increase the reaction temperature or prolong the reaction time.

      • Add a fresh portion of the catalyst.

      • Consider a two-step approach where the intermediate is isolated and then subjected to cyclization under different conditions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my pyranone product. What are the best practices for purification?

Answer:

Purification of pyranones can sometimes be challenging due to their polarity and potential for decomposition on silica gel.

Purification Strategies:

  • Column Chromatography:

    • Technique: This is the most common method for purifying organic compounds.

    • Best Practices:

      • Use a solvent system of appropriate polarity. A good starting point is a mixture of hexane and ethyl acetate.

      • To minimize product decomposition on silica, you can deactivate the silica gel by adding a small amount of triethylamine (1-2%) to the eluent.

      • If the product is highly polar, consider using reverse-phase chromatography.

  • Recrystallization:

    • Technique: If your pyranone is a solid, recrystallization can be a highly effective purification method.

    • Best Practices:

      • Screen a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Common solvents for recrystallizing pyranones include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

  • Distillation:

    • Technique: For liquid pyranones that are thermally stable, distillation under reduced pressure can be an excellent purification method.

    • Best Practices:

      • Ensure your vacuum is stable to prevent bumping.

      • Use a short-path distillation apparatus for high-boiling liquids to minimize losses.

Experimental Protocols

General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization to form 2-Pyrones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (2E)-2,3-difluoro-3-iodoacrylic acid

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • CuI

  • Anhydrous solvent (e.g., DMF or a mixture of MeCN and Et₃N)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (2E)-2,3-difluoro-3-iodoacrylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent, followed by the terminal alkyne (1.1-1.5 eq) and a suitable base (e.g., Et₃N, 2.0-3.0 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from a method for the synthesis of difluorinated 2-pyrones.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Pyranone Synthesis
ParameterEffect on ReactionTroubleshooting Considerations
Catalyst The choice of metal and ligand dictates the reaction pathway and efficiency.Inactive or poisoned catalyst can lead to low or no yield. Ligand choice can influence regioselectivity.
Solvent Polarity and boiling point affect reaction rate, solubility of reagents, and sometimes selectivity.A solvent screen can be crucial for optimization. Polar aprotic solvents like DMF are common, but others may be more suitable for specific reactions.[1][2]
Temperature Affects reaction rate and can influence the formation of side products.Optimization is key. Too low may result in a sluggish reaction, while too high can cause decomposition.
Additives Lewis acids or co-catalysts (e.g., CuI) can significantly impact selectivity and yield.BF₃·Et₂O can promote 6-endo-dig cyclization.[1] CuI is often used as a co-catalyst in Sonogashira couplings.[1]
Substituents The electronic and steric nature of the substituents on the starting materials can affect reactivity and selectivity.Electron-donating or withdrawing groups can alter the reactivity of the starting materials.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Pyranone Yield

G start Low or No Product Yield check_reagents Verify Purity and Integrity of Starting Materials and Catalyst start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_byproducts Analyze Reaction Mixture for Intermediates or Side Products check_conditions->analyze_byproducts optimize_catalyst Optimize Catalyst Loading / Additives modify_procedure Modify Reaction Procedure (e.g., two-step vs. one-pot) optimize_catalyst->modify_procedure optimize_solvent Screen Different Solvents optimize_solvent->modify_procedure analyze_byproducts->optimize_catalyst If starting material remains analyze_byproducts->optimize_solvent If side products form success Improved Yield modify_procedure->success G cluster_0 Cyclization reactant Alkynoic Acid Derivative endo 6-endo-dig Pyranone (Desired Product) reactant->endo Favored by: - NHC Ligands - Lewis Acids (e.g., BF3·Et2O) exo 5-exo-dig Furanone (Side Product) reactant->exo Potential side reaction

Caption: A diagram illustrating the competing 5-exo-dig and 6-endo-dig cyclization pathways.

References

  • Lee, J. S., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1579–1624. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. Retrieved from [Link]

  • Scheidt, K. A., & Ramachandran, P. V. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of chemical research, 48(3), 637–650. [Link]

  • Donner, C. D. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules (Basel, Switzerland), 9(6), 498–509. [Link]

  • Palani, V., Perea, M. A., Gardner, K. E., & Sarpong, R. (2020). A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Chemical science, 11(48), 12994–12999. [Link]

  • Lee, Y. R., & Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. [Link]

  • Donner, C. D. (2004). Synthesis of Pyran and Pyranone Natural Products. ResearchGate. [Link]

  • Kumar, A., Kumar, V., & Maurya, R. A. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5166–5176. [Link]

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Technical Support Center: Stability of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this important intermediate and need to understand its behavior in acidic environments. As a key building block in the synthesis of complex molecules, including APIs like Dolutegravir, its stability is paramount to achieving high-yield, high-purity outcomes.[1] This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the challenges of working with this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during experiments involving acidic conditions.

Q1: I'm running a reaction under acidic conditions and my LC-MS analysis shows a new, more polar peak appearing over time. My starting material is being consumed faster than expected. What is this impurity?

Answer: The most probable cause is the acid-catalyzed hydrolysis of the ethyl ester functional group. This is a common and often rapid degradation pathway for esters in the presence of acid and a nucleophile, typically water.[2][3] The product of this hydrolysis is the corresponding carboxylic acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid , which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

Causality & Mechanism: The reaction proceeds via protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate eliminates ethanol and, after deprotonation, yields the carboxylic acid.

Diagram: Primary Degradation Pathway - Ester Hydrolysis

Caption: Acid-catalyzed hydrolysis of the ethyl ester.

Troubleshooting Data: If you observe this impurity, compare its mass spectrum with the expected values below.

CompoundExpected [M+H]⁺Polarity
This compound275.09Low
3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid247.06High
Q2: My reaction yield is extremely low after workup with a strong acid (e.g., concentrated HCl), and I see multiple spots on my TLC plate. What could be happening?

Answer: Exposure to strong acids, especially at elevated temperatures or for prolonged periods, can induce multiple degradation pathways beyond simple ester hydrolysis.

  • Cleavage of the Benzyl Ether: Benzyl ethers, while generally stable in mild acid, can be cleaved by strong acids.[4][5] This deprotection would yield ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate .

  • Ring Opening of the 4-Pyrone: The 4-pyrone ring system itself can be susceptible to degradation under harsh acidic conditions, leading to a complex mixture of ring-opened products.[6][7]

These secondary degradation products can significantly complicate purification and drastically reduce the yield of your desired product.

Diagram: Potential Degradation Pathways in Strong Acid

G cluster_paths Degradation Pathways Start This compound P1 Acid-Catalyzed Ester Hydrolysis Start->P1 P2 Acid-Catalyzed Debenzylation Start->P2 P3 Acid-Induced Ring Opening Start->P3 Prod1 Carboxylic Acid Derivative P1->Prod1 Prod2 3-Hydroxy Derivative P2->Prod2 Prod3 Ring-Opened Products (Complex Mixture) P3->Prod3

Caption: Multiple degradation routes for the target compound.

Q3: How can I perform an acid-catalyzed reaction or an acidic workup while minimizing the degradation of my product?

Answer: The key is to control the conditions to be as mild as possible. The synthesis of the related carboxylic acid often involves adjusting the pH to around 3.5-4, suggesting stability in this milder range.[8]

Recommended Mitigation Strategies:

ParameterRecommendationRationale
Acid Choice Use weaker organic acids (e.g., acetic acid, formic acid) or carefully buffer stronger acids. Avoid concentrated mineral acids like H₂SO₄ or HCl if possible.Minimizes the rate of all acid-catalyzed degradation pathways.
Temperature Maintain low temperatures (0 °C to room temperature) during the reaction and workup.Hydrolysis, debenzylation, and ring-opening are all accelerated by heat.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Reduces the exposure time of the product to acidic conditions.
Workup Quench the reaction by pouring it into a cold, rapidly stirred, weak basic solution (e.g., saturated NaHCO₃ solution) to neutralize the acid quickly.Rapid neutralization prevents further degradation during extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most sensitive part of the molecule to acidic conditions? The ethyl ester at the C-2 position is the most labile functional group under typical acidic conditions (pH 1-4). Acid-catalyzed hydrolysis to the carboxylic acid is the most common and fastest degradation pathway.

Q2: How stable is the benzyl ether protecting group? The benzyl ether is significantly more robust than the ethyl ester. It is generally stable to a wide range of acidic conditions and is typically only cleaved under harsh conditions, such as with very strong acids (e.g., HBr, BBr₃) or via catalytic hydrogenolysis.[4][5][9] For most applications in synthetic chemistry, incidental debenzylation during a standard acidic workup is unlikely unless strong acids and heat are used.

Q3: Can the 4-pyrone ring itself be a point of instability? Yes, while the aromatic-like 4-pyrone ring is relatively stable, it is not inert. Acid-promoted transformations of 4-pyrones can lead to ring-opening or rearrangement, especially in the presence of other nucleophiles or under forcing conditions.[6][7] However, this is generally a slower process than ester hydrolysis.

Q4: What are the ideal storage conditions for this compound? The compound should be stored in a cool, dark, and dry place, preferably at <15°C and protected from light.[10] It is crucial to keep it in a tightly sealed container away from any acidic vapors to prevent slow degradation over time.

Q5: What is the best analytical method to monitor the stability of this compound? Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS) is the ideal technique. This allows for the simultaneous separation and identification of the starting material and its potential degradation products (the more polar carboxylic acid and the 3-hydroxy derivative).

Part 3: Experimental Protocols

Protocol 1: Monitoring Compound Stability Under Acidic Conditions

This protocol provides a framework for testing the stability of your compound in a specific acidic medium before committing to a large-scale reaction.

Diagram: Experimental Workflow for Stability Testing

G cluster_setup 1. Reaction Setup cluster_monitoring 2. Time-Point Monitoring cluster_analysis 3. Analysis A Dissolve compound in reaction solvent B Cool to target temperature (e.g., 0 °C) A->B C Add acidic reagent B->C T0 Take T=0 sample immediately after acid addition C->T0 T1 Take samples at set intervals (e.g., 30, 60, 120 min) T0->T1 T_Quench Quench each sample in cold NaHCO₃/EtOAc T1->T_Quench D Analyze organic layer of each sample by LC-MS T_Quench->D E Plot % remaining starting material and % degradation products vs. time D->E

Caption: Workflow for assessing compound stability.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 10 mg/mL) in the intended reaction solvent.

  • Reaction Initiation: In a small vial, add a measured volume of the stock solution (e.g., 1 mL). Cool the vial to the desired reaction temperature.

  • T=0 Sample: Add the acidic reagent. Immediately withdraw a small aliquot (e.g., 50 µL) and quench it in a separate vial containing 0.5 mL of cold saturated NaHCO₃ solution and 0.5 mL of ethyl acetate. Vortex thoroughly. This is your T=0 sample.

  • Time-Course Monitoring: Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Analysis: Analyze the ethyl acetate layer from each quenched sample by LC-MS.

  • Data Interpretation: Calculate the peak area ratio of the starting material to any new degradation peaks at each time point to determine the rate of degradation.

Protocol 2: Optimized Mild-Acidic Workup Procedure

This protocol is designed to neutralize an acidic reaction and extract the product while minimizing exposure to conditions that cause degradation.

  • Preparation: Prepare a separatory funnel containing a cold (0-5 °C) saturated solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to neutralize all the acid used in the reaction.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into the rapidly stirring cold NaHCO₃ solution. Monitor for gas evolution (CO₂). Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Add your extraction solvent (e.g., ethyl acetate, dichloromethane). Shake the separatory funnel gently to mix the layers.

  • Separation: Allow the layers to separate and drain the organic layer. Re-extract the aqueous layer 1-2 more times to ensure full recovery of the product.

  • Washing & Drying: Combine the organic layers and wash with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<40 °C) to isolate the crude product.

By following these guidelines and protocols, researchers can significantly improve experimental outcomes and ensure the integrity of this compound in their synthetic endeavors.

References

  • Molecules. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Retrieved from [Link]

  • Yick-Vic Chemicals and Pharmaceuticals (HK) Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Steparuk, E. V., et al. (2023). Oxidative Ring-Opening Transformation of 5-Acyl-4-pyrones as an Approach for the Tunable Synthesis of Hydroxylated Pyrones and Furans. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Molecules. (n.d.). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. Retrieved from [Link]

  • Molecules. (n.d.). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Coatings. (n.d.). Optical and Amplified Spontaneous Emission Properties of 4H-Pyran-4-Ylidene-2-Cyanoacetate Fragment Containing 2-Cyanoacetic Acid Derivative in PVK, PSU, or PS Matrix. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Journal of Organic Chemistry. (2023). Oxidative Ring-Opening Transformation of 5-Acyl-4-pyrones as an Approach for the Tunable Synthesis of Hydroxylated Pyrones and Furans. PubMed. Retrieved from [Link]

  • ACS Catalysis. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Publications. Retrieved from [Link]

  • Journal of Chemical Ecology. (n.d.). Structure-Functional Activity of Pyrone Derivatives for Inhibition of Barnacle Settlement and Biofilm Formation. PubMed. Retrieved from [Link]

  • Organic Letters. (n.d.). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Ester to Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyrone. Retrieved from [Link]

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Technical Support Center: Troubleshooting NMR Spectra of Pyran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyran-containing molecules. The pyran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, but its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is not without challenges.[1][2] Contaminants, conformational dynamics, and compound instability can often lead to ambiguous or misleading spectra.

This resource provides practical, in-depth answers to common issues encountered during the NMR analysis of pyran compounds. Our goal is to move beyond simple identification of impurities to a deeper understanding of their origins and the chemical principles behind their removal, ensuring the integrity of your research.

Frequently Asked Questions (FAQs): Identifying and Mitigating Common Impurities

Q1: I see a broad singlet between 1.5 and 4.9 ppm in my ¹H NMR spectrum. What is it, and how can I remove it?

A1: This is almost certainly residual water. The chemical shift of water is highly dependent on the deuterated solvent used, as well as the sample's concentration and temperature.[3] In chloroform-d (CDCl₃), it typically appears around 1.56 ppm, while in dimethyl sulfoxide-d₆ (DMSO-d₆), it can be found near 3.33 ppm.[4]

  • Causality: The proton of water (H₂O) is labile and can exchange with other labile protons in the sample or interact via hydrogen bonding with the solvent or your compound. This exchange process is often on a timescale that is intermediate with respect to the NMR experiment, leading to a characteristically broad peak.[5] The peak broadens because the proton is rapidly moving between different chemical environments.

  • Solution: The most robust method for removing water is to co-evaporate the sample with an anhydrous solvent that forms an azeotrope with water, such as toluene or acetonitrile. This process physically removes the water along with the solvent under reduced pressure. For highly sensitive samples, drying over a mild desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) followed by filtration is effective.

Protocol 1: Azeotropic Removal of Water
  • Dissolve your pyran compound in a minimal amount of anhydrous toluene or benzene.

  • Concentrate the solution to dryness using a rotary evaporator. Ensure a good vacuum is achieved.

  • Repeat this process 2-3 times to ensure all residual water has been removed.

  • Place the flask on a high-vacuum line for at least 1 hour to remove the last traces of the azeotropic solvent.

  • Prepare the NMR sample using a fresh, sealed ampoule of high-purity deuterated solvent.[6]

Q2: My spectrum is cluttered with signals from solvents used during my workup (e.g., ethyl acetate, hexanes, dichloromethane). How can I effectively remove them?

A2: Residual solvents are one of the most common impurities in NMR spectra. Their presence can obscure signals from your compound of interest, particularly in the aliphatic region. Identification is straightforward by comparing the observed chemical shifts and multiplicities to established reference tables.[4][7][8]

  • Causality: Solvents become trapped in the solid matrix of a compound due to their high boiling points or strong intermolecular interactions. Simply placing a sample under high vacuum is often insufficient for complete removal, especially for high-boiling solvents like DMSO or DMF.

  • Solution: The most effective method for removing residual solvents is drying the sample under high vacuum for an extended period (several hours to overnight), sometimes with gentle heating if the compound is thermally stable. For stubborn, high-boiling solvents, precipitation or trituration can be effective. This involves dissolving the compound in a minimal amount of a good solvent and then adding a poor solvent (an "anti-solvent") to crash out the pure compound, leaving the impurity in the solution.

Protocol 2: Removal of Residual Solvents by Trituration
  • Identify a solvent system where your pyran compound is highly soluble in one solvent (e.g., dichloromethane) but poorly soluble in another (e.g., hexanes).

  • Dissolve your impure compound in a minimal volume of the "good" solvent.

  • Slowly add the "anti-solvent" while stirring or sonicating.

  • Your pure compound should precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash it with a small amount of the anti-solvent, and dry it thoroughly under high vacuum.

Q3: I'm observing unexpected, broad signals around 0.8-1.3 ppm. Could this be grease?

A3: Yes, these signals are characteristic of silicone grease or hydrocarbon-based vacuum grease, often introduced from ground-glass joints during synthesis or purification.[3][4] Silicone grease typically shows a broad singlet near 0.07 ppm (from the Si-CH₃ groups) and other broad signals, while hydrocarbon greases appear as multiplets around 0.86 ppm and 1.26 ppm.[4]

  • Causality: Grease is non-volatile and can easily contaminate a sample if glassware with greased joints is used, especially during extractions or chromatography where the solvent can dissolve and carry the grease along with the product.

  • Solution: Prevention is the best cure. Whenever possible, use glassware with PTFE joints or sleeves to avoid the need for grease. If grease must be used, apply it sparingly. To remove grease contamination, you can attempt to precipitate your compound as described in Protocol 2, as grease is typically soluble in nonpolar organic solvents.

Protocol 3: Preparing a "Grease-Free" NMR Sample
  • Ensure all glassware, including vials and pipettes, is meticulously clean. If grease contamination is suspected, wash glassware with a solvent known to dissolve silicone (e.g., ethyl acetate, acetone) or use a base bath.[9][10][11] A saturated solution of sodium hydroxide in ethanol is a safe and effective alternative for cleaning glassware.[12][13]

  • Filter your sample solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the clean NMR tube.[14] This can physically remove particulate matter and some suspended, less-soluble grease.

  • Always use clean, new pipette bulbs and caps for your NMR tubes to avoid cross-contamination.

Advanced Troubleshooting: Beyond Common Impurities

Q4: The proton signals for my pyran ring appear broad and poorly resolved, but my solvent peaks are sharp. What's happening?

A4: This phenomenon often points towards dynamic processes occurring on the NMR timescale, such as conformational exchange or aggregation. It can also be caused by trace amounts of paramagnetic impurities or acidic contaminants.[15][16][17]

  • Causality & Solutions:

    • Conformational Exchange: Tetrahydropyran rings are not planar and exist in rapidly interconverting chair or boat conformations. If the rate of this interconversion is comparable to the NMR frequency difference between protons in different conformations, the corresponding signals will broaden. You can often resolve this by acquiring the spectrum at a different temperature. Lowering the temperature will slow the exchange, potentially sharpening the signals into distinct sets for each conformer. Conversely, increasing the temperature can accelerate the exchange, leading to a sharp, averaged signal.

    • Acid Sensitivity: Pyran and dihydropyran rings can be sensitive to acid, which can catalyze ring-opening or other decomposition pathways.[1][18][19] If your deuterated solvent (especially CDCl₃) contains trace amounts of DCl, this can protonate the oxygen atom, initiating a dynamic equilibrium that leads to peak broadening. To solve this, filter the NMR sample solution through a small plug of basic alumina or add a small amount of anhydrous potassium carbonate (K₂CO₃) to the NMR tube to neutralize the acid.[20]

    • Aggregation: If your compound is aggregating at the concentration used for NMR, this can restrict molecular tumbling and lead to broader lines.[15] Try acquiring the spectrum on a more dilute sample to see if the resolution improves.

Q5: My compound seems to be degrading in the NMR tube after purification. How can I prevent this?

A5: Degradation in the NMR tube is a common issue for sensitive compounds, including many pyran derivatives.[1] The primary culprits are often acidic or basic residues, oxygen, or light.

  • Causality & Solutions:

    • Acid/Base Sensitivity: As mentioned in Q4, many pyrans are sensitive to acid.[18][21] Similarly, if your compound has base-labile functional groups, residual base from chromatography (e.g., triethylamine) can cause degradation. Ensure your final purification step removes these additives. A simple filtration through a short plug of silica gel (for removing triethylamine) or washing with dilute aqueous acid/base during workup can be effective.

    • Oxidation: Some compounds are sensitive to air. 4H-pyrans, for example, are known to be unstable in the presence of air.[1] If you suspect oxidation, prepare your NMR sample using a solvent that has been degassed by bubbling argon or nitrogen through it for several minutes. You can also flame-dry the NMR tube under vacuum and backfill it with an inert atmosphere before adding the sample and solvent.

Visual Troubleshooting Workflows

G cluster_0 Impurity Identification Workflow A Observe Unexpected Peak(s) in NMR Spectrum B Consult Impurity Tables (Solvent, Grease, etc.) A->B C Does it Match a Common Impurity? B->C D Implement Specific Removal Protocol (e.g., Azeotrope, High Vacuum) C->D Yes E Spike Sample with Suspected Starting Material / Byproduct C->E No F Signal Intensity Increases? E->F G Re-purify Sample (Chromatography, Recrystallization) F->G Yes H Consider 2D NMR (COSY, HSQC) for Structural Elucidation F->H No

Caption: Workflow for identifying an unknown impurity.

G cluster_1 Troubleshooting Broad Signals Start Observe Broad Compound Signals (Sharp Solvent Signals) Q_Temp Acquire Spectrum at Low & High Temperature Start->Q_Temp A_Temp Did Signals Sharpen or Coalesce? Q_Temp->A_Temp R_Conf Conclusion: Conformational Exchange. Report Temp. A_Temp->R_Conf Yes Q_Acid Filter Sample Through Basic Alumina/K2CO3 A_Temp->Q_Acid No A_Acid Did Signals Sharpen? Q_Acid->A_Acid R_Acid Conclusion: Acid Sensitivity A_Acid->R_Acid Yes Q_Conc Dilute Sample and Re-acquire A_Acid->Q_Conc No A_Conc Did Signals Sharpen? Q_Conc->A_Conc R_Conc Conclusion: Aggregation A_Conc->R_Conc Yes

Caption: Decision tree for addressing broadened signals.

Reference Data

Table 1: ¹H NMR Chemical Shifts (ppm) of Common Impurities in Selected Solvents. Data compiled from multiple authoritative sources.[4][7][8] Values can vary slightly with temperature and concentration.

ImpurityMultiplicityCDCl₃Acetone-d₆DMSO-d₆C₆D₆CD₃ODD₂O
Waters (broad)1.562.843.330.404.874.79
Acetones2.172.092.091.552.152.22
Dichloromethanes5.305.635.764.275.49-
Diethyl Etherq, t3.48, 1.213.41, 1.113.38, 1.093.26, 1.113.49, 1.183.56, 1.17
Ethyl Acetateq, s, t4.12, 2.05, 1.264.05, 1.97, 1.204.03, 1.99, 1.173.89, 1.65, 0.924.09, 2.01, 1.244.14, 2.07, 1.24
Hexanem~1.26, ~0.88~1.28, ~0.88~1.25, ~0.86~1.24, ~0.89~1.29, ~0.90-
Silicone Greases (broad)~0.07-----
Toluenem, s7.2-7.3, 2.367.2-7.3, 2.327.2-7.3, 2.307.1-7.2, 2.117.2-7.3, 2.31-
Triethylamineq, t2.53, 1.032.45, 0.962.41, 0.932.35, 0.942.59, 1.03-

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4814-4829. [Link]

  • Lowry, T. H. (1997). Removing Silicone Grease from Glassware. Journal of Chemical Education, 74(7), 841. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ChemistryViews. (2014). Boronic Acid Catalyzed Annulation of a Pyran Ring. Retrieved from [Link]

  • Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-510. [Link]

  • Reddit. (2023). Why are my NMR signals unexpectedly broad??? [Online forum post]. Retrieved from [Link]

  • Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]

  • Reddit. (2023). tips for cleaning silicone oil on surfaces? [Online forum post]. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. (2018). Pyrans: Heterocycles of chemical and biological interest. [Link]

  • Lowry, T. H. (1997). Removing Silicone Grease from Glassware. Journal of Chemical Education. [Link]

  • MDPI. (2021). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Ring-Contraction of Pyran Systems Promoted by Palladium and Phase-Transfer Catalysis. [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Retrieved from [Link]

  • University of California, Riverside. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • YouTube. (2022). How to Easily Remove Silicone Stains on Window Glass. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

  • Organic Chemistry Explained. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

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Technical Support Center: Preserving the Integrity of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support hub for handling Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this valuable synthetic intermediate. Our goal is to provide you with a deep understanding of the molecule's potential decomposition pathways and to equip you with field-proven strategies to ensure maximum yield and purity during experimental workup and purification.

Troubleshooting Guide: Common Workup Issues

This section addresses the most frequent problems encountered during the isolation of this compound. We focus on the causality behind these issues to empower you to make informed decisions in the lab.

Q1: After my aqueous workup, I'm seeing a significant loss of my product and the appearance of a new, highly polar spot on my TLC plate. What is happening?

A1: This is the most common issue reported and is almost certainly due to the hydrolysis of the ethyl ester functionality. The 4-pyrone core, combined with the ester and benzyl ether, creates a molecule with specific vulnerabilities, particularly to non-neutral pH.

  • Causality - Ester Hydrolysis: The ethyl ester at the C-2 position is susceptible to cleavage under both acidic and basic conditions, a reaction known as hydrolysis.[1][2]

    • Base-Catalyzed Hydrolysis (Saponification): This process is rapid and effectively irreversible.[3][4] Washing your organic layer with basic solutions like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium carbonate (Na₂CO₃) will quickly convert your target ester into the corresponding sodium carboxylate salt. This salt is highly polar and will either be lost to the aqueous layer or appear as a baseline or low-Rf spot on your TLC.

    • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, washing with strong acids (e.g., HCl > 1M) or prolonged exposure to moderate acids, especially with heating, can also cleave the ester.[5] This reaction is reversible, but the use of large volumes of water in the workup can drive the equilibrium toward the undesired carboxylic acid product.[4]

The new polar spot you are observing is the byproduct: 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid .[6][7]

Q2: My reaction was performed under basic conditions. How can I neutralize it and extract my product without causing decomposition?

A2: Neutralizing a basic reaction mixture is a critical step where significant product loss can occur. The key is to avoid overshooting into a strongly acidic pH range and to use reagents that are sufficiently mild.

  • Expert Recommendation: The preferred method is to neutralize the cold reaction mixture (0-5 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak base and a strong acid, creating a solution with a mildly acidic pH (around 4.5-5.5), which is generally safe for the molecule.

  • Alternative Mild Acids: If a stronger acid is required, consider using dilute solutions of citric acid or even very dilute (0.1-0.5M) HCl, added dropwise with vigorous stirring in an ice bath to dissipate heat and avoid localized areas of high acid concentration. Patent literature for the synthesis of the corresponding carboxylic acid shows that adjusting to a final pH of 3.5-4 is a viable strategy.[8]

  • Avoid Strong Mineral Acids: Do not use concentrated or even moderately concentrated (e.g., >1M) HCl or H₂SO₄ for neutralization. This risks not only ester hydrolysis but also potential cleavage of the benzyl ether protecting group under harsh acidic conditions.[9]

Q3: I'm concerned about the stability of the 4-pyrone ring itself. What conditions should I avoid?

A3: Your concern is valid. The 4-pyrone ring system, while aromatic in character, can be susceptible to nucleophilic attack and ring-opening, particularly under strongly basic conditions.

  • Causality - Ring Lability: Strong nucleophiles, including hydroxide ions (OH⁻), can attack the pyrone ring. This can lead to a complex cascade of reactions, including ring-opening and potential recyclization to form other isomeric structures, such as 4-hydroxy-2-pyrones.[10] This is a destructive side reaction that is distinct from simple ester hydrolysis.

  • Protocol Mandate: Strictly avoid the use of strong bases like NaOH, KOH, and lithium hydroxide (LiOH) during any stage of the workup. If a basic wash is absolutely necessary to remove acidic impurities, use only saturated sodium bicarbonate (NaHCO₃) solution, and limit the contact time to a minimum. Vigorously shake the separatory funnel for no more than 30-60 seconds and immediately separate the layers.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary chemical "weak points" of this compound?

The molecule has three main points of reactivity to consider during workup:

  • Ethyl Ester: Highly susceptible to basic and acidic hydrolysis. This is the most common point of failure.

  • 4-Pyrone Ring: Can undergo nucleophilic attack and ring-opening with strong bases (e.g., NaOH).

  • Benzyl Ether: Generally robust, but can be cleaved by strong acids or catalytic hydrogenation.[11] While hydrogenation is not a workup procedure, aggressive acidic washes should be avoided.

FAQ 2: Is column chromatography a suitable method for purification?

Yes, but with precautions. Standard silica gel is slightly acidic and can potentially cause slow degradation if the compound is left on the column for an extended period.

  • Recommendation: Use a rapid purification technique like flash column chromatography.[12] Neutralize the silica gel by pre-eluting the packed column with your chosen solvent system containing ~0.5-1% triethylamine or pyridine if you observe streaking or decomposition on the column. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.[13]

FAQ 3: What are the ideal storage conditions for this compound?

The compound should be stored as a solid in a cool, dark, and dry place. A refrigerator (2-8°C) is recommended for long-term storage.[6][14] Avoid storing it in solution for extended periods, as dissolved impurities or atmospheric moisture can promote slow decomposition.

Visualized Decomposition & Recommended Workflow

To provide a clearer picture, the following diagrams illustrate the key decomposition pathways to avoid and the ideal workflow to follow.

Fig. 1: Potential Decomposition Pathways SM Ethyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Acid 3-(Benzyloxy)-4-oxo-4H-pyran- 2-carboxylic acid SM->Acid Strong Base (e.g., NaOH) Fast & Irreversible SM->Acid Strong Acid (e.g., >1M HCl) + H₂O Reversible RingOpened Ring-Opened / Rearranged Products SM->RingOpened Strong Base (e.g., NaOH) Irreversible Debenzyl Debenzylated Products SM->Debenzyl Very Strong Acid (e.g., HBr, BBr₃)

Caption: Fig. 1: Key decomposition routes for the target compound under harsh workup conditions.

Fig. 2: Recommended Gentle Workup Workflow A Crude Reaction Mixture (Cool to 0-5 °C) B Quench / Neutralize (Slow addition of sat. aq. NH₄Cl or dilute citric acid to pH ~5-6) A->B C Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) B->C D Wash Organic Layer (1x Saturated NaHCO₃ - Briefly if needed) (1x Brine to break emulsions) C->D E Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) D->E F Filter and Concentrate (Rotary evaporation, <40 °C) E->F G Purify (Flash Chromatography or Recrystallization) F->G

Caption: Fig. 2: A step-by-step workflow designed to maximize product stability and yield.

Data Summary & Recommended Protocols

For quick reference, the following table summarizes the compatibility of the target molecule with common workup conditions.

Workup Condition Effect on Ester Group Effect on Benzyl Ether Effect on 4-Pyrone Ring Recommendation
Strong Acid (pH < 2) High risk of hydrolysisPotential for cleavageStableAVOID
Mild Acid (pH 3-6) Low risk of hydrolysisStableStableACCEPTABLE
Neutral (pH 6.5-7.5) StableStableStableIDEAL
Mild Base (pH 8-9) Moderate risk of hydrolysisStableLow risk of degradationUSE WITH CAUTION (Brief exposure only)
Strong Base (pH > 10) Very high risk of hydrolysisStableHigh risk of ring-openingSTRICTLY AVOID
Temperature > 40°C Accelerates all decompositionStableAccelerates decompositionAVOID (Concentrate at low temp)
Protocol 1: Gentle Aqueous Workup

This protocol is designed to neutralize a reaction and extract the product while minimizing chemical degradation.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching/Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until the reaction mixture is neutralized (test with pH paper, aiming for pH 5-7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Washing:

    • (Optional): If acidic byproducts must be removed, wash the combined organic layers once with saturated aqueous sodium bicarbonate (NaHCO₃). Perform this wash quickly (≤1 minute of contact time).

    • Wash the organic layer once with saturated aqueous sodium chloride (brine). This helps remove bulk water and break any emulsions.[15]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.

Protocol 2: Purification by Recrystallization

If the crude product is a solid and contains minimal impurities, recrystallization is an excellent alternative to chromatography, avoiding any potential issues with silica gel.[16]

  • Solvent Selection: Identify a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile[8]). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

References

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

  • CHENGHUI PHARMACEUTICAL GROUP LTD. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE REACTION OF 4-PYRONES WITH HYDROXYLAMINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl ethers. Retrieved from [Link]

  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reaction Work-Ups. Retrieved from [Link]

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-pyrones.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyrones. Retrieved from [Link]

  • ACS Publications. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for 4H-Pyran-4-One Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4H-pyran-4-ones. This guide is designed for researchers, scientists, and professionals in drug development who are exploring more efficient, sustainable, and versatile catalytic systems beyond traditional methods. Here, we address common experimental challenges, answer frequently asked questions, and provide detailed, field-tested protocols to streamline your research and development efforts.

Section 1: Troubleshooting Guide

This section is structured to provide rapid solutions to specific problems you might encounter during the synthesis of 4H-pyran-4-ones using alternative catalysts.

Issue 1: Low to No Product Yield

  • Question: My reaction is yielding very little or no 4H-pyran-4-one. What are the likely causes and how can I fix this?

  • Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

    • Catalyst Inactivity:

      • Causality: The chosen alternative catalyst may be poisoned by impurities in your reactants or solvent, or it may have degraded due to improper storage (e.g., exposure to air or moisture for sensitive catalysts). Heterogeneous catalysts can also lose activity if their active sites are blocked.[1]

      • Solution:

        • Purify Reactants: Ensure your aldehyde, active methylene compound (e.g., malononitrile, ethyl acetoacetate), and any other reactants are of high purity. Distillation or recrystallization may be necessary.

        • Use Anhydrous Solvents: If your catalyst is moisture-sensitive, use freshly dried solvents.

        • Catalyst Activation: Some solid catalysts require pre-activation (e.g., heating under vacuum) to remove adsorbed water and expose active sites.

        • Catalyst Loading: The optimal catalyst loading can be crucial. An insufficient amount may not drive the reaction to completion, while an excess can sometimes lead to side reactions or product degradation.[1] Experiment with varying the catalyst concentration.

    • Incorrect Reaction Conditions:

      • Causality: Temperature, reaction time, and solvent choice are critical parameters. An inappropriate solvent may not effectively dissolve the reactants or facilitate the catalytic cycle. The reaction may require thermal energy or, conversely, be sensitive to high temperatures.

      • Solution:

        • Solvent Screening: If yields are low, perform a solvent screen. While greener solvents like ethanol and water are often preferred, sometimes aprotic solvents may be more effective depending on the catalyst and reactants.[1]

        • Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimum. Some reactions are surprisingly efficient at ambient temperatures.[2]

        • Time-Course Study: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time. The reaction may be complete much faster than anticipated, or it may require a longer duration.

Issue 2: Formation of Multiple Byproducts and Purification Challenges

  • Question: My reaction mixture is complex, showing multiple spots on TLC, and I'm struggling to isolate the pure 4H-pyran-4-one. What's going on?

  • Answer: A complex reaction mixture often points to side reactions or product decomposition. Here's how to troubleshoot:

    • Side Reactions:

      • Causality: The primary side reactions in multicomponent pyran syntheses are often self-condensation of the reactants (e.g., Knoevenagel condensation without subsequent cyclization) or decomposition of the desired product under the reaction conditions. The catalyst itself might be promoting undesired pathways.

      • Solution:

        • Order of Addition: In some cases, the order in which you add the reactants can influence the outcome. Try adding the catalyst to a mixture of the aldehyde and active methylene compound before adding the third component.

        • Milder Catalyst: If you suspect the catalyst is too harsh, consider a less acidic or basic alternative. For instance, if a strong solid acid is causing decomposition, a milder catalyst like a magnetic bionanocatalyst might be a better choice.[3]

        • Lower Temperature: Reducing the reaction temperature can often suppress side reactions that have a higher activation energy than the desired reaction.

    • Purification Strategy:

      • Causality: 4H-pyran-4-ones can sometimes be challenging to purify by column chromatography due to their polarity.

      • Solution:

        • Recrystallization: This is often the most effective method for purifying solid 4H-pyran-4-ones. Experiment with different solvent systems (e.g., ethanol, ethanol/water, ethyl acetate/hexane).

        • Catalyst Removal: For heterogeneous catalysts, simple filtration is a key advantage.[1] If you are using a magnetic nanocatalyst, it can be easily removed with an external magnet, simplifying the workup significantly.[3]

        • Aqueous Workup: An aqueous wash can help remove water-soluble impurities and any residual ionic liquid catalysts.

Issue 3: Catalyst Reusability is Poor

  • Question: I'm using a heterogeneous catalyst, but its activity drops significantly after the first run. How can I improve its reusability?

  • Answer: Poor reusability is a common challenge with solid catalysts and can be due to several factors:

    • Leaching of Active Species:

      • Causality: The active catalytic species may be leaching from the solid support into the reaction medium.

      • Solution:

        • Stronger Immobilization: Consider a catalyst with a more robust linkage between the active site and the support. Covalent bonding is generally more stable than simple adsorption.

        • Post-Reaction Analysis: Analyze the reaction filtrate (e.g., by ICP-AES) to quantify the amount of leached metal. This will confirm if leaching is the primary issue.

    • Fouling of Catalyst Surface:

      • Causality: The surface of the catalyst can become coated with polymeric byproducts or adsorbed starting materials/products, blocking the active sites.

      • Solution:

        • Washing Procedure: After each run, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. Sometimes a sequence of washes with different polarity solvents is effective.

        • Calcination: For some robust inorganic catalysts, calcination (heating to a high temperature in air or an inert atmosphere) can burn off organic residues and regenerate the catalyst. Be sure to check the thermal stability of your catalyst before attempting this.[4]

        • Solvent Choice: Running the reaction in a solvent that effectively dissolves all components, including any potential byproducts, can help prevent fouling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional ones like piperidine or triethylamine?

A1: The primary advantages lie in the principles of green chemistry.[2] Many alternative catalysts, particularly heterogeneous ones, offer:

  • Easy Separation and Reusability: Solid catalysts, especially magnetic nanoparticles, can be easily removed from the reaction mixture by filtration or with a magnet, simplifying the workup and allowing for multiple reuses.[1][3] This reduces waste and cost.

  • Milder Reaction Conditions: Many modern catalysts are highly active and can promote the reaction under milder conditions, such as at room temperature and in environmentally benign solvents like water or ethanol.[2]

  • Higher Yields and Selectivity: Due to their well-defined active sites, some alternative catalysts can offer higher yields and better selectivity for the desired 4H-pyran-4-one, minimizing byproduct formation.

  • Reduced Environmental Impact: By replacing hazardous and volatile organic bases and often enabling the use of greener solvents, these catalysts contribute to more sustainable synthetic processes.[4]

Q2: How do I choose the right alternative catalyst for my specific synthesis?

A2: The choice of catalyst depends on several factors:

  • Reactant Scope: Some catalysts are more effective for a broad range of aldehydes (both electron-donating and electron-withdrawing groups), while others may have a more limited scope.

  • Reaction Conditions: If you require a reaction to run at room temperature, look for highly active nanocatalysts or ionic liquids. If you need to use water as a solvent, a water-tolerant solid acid or a surfactant-type catalyst like dodecylbenzenesulfonic acid (DBSA) would be appropriate.[5]

  • Desired Workup: If simple removal of the catalyst is a priority, a magnetic nanocatalyst is an excellent choice.[3]

  • Cost and Availability: Consider the cost of preparing or purchasing the catalyst. Simple systems like KOH-loaded CaO can be very cost-effective.[1]

Q3: Can you explain the general mechanism for the synthesis of 2-amino-4H-pyrans using these catalysts?

A3: The generally accepted mechanism for this multicomponent reaction involves a domino sequence of three key steps, which can be catalyzed by either an acid or a base:

  • Knoevenagel Condensation: The reaction typically initiates with the condensation of the aldehyde and the active methylene compound (e.g., malononitrile), catalyzed by the removal of a proton from the methylene group. This forms a highly electrophilic intermediate (an α,β-unsaturated dinitrile).

  • Michael Addition: The enol form of the 1,3-dicarbonyl compound then acts as a nucleophile and attacks the intermediate from the first step in a Michael-type 1,4-addition.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration and tautomerization to yield the stable 2-amino-4H-pyran ring system.

The role of the catalyst is to facilitate one or more of these steps, for example, by activating the aldehyde carbonyl group (Lewis acid) or by deprotonating the active methylene compounds (Brønsted base).

Section 3: Data & Performance Comparison

The following table summarizes the performance of various alternative catalysts for the synthesis of 4H-pyran-4-ones, providing a comparative overview to aid in your selection process.

CatalystTypical ReactantsSolventTemp. (°C)TimeYield (%)Reusability (Cycles)Reference
KOH-loaded CaO Aldehyde, Malononitrile, Ethyl AcetoacetateSolvent-free6010 min925[1]
CuFe₂O₄@starch Aldehyde, Malononitrile, C-H activated acidsEthanolRoom Temp.10-30 min90-986[3]
Fe₃O₄@PhSO₃H Aldehyde, Malononitrile, DimedoneWater80 (ultrasound)25 min959[2]
Nd₂O₃ Aldehyde, Malononitrile, Ethyl AcetoacetateH₂O/Ethanol8030-54 min82-943[4]
DBSA Aldehyde, Malononitrile, CyclohexanedioneWater (microemulsion)8020 min955[5]

Section 4: Experimental Protocols & Workflows

Here we provide detailed, step-by-step protocols for two distinct and effective catalytic systems.

Protocol 1: Synthesis of 2-Amino-4H-pyrans using a Magnetic Bionanocatalyst (CuFe₂O₄@starch)

This protocol is advantageous due to its mild conditions, use of a green solvent, and extremely simple catalyst recovery.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • CuFe₂O₄@starch nanocatalyst (0.02 g)

  • Ethanol (5 mL)

  • External magnet

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the CuFe₂O₄@starch nanocatalyst (0.02 g).

  • Add ethanol (5 mL) to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane 3:7). The reaction is typically complete within 10-30 minutes.

  • Upon completion, place a strong external magnet against the side of the flask. The black magnetic catalyst will be drawn to the magnet, leaving a clear solution.

  • Carefully decant the supernatant solution into a separate beaker.

  • Wash the catalyst with a small amount of ethanol (2 x 3 mL), decanting the washings into the same beaker.

  • Remove the magnet. The catalyst can be dried under vacuum and stored for reuse.

  • Evaporate the solvent from the combined supernatant and washings under reduced pressure.

  • The resulting solid crude product can be purified by recrystallization from ethanol to afford the pure 4H-pyran derivative.

Protocol 2: Synthesis using a Surfactant-Type Catalyst (DBSA) in Water

This protocol leverages the dual role of Dodecylbenzenesulfonic acid (DBSA) as both a Brønsted acid catalyst and a surfactant, enabling the reaction to proceed efficiently in an aqueous microemulsion.[5]

Materials:

  • Aromatic aldehyde (1.2 mmol)

  • Malononitrile (1.2 mmol)

  • 1,3-Cyclohexanedione (1.0 mmol)

  • Dodecylbenzenesulfonic acid (DBSA) (0.2 mmol)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.2 mmol), malononitrile (1.2 mmol), 1,3-cyclohexanedione (1.0 mmol), and water (5 mL).

  • Add DBSA (0.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring. The mixture should form a microemulsion.

  • Maintain the temperature and stirring for approximately 20-30 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual DBSA and other water-soluble impurities.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.

Section 5: Visualized Mechanisms & Workflows

Diagram 1: General Catalytic Cycle for 4H-Pyran Synthesis

G cluster_0 Catalytic Cycle A Aldehyde + Malononitrile B Knoevenagel Intermediate A->B Knoevenagel Condensation C Michael Adduct B->C Michael Addition D 4H-Pyran Product C->D Intramolecular Cyclization Catalyst_out Catalyst (Regenerated) D->Catalyst_out Catalyst_in Catalyst Catalyst_in->A Dicarbonyl 1,3-Dicarbonyl (Enol form) Dicarbonyl->B

Caption: A generalized workflow for the multicomponent synthesis of 4H-pyrans.

Diagram 2: Workflow for Magnetic Nanocatalyst Recovery

G Start Reaction Mixture (Product + Catalyst) Magnet Apply External Magnet Start->Magnet Decant Decant Supernatant (Product Solution) Magnet->Decant Wash Wash Catalyst with Solvent Magnet->Wash Catalyst Separated Isolate Isolate Product from Solution Decant->Isolate Dry Dry Catalyst for Reuse Wash->Dry

Caption: Simple recovery and recycling workflow for magnetic nanocatalysts.

References

  • Al-Kadasi, M. A., Osman, H. A., & Nazeruddin, G. M. (2014). Silica ammonium acetate as an efficient and recyclable heterogeneous catalyst for synthesis of 4H-pyran derivatives under ultrasound irradiation at ambient conditions. American Chemical Science Journal, 4(4), 587-599. Available at: [Link]

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Green Chemistry Letters and Reviews, 13(3), 221-233. Available at: [Link]

  • Shaikh, A. U. R., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(15), 4998. Available at: [Link]

  • Shaikh, I. R., & Kamble, V. M. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Chemical Methodologies, 9(5), 370-381. Available at: [Link]

  • Wang, L., et al. (2021). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Mexican Chemical Society, 65(3), 398-407. Available at: [Link]

Sources

Technical Support Center: Method Refinement for Large-Scale Production of Pyran-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and production of pyran-2-carboxylates. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into overcoming common challenges in large-scale production. Our focus is on not just what to do, but why specific methodologies are chosen, ensuring robust and scalable outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to pyran-2-carboxylates and their 2-pyrone analogues?

A: For large-scale production, the choice of synthetic route depends heavily on the desired substitution pattern, cost of starting materials, and atom economy. The most prevalent strategies include:

  • Palladium-Catalyzed Annulation: This is a versatile method involving the reaction of α,β-unsaturated esters with internal alkynes, offering good regioselectivity controlled by steric factors.[1]

  • Knoevenagel Condensation followed by Electrocyclization: A classic and robust formal [3+3] cycloaddition, typically reacting an enal with a 1,3-dicarbonyl compound. This method is particularly effective for creating fused or highly substituted pyran systems.[2]

  • Rearrangement of Propargyl Vinyl Ethers: A metal-free domino strategy can be employed, involving a sequence of a propargyl Claisen rearrangement, isomerization, and a 6π-oxa-electrocyclization. The presence of an ester group at the C5 position is often crucial for the stability of the final product.[3]

  • Organocatalysis: Methods using isothiourea or other organocatalysts can mediate Michael addition/lactonization cascades to produce highly substituted 2-pyrones under mild conditions.[1]

Q2: How critical is catalyst selection in achieving high selectivity for the desired pyran-2-carboxylate isomer?

A: Catalyst selection is paramount. In many synthetic pathways, a significant challenge is controlling the selectivity between the desired 6-endo-dig cyclization (forming the pyran ring) and the competing 5-exo-dig cyclization (forming a furanone byproduct).[1] For instance, in palladium-catalyzed reactions, the choice of ligands, such as N-heterocyclic carbenes (NHCs), in conjunction with a Lewis acid additive like BF₃·Et₂O, can decisively favor the 6-endo-dig pathway to yield the desired 2-pyrone.[1] Similarly, gold-catalyzed cyclo-isomerizations have shown high regioselectivity, where electron density at the triple bond, influenced by substituents, can accelerate the reaction and improve yields.[4]

Q3: What are the typical impurities encountered during the synthesis of pyran-2-carboxylates, and how do they arise?

A: Impurities often originate from starting materials or side reactions. Common contaminants include:

  • Isomeric Byproducts: As mentioned, furanone derivatives are common when selectivity is not perfectly controlled.[1]

  • Unhydrolyzed Precursors: In syntheses involving hydrolysis steps, such as from a diester, incomplete hydrolysis can leave behind ester-containing impurities.[5]

  • Decarboxylated Byproducts: Thermal stress during the reaction or purification can lead to the loss of the carboxylate group.[5]

  • Residual Catalyst: Trace amounts of transition metals (e.g., Palladium, Gold) may remain in the final product and require specific purification steps, like treatment with metal scavengers, for removal.

Q4: My target pyran-2-carboxylate is unstable. What structural features contribute to the stability of the 2H-pyran ring?

A: The 2H-pyran ring can be prone to valence isomerization, existing in equilibrium with an open-chain dienone form.[2][3] To ensure the stability of the pyran ring, several structural strategies are employed:

  • Steric Hindrance: Introducing bulky substituents, especially at the C2 position, sterically disfavors the planar dienone isomer, shifting the equilibrium toward the closed 2H-pyran form.[3]

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as an ester (carboxylate) at the C5 position, is fundamental for stabilizing the 2H-pyran ring.[3]

  • Annulation (Ring Fusion): Fusing the pyran ring to another ring system restricts conformational freedom, acting as an "entropic trap" that greatly favors the cyclic pyran structure.[2]

Experimental Workflow & Purification

The general workflow for synthesis and purification must be systematically planned to ensure scalability and reproducibility.

G General Workflow for Pyran-2-Carboxylate Production cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification Stage Start Reagent Preparation & Reactor Charging Reaction Controlled Reaction (Temperature, Pressure, Time) Start->Reaction Quench Reaction Quenching (e.g., with aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Crude Purification) Concentration->Chromatography Recrystallization Recrystallization or Distillation (High Purity) Chromatography->Recrystallization QC Quality Control Analysis (HPLC, NMR, MS) Recrystallization->QC End End QC->End Final Product

Caption: A typical workflow from synthesis to final product quality control.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and scale-up of pyran-2-carboxylates.

Problem 1: Low or Inconsistent Product Yield

Low yield is the most frequent challenge. A systematic approach is required to diagnose the root cause.

Q: My reaction yield is significantly lower than reported in the literature. What are the primary causes?

A: Several factors can contribute to low yields. Let's break them down:

  • Possible Cause 1: Incomplete Reaction or Stalled Conversion

    • Why it happens: The catalyst may be deactivated, reaction time may be insufficient, or the temperature may be too low to overcome the activation energy.

    • How to diagnose: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, the reaction is incomplete.

    • Solution:

      • Catalyst Activity: Ensure the catalyst is fresh and active. For palladium catalysts, ensure a true Pd(0) species is being generated if required by the mechanism.[1]

      • Temperature Control: Verify the internal reaction temperature. On a large scale, the internal temperature can be significantly different from the jacket temperature.

      • Reaction Time: Extend the reaction time and continue monitoring until no further conversion is observed.

  • Possible Cause 2: Formation of Isomeric Byproducts

    • Why it happens: As discussed, reaction conditions can favor undesired cyclization pathways (e.g., 5-exo-dig). This is highly sensitive to the catalyst, solvent, and temperature.[1]

    • How to diagnose: Use NMR and Mass Spectrometry (MS) to identify the structure of major byproducts. Furanone isomers often have distinct spectroscopic signatures.

    • Solution:

      • Optimize Catalyst/Additive: Re-evaluate the catalytic system. The addition of a Lewis acid like BF₃·Et₂O can dramatically switch selectivity toward the desired pyranone.[1]

      • Solvent Screening: The polarity of the solvent can influence the stability of intermediates. Conduct a solvent screen with small-scale trial reactions.

  • Possible Cause 3: Product Loss During Workup and Purification

    • Why it happens: Pyran-2-carboxylates can have some water solubility, leading to losses during aqueous extraction.[6] They can also adhere strongly to silica gel during chromatography.

    • How to diagnose: Analyze the aqueous layers post-extraction by HPLC to quantify product loss. For chromatography, observe if significant tailing or streaking occurs on TLC plates.

    • Solution:

      • Extraction: Use a more nonpolar extraction solvent or perform multiple extractions (e.g., 3-4 times) to ensure complete removal from the aqueous phase.[6]

      • Chromatography: To improve recovery from silica gel, consider adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the eluent. This protonates the carboxylate, reducing its interaction with the polar stationary phase.[6]

G Troubleshooting Flowchart: Low Yield Problem Low Product Yield CheckReaction Monitor reaction by TLC/HPLC. Is starting material present? Problem->CheckReaction CheckByproducts Analyze crude by NMR/MS. Are isomeric byproducts present? CheckReaction->CheckByproducts No Sol_Incomplete Solution: - Verify catalyst activity - Increase temperature/time - Improve mixing CheckReaction->Sol_Incomplete Yes CheckWorkup Analyze aqueous layers. Is product lost during extraction? CheckByproducts->CheckWorkup No Sol_Byproducts Solution: - Change catalyst/ligand - Add Lewis acid additive - Screen different solvents CheckByproducts->Sol_Byproducts Yes Sol_Workup Solution: - Use more extraction cycles - Add acid to chromatography eluent - Consider alternative purification CheckWorkup->Sol_Workup Yes Other Investigate other causes: - Product degradation - Weighing/transfer errors CheckWorkup->Other No

Caption: A decision tree for systematically troubleshooting low reaction yields.

Problem 2: Difficulty in Product Purification

Even with good yield, purification can be a bottleneck for achieving the desired purity specification.

Q: My crude product is an inseparable mixture of compounds by column chromatography. What should I do?

A: This is a common issue when impurities have similar polarity to the product.

  • Possible Cause 1: Unsuitable Stationary or Mobile Phase

    • Why it happens: Standard silica gel may not have the required selectivity.

    • Solution:

      • Change Polarity: Drastically alter the mobile phase system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

      • Alternative Media: Consider using a different stationary phase like alumina (basic or neutral), C18-functionalized silica (reverse-phase), or silver nitrate-impregnated silica for compounds with unsaturation.

  • Possible Cause 2: Product is not amenable to chromatography

    • Why it happens: Some compounds streak or decompose on silica.

    • Solution:

      • Recrystallization: This is often the best method for achieving high purity on a large scale.[7] A thorough solvent screen is necessary to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.

      • Distillation: For thermally stable, non-solid products, vacuum distillation can be a highly effective, scalable purification method.[5]

      • Diastereomeric Salt Formation: For chiral carboxylic acids with poor enantiomeric excess, reacting the mixture with a chiral amine can form diastereomeric salts, which can often be separated by crystallization.[6]

Problem 3: Scalability Issues

A reaction that works perfectly on a 1g scale can fail at 1kg.

Q: The reaction overheated and produced a large amount of tar when I tried to scale it up. What went wrong?

A: This points to a classic scalability problem related to heat transfer.

  • Possible Cause: Inefficient Heat Transfer and Exothermic Runaway

    • Why it happens: As a reactor's volume increases, its surface area-to-volume ratio decreases. This means the reaction generates heat faster than it can be removed through the reactor jacket. An uncontrolled temperature spike can lead to decomposition and byproduct formation.

    • Solution:

      • Control Addition Rate: For highly exothermic reactions, add one of the reagents slowly via an addition funnel or pump, allowing the cooling system to keep up with heat generation.

      • Increase Solvent Volume: A more dilute reaction provides a larger thermal mass to absorb the heat of reaction, buffering against rapid temperature increases.

      • Use a More Efficient Reactor: For very large scales, ensure the reactor has adequate cooling capacity and agitation to maintain a homogenous internal temperature.

      • Perform Calorimetry Studies: Before scaling up, a reaction calorimeter (e.g., RC1) should be used to measure the heat of reaction and determine the maximum safe addition rate.

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Annulation

This protocol is adapted from methodologies described for the synthesis of polysubstituted 2-pyrones.[1]

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, dry reactor with the α,β-unsaturated ester (1.0 eq), the internal alkyne (1.2 eq), and a suitable solvent (e.g., Toluene or Dioxane, ~10 mL/g of limiting reagent).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any required additives (e.g., Lewis acid).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) and monitor by TLC/HPLC until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature and quench as appropriate. Proceed with extraction as described in the workflow diagram.

Protocol 2: Standard Purification by Recrystallization
  • Solvent Selection: In a small vial, test the solubility of the crude product (~50 mg) in various solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a system where it dissolves when hot and precipitates when cool.

  • Dissolution: Transfer the bulk crude material to a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[7]

Data & Reference Tables

Table 1: Comparison of Common Purification Techniques

TechniqueScalePurity AchievableAdvantagesDisadvantages
Column Chromatography Lab to PilotGood to ExcellentWidely applicable, good separation powerHigh solvent usage, can be slow, scalability challenges[7]
Recrystallization Lab to ProductionExcellentHighly scalable, cost-effective, yields very pure productRequires a crystalline solid, product loss in mother liquor[7]
Distillation Pilot to ProductionExcellentHighly scalable for volatile compounds, continuous operation possibleRequires thermal stability, not suitable for non-volatile solids[5]
Chiral HPLC Lab to PilotExcellent (ee)Gold standard for enantiomer separationExpensive, high solvent usage, low throughput[6]

Safety Considerations for Large-Scale Production

  • Peroxide Forming Solvents: Ethers like dioxane or THF are often used in synthesis. Upon prolonged storage and exposure to air, they can form explosive peroxides.[8] Always test for peroxides before distilling or concentrating these solvents. Store them in tightly sealed containers, away from light and heat.[8]

  • Exothermic Reactions: As detailed in the troubleshooting section, be aware of the potential for thermal runaway. Always perform a safety assessment before scaling up and ensure adequate cooling and emergency procedures are in place.

  • Reagent Handling: Handle all chemicals in accordance with their Safety Data Sheet (SDS). Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.

References

  • ResearchGate. Description of 2H-pyran synthesis. Available from: [Link]

  • Boruwa, J., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(3), 5226-5255. Available from: [Link]

  • Barber, H., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1842. Available from: [Link]

  • Barro, C., et al. (2024). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 29(13), 2904. Available from: [Link]

  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. Available from: [Link]

  • Barro, C., et al. (2024). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. Available from: [Link]

  • Florida Atlantic University. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • Kočevar, M., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. Available from: [Link]

  • Reddy, A., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules. Available from: [Link]

Sources

Validation & Comparative

1H and 13C NMR assignments for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H and 13C NMR Assignments of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of intermediates is paramount. This compound, a key building block in the synthesis of advanced therapeutics, presents a noteworthy case for detailed spectroscopic analysis. This guide provides a comprehensive examination of the 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for this molecule. Drawing upon established data from closely related analogues, we offer a robust, predictive framework for its spectral interpretation, highlighting the subtle electronic and structural influences of its constituent functional groups. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important synthetic intermediate.

The Structural Context: Understanding Substituent Effects in 4-Pyranones

The 4-pyranone core is a prevalent scaffold in numerous natural products and synthetic compounds. Its spectroscopic signature is well-defined, yet sensitive to the electronic nature of its substituents. To fully appreciate the NMR spectrum of the title compound, we will draw comparisons with two key reference molecules:

  • Ethyl 4-oxo-4H-pyran-2-carboxylate (1) : This analogue lacks the C3-benzyloxy group, allowing us to isolate the influence of this ether linkage on the pyranone ring's chemical shifts.

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (2) : As the parent carboxylic acid, this compound provides direct insight into the spectral characteristics of the 3-(benzyloxy)-4-pyranone system, with the primary difference being the ethyl ester function in our target molecule.

By dissecting the spectra of these precursors, we can assemble a highly accurate predicted spectrum for this compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality 1H and 13C NMR data for compounds of this class. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths are recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons of the benzyl group.

Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl3) is the solvent of choice due to its excellent dissolving power for this class of compounds and its relatively clean spectral window. It contains a residual proton signal at δ ~7.26 ppm and a carbon triplet at δ ~77.16 ppm, which serve as convenient internal references.

  • Concentration: Dissolve approximately 10-15 mg of the analyte in 0.6 mL of CDCl3. This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable timeframe without inducing significant line broadening from intermolecular interactions.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as the internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers often use the residual solvent signal for referencing, but TMS can be used for absolute precision.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Spectral Width: 12-15 ppm. This range comfortably encompasses both the downfield aromatic and vinyl protons and the upfield aliphatic protons of the ethyl group.

  • Acquisition Time: ~3-4 seconds. A longer acquisition time allows for better resolution of fine couplings.

  • Relaxation Delay (d1): 2-5 seconds. This ensures full relaxation of the protons between scans, leading to accurate integration.

  • Number of Scans: 16-32 scans. This is generally sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

  • Spectral Width: 220-240 ppm. This wide range is necessary to capture the carbonyl carbons, aromatic/vinylic carbons, and aliphatic carbons.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-2048 scans. Due to the low natural abundance of the 13C isotope, a larger number of scans is required to achieve a good signal-to-noise ratio.

Predicted 1H and 13C NMR Assignments

The following tables summarize the predicted NMR assignments for this compound. The assignments are based on established principles of NMR spectroscopy and comparative analysis with the reference compounds.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion, the following numbering scheme is adopted for the title compound.

Caption: Molecular structure and numbering of this compound.

Predicted 1H NMR Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~7.70d1H~6.0H-6This proton is adjacent to the ring oxygen and deshielded by the C4-carbonyl. Its chemical shift is expected to be slightly downfield compared to H-6 in 1 (δ 7.83) due to the electron-donating effect of the C3-benzyloxy group.
~7.40-7.30m5H-Ar-H (benzyl)The five protons of the phenyl ring of the benzyl group are expected to resonate in their characteristic aromatic region.
~6.45d1H~6.0H-5Coupled to H-6. The chemical shift should be similar to H-5 in 1 (δ 6.44).
~5.20s2H--O-CH2-PhThe benzylic methylene protons are adjacent to an oxygen atom and a phenyl ring, placing them in this region. The corresponding signal in 2 appears at δ 4.91 (in DMSO-d6). A slight downfield shift is expected in CDCl3.
~4.40q2H~7.1-COO-CH2-CH3The methylene protons of the ethyl ester group, showing quartet splitting from the adjacent methyl group. This is consistent with the ethyl ester in 1 (δ 4.43).
~1.40t3H~7.1-COO-CH2-CH3The terminal methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group, consistent with 1 (δ 1.41).
Predicted 13C NMR Data (101 MHz, CDCl3)
Chemical Shift (δ, ppm)AssignmentRationale
~176.0C-4The pyranone carbonyl carbon. Slightly shielded compared to 1 (δ 178.4) due to the electron-donating resonance effect of the C3-benzyloxy group.
~160.0Ester C=OThe ester carbonyl carbon, expected to be in a similar position to that in 1 (δ 159.7).
~156.0C-6Vinylic carbon adjacent to the ring oxygen. Expected to be slightly shielded compared to C-6 in 1 (δ 155.2).
~153.0C-2The carbon bearing the ester group. Its chemical shift should be comparable to C-2 in 1 (δ 152.8).
~145.0C-3The carbon bearing the benzyloxy group. This vinylic carbon is significantly deshielded due to the attached oxygen atom.
~136.0Ar-C (ipso)The quaternary carbon of the phenyl ring attached to the benzylic methylene group.
~129.0-128.0Ar-CHThe protonated aromatic carbons of the benzyl group.
~118.0C-5Vinylic carbon, expected to be in a similar position to C-5 in 1 (δ 118.4).
~74.0-O-CH2-PhThe benzylic methylene carbon, deshielded by the adjacent oxygen and phenyl ring.
~62.0-COO-CH2-CH3The methylene carbon of the ethyl ester, consistent with 1 (δ 62.9).
~14.0-COO-CH2-CH3The methyl carbon of the ethyl ester, consistent with 1 (δ 13.9).

Comparative Analysis and Mechanistic Insights

The introduction of the benzyloxy group at the C-3 position introduces significant electronic changes to the pyranone ring, which are reflected in the NMR spectra.

  • 1H NMR: The most notable effect is the absence of a proton at the C-3 position. In compound 1 , this proton (H-3) appears as a doublet at δ 7.11 ppm.[1] In our target molecule, this position is substituted. The benzyloxy group, being electron-donating through resonance, is expected to slightly increase the electron density in the ring, leading to minor shielding (upfield shifts) of the remaining ring protons, particularly H-6. The 1H NMR data for the carboxylic acid analogue 2 shows the pyranone protons at δ 8.00 (H-6) and δ 6.34 (H-5) in DMSO-d6.[2] The relative positions and coupling patterns are consistent with our predictions.

  • 13C NMR: The C-3 carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom of the benzyloxy group. Conversely, the C-4 carbonyl carbon is expected to be shielded relative to compound 1 . This is a classic example of the resonance effect of an oxygen substituent on a conjugated system; the lone pairs on the oxygen donate electron density into the ring, which is delocalized onto the carbonyl oxygen, increasing its electron density and causing an upfield shift in its 13C NMR signal.

This predictive guide, grounded in the empirical data of closely related compounds, provides a solid foundation for the structural verification of this compound. The outlined experimental protocol and the detailed analysis of expected chemical shifts offer a practical tool for researchers in the field.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of the title compound using NMR spectroscopy.

G cluster_exp Experimental cluster_analysis Data Analysis prep Sample Preparation (10-15 mg in 0.6 mL CDCl₃) acq_1h Acquire ¹H NMR Spectrum (400 MHz, 16 scans) prep->acq_1h acq_13c Acquire ¹³C NMR Spectrum (101 MHz, 1024 scans) prep->acq_13c proc Process Spectra (Referencing, Phasing) acq_1h->proc acq_13c->proc assign_1h Assign ¹H Signals (Integration, Multiplicity, J-coupling) proc->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift) proc->assign_13c compare Compare with Predicted Data & Reference Compounds (1, 2) assign_1h->compare assign_13c->compare confirm Structure Confirmation compare->confirm

Caption: Workflow for NMR-based structural confirmation.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]

  • ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a substituted pyranone derivative, represents a class of heterocyclic compounds with significant potential as synthetic intermediates.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide provides an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of this target molecule. We will explore the causal mechanisms behind the fragmentation, compare these pathways to alternative analytical approaches and structurally similar compounds, and provide robust experimental protocols for researchers seeking to replicate or build upon this analysis.

Theoretical Fragmentation Analysis: Deconstructing the Molecule

The fragmentation of this compound (Molecular Formula: C₁₅H₁₄O₅, Molecular Weight: 274.27 g/mol ) is governed by the interplay of its three core functional regions: the ethyl ester, the benzyl ether, and the 4-pyranone heterocyclic core. The stability of the resulting fragment ions dictates the most probable cleavage pathways.

Electron Ionization (EI-MS): A High-Energy Interrogation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation. The initial event is the formation of a molecular ion (M•⁺) at m/z 274.

Primary Fragmentation Pathways:

  • Pathway A: Benzylic Cleavage (The Dominant Route) : The most facile cleavage is the homolytic scission of the benzylic C-O bond. This is driven by the formation of the exceptionally stable benzyl cation, which rearranges to the aromatic tropylium ion (C₇H₇⁺). This fragment is often the base peak in the spectrum.

    • [M]•⁺ → [C₇H₇]⁺ + [M - C₇H₇]•

    • m/z 274 → m/z 91 + m/z 183 The high stability of the tropylium ion makes this a primary and highly favorable fragmentation pathway for benzyl ethers.[3]

  • Pathway B: Ester Group Fragmentation : The ethyl ester moiety provides several characteristic fragmentation channels.

    • Alpha-Cleavage : Loss of the ethoxy radical (•OC₂H₅) results in a stable acylium ion.[4][5]

      • [M]•⁺ → [M - OC₂H₅]⁺ + •OC₂H₅

      • m/z 274 → m/z 229

    • McLafferty Rearrangement : This pathway is typically prominent for esters but requires the presence of a γ-hydrogen. In this specific structure, there are no abstractable γ-hydrogens on the pyranone ring relative to the ester carbonyl, making a classical McLafferty rearrangement unlikely.

  • Pathway C: Pyranone Ring Fission : The heterocyclic core can undergo fragmentation, commonly through the loss of small, stable neutral molecules like carbon monoxide (CO).[6]

    • [M]•⁺ → [M - CO]•⁺ + CO

    • m/z 274 → m/z 246 This can be followed by further fragmentation of the resulting ion.

The following diagram illustrates the predicted major fragmentation pathways under EI-MS.

EI_Fragmentation cluster_A Pathway A: Benzylic Cleavage cluster_B Pathway B: Ester Cleavage cluster_C Pathway C: Ring Fission M This compound [M]•+ m/z 274 F_91 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) M->F_91 - [C₁₅H₁₄O₅ - C₇H₇]• F_183 [M - C₇H₇]• m/z 183 M->F_183 - C₇H₇⁺ F_229 Acylium Ion [M - OC₂H₅]⁺ m/z 229 M->F_229 - •OC₂H₅ F_246 [M - CO]•⁺ m/z 246 M->F_246 - CO

Caption: Predicted EI-MS fragmentation of the target compound.

Electrospray Ionization (ESI-MS): A Gentler Approach

ESI is a "soft" ionization technique that typically generates a protonated molecular ion [M+H]⁺ (m/z 275) with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation, which proceeds via the loss of stable neutral molecules from the even-electron [M+H]⁺ ion.

  • Neutral Loss of Benzyl Alcohol : Protonation likely occurs on one of the carbonyl or ether oxygens. A subsequent rearrangement can facilitate the elimination of neutral benzyl alcohol (C₇H₈O, 108 Da).

    • [M+H]⁺ → [M+H - C₇H₈O]⁺ + C₇H₈O

    • m/z 275 → m/z 167

  • Neutral Loss of Ethanol : Cleavage at the ester linkage can lead to the loss of ethanol (C₂H₅OH, 46 Da).

    • [M+H]⁺ → [M+H - C₂H₅OH]⁺ + C₂H₅OH

    • m/z 275 → m/z 229

  • Neutral Loss of Ethene : Loss of ethene (C₂H₄, 28 Da) from the ethyl group is another possibility, leading to the corresponding carboxylic acid ion.

    • [M+H]⁺ → [M+H - C₂H₄]⁺ + C₂H₄

    • m/z 275 → m/z 247

Comparative Analysis

A key aspect of structural elucidation is comparing the obtained data against logical alternatives.

Comparison TargetExpected Key Differences in Mass SpectrumRationale
EI-MS vs. ESI-MS/MS EI-MS will show a prominent m/z 91 base peak and numerous radical ion fragments. ESI-MS/MS will be dominated by neutral losses from the m/z 275 precursor.The fundamental difference between hard ionization (radical ion chemistry) and soft ionization (even-electron, neutral loss chemistry).
3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid The carboxylic acid (MW 246.22) will show a [M+H]⁺ at m/z 247.[7][8] It will readily lose H₂O (18 Da) and CO₂ (44 Da) upon fragmentation. The ethyl ester fragments (loss of •OC₂H₅ or C₂H₅OH) will be absent.The fragmentation is dictated by the carboxylic acid group instead of the ethyl ester.[9]
Ethyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate This analogue lacks the benzyl group. Therefore, the highly characteristic m/z 91 peak and the neutral loss of benzyl alcohol (108 Da) will be completely absent.Demonstrates the diagnostic power of the benzyl group fragmentation, which acts as a structural fingerprint.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: GC/EI-MS Analysis

This method is ideal for observing the detailed fragmentation pattern from electron ionization.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of high-purity ethyl acetate or dichloromethane.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer to a 2 mL autosampler vial with a glass insert.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/splitless, 250°C, split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Program: Initial 100°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 550.

  • Data Analysis:

    • Identify the peak corresponding to the target compound.

    • Extract the mass spectrum and subtract the background.

    • Identify the molecular ion peak (m/z 274) and major fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pathways (m/z 91, 183, 229, etc.).

Protocol 2: LC/ESI-MS/MS Analysis

This method is suited for accurate mass determination and controlled fragmentation experiments.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation (Typical Parameters):

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex TripleTOF 6600 or Thermo Orbitrap Exploris or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 350°C.

    • MS1 Scan: m/z 100 - 600.

    • MS/MS (ddMS2): Isolate the [M+H]⁺ precursor at m/z 275. Apply collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 15-40 eV).

  • Data Analysis:

    • Extract the chromatogram for m/z 275 to find the retention time.

    • Analyze the MS/MS spectrum to identify product ions corresponding to neutral losses (e.g., m/z 167, 229, 247).

    • Utilize high-resolution data to confirm the elemental composition of precursor and fragment ions.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve/Dilute Compound GCMS GC/EI-MS (Hard Ionization) Prep->GCMS LCMS LC/ESI-MS/MS (Soft Ionization) Prep->LCMS Data Extract & Analyze Mass Spectra GCMS->Data LCMS->Data Compare Compare with Predicted Pathways Data->Compare Confirm Structure Confirmation Compare->Confirm

Caption: General analytical workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and structurally diagnostic. Under electron ionization, the spectrum is expected to be dominated by the formation of the tropylium ion at m/z 91, with other significant fragments at m/z 229 (loss of ethoxy) and m/z 183 (loss of benzyl). In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 275) will reveal characteristic neutral losses of benzyl alcohol (108 Da) and ethanol (46 Da). By comparing results from these complementary techniques and considering the fragmentation patterns of structural analogues, researchers can achieve confident and unambiguous identification of this and related pyranone compounds.

References

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Schultz, C. (n.d.). Fragmentation and Interpretation of Spectra. University of Wisconsin-Oshkosh. [Link]

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • El-Sayed, M. A. A., et al. (2015). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. ResearchGate. [Link]

  • Chen, Y., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. [Link]

  • Zhang, H., et al. (2021). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. PubMed Central. [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Fadda, A. A., et al. (2022). Synthesis of pyranone and pyridinones derivatives. ResearchGate. [Link]

  • Riccio, M. F., et al. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. MDPI. [Link]

  • Cvacka, J., & Svatos, A. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health. [Link]

  • Santos, F. P., et al. (2016). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. [Link]

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A Comparative Guide to Purity Analysis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is a cornerstone of quality, safety, and efficacy. For novel intermediates like Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a key building block in the synthesis of various bioactive molecules, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to aid researchers in selecting the most appropriate method for their needs.

The Central Role of Chromatography: A Proposed HPLC Method

High-Performance Liquid Chromatography (HPLC) remains a workhorse in analytical laboratories for its versatility and robustness in separating and quantifying components in a mixture.[1] For a polar, non-volatile compound like this compound, a reversed-phase HPLC method is the logical starting point.

Proposed HPLC Method Protocol

A well-designed HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. The following protocol is a robust starting point for the analysis of this compound, designed for optimal resolution and peak shape.

Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its hydrophobicity, which will provide good retention for the moderately polar analyte.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and suppresses the ionization of any potential acidic impurities.

    • Mobile Phase B: Acetonitrile. A common organic modifier offering good elution strength.

  • Gradient Elution: A gradient is employed to ensure the elution of both the main compound and any potential impurities with varying polarities within a reasonable timeframe.

    • Start with a higher percentage of Mobile Phase A (e.g., 90%) to retain the analyte on the column.

    • Gradually increase the percentage of Mobile Phase B to elute the analyte and more non-polar impurities.

    • A final wash with a high percentage of Mobile Phase B is necessary to clean the column, followed by re-equilibration at the initial conditions.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm due to the pyranone and benzene rings) is a primary choice. For enhanced specificity and identification of impurities, a mass spectrometer (MS) detector can be coupled with the HPLC (LC-MS).[2]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC System cluster_Data_Analysis Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: A typical workflow for HPLC purity analysis.

Comparative Analysis of Analytical Techniques

While HPLC is a robust technique, other methods offer distinct advantages in terms of speed, resolution, and the nature of the information they provide. The choice of method should be guided by the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity, or orthogonal verification of purity.

FeatureHPLCUPLCGC-MSqNMR
Principle Liquid chromatography with 3-5 µm particlesLiquid chromatography with <2 µm particlesGas chromatography with mass spectrometryNuclear magnetic resonance spectroscopy
Analysis Time Longer (15-30 min)Shorter (1-5 min)Moderate (10-20 min)Short (5-10 min)
Resolution GoodExcellentExcellentVaries (potential for peak overlap)
Sensitivity GoodExcellentExcellentLower
Sample Volatility Not requiredNot requiredRequiredNot required
Derivatization Not requiredNot requiredOften required for polar compoundsNot required
Quantitation Relative (requires a reference standard of known purity)Relative (requires a reference standard of known purity)Relative (requires a reference standard)Absolute (can be performed with an internal standard of known concentration)
Orthogonality to LC --YesYes
Ultra-Performance Liquid Chromatography (UPLC): The Next Generation of LC

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[3][4] This fundamental difference leads to significant performance enhancements.

  • Increased Speed and Throughput: The smaller particles allow for faster optimal flow rates without sacrificing efficiency, drastically reducing analysis times.[5] This is a significant advantage in high-throughput screening environments.

  • Improved Resolution and Sensitivity: The higher efficiency of UPLC columns results in sharper, narrower peaks, leading to better resolution between closely eluting impurities and increased peak height for improved sensitivity.[1][5]

For the analysis of this compound, switching from HPLC to UPLC would translate to a more rapid and sensitive method, allowing for the detection and quantification of trace-level impurities that might be missed by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Dependent Alternative

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, for a compound like this compound, which has a relatively high molecular weight and polarity, direct analysis by GC is challenging due to its low volatility.

  • Derivatization is Essential: To make the analyte amenable to GC analysis, a derivatization step is necessary to convert the polar functional groups into more volatile, less polar derivatives.[6] For the carboxylic acid group that might be present as an impurity, silylation is a common derivatization technique.[7] This additional sample preparation step can introduce variability and potential for incomplete reactions.

  • Thermal Stability Concerns: The high temperatures required for GC analysis can potentially cause degradation of thermally labile compounds. The stability of this compound under GC conditions would need to be carefully evaluated.

While GC-MS can provide excellent separation and structural information from the mass spectra, the requirement for derivatization and potential for thermal degradation make it a less direct and potentially more complex method for this specific analyte compared to LC-based techniques.

Quantitative NMR (qNMR): An Orthogonal Approach to Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining compound purity without the need for a reference standard of the analyte itself.[8][9]

  • Principle of qNMR: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.[10]

  • Advantages of qNMR:

    • Orthogonal Technique: It provides purity information based on a different chemical principle than chromatography, making it an excellent confirmatory method.[8]

    • No Analyte Reference Standard Required: This is particularly advantageous for novel compounds where a highly pure reference standard may not be available.

    • Identifies Non-UV Active Impurities: Unlike UV-based HPLC, qNMR can detect and quantify impurities that do not possess a chromophore.

A potential challenge with qNMR is the possibility of peak overlap, especially in complex mixtures.[11] However, for a relatively clean sample of this compound, well-resolved proton signals should be available for accurate integration.

Method_Comparison cluster_Analyte Analyte: this compound cluster_Methods Analytical Techniques Analyte Target Compound HPLC HPLC (Robust & Versatile) Analyte->HPLC Primary Method UPLC UPLC (Fast & Sensitive) Analyte->UPLC High-Throughput GCMS GC-MS (Requires Derivatization) Analyte->GCMS If Volatilized qNMR qNMR (Absolute & Orthogonal) Analyte->qNMR Orthogonal Confirmation HPLC->UPLC Improvement HPLC->qNMR Confirmation

Caption: Logical relationships in selecting an analytical method.

Conclusion and Recommendations

For the routine purity analysis of this compound, a well-developed reversed-phase HPLC method offers a reliable and robust solution. It provides a good balance of performance and accessibility for most research and quality control laboratories.

For laboratories requiring higher throughput and enhanced sensitivity to detect trace impurities, transitioning to a UPLC method is highly recommended. The significant reduction in analysis time and improved resolution can provide a substantial return on investment.

GC-MS is generally not the preferred method for this analyte due to the necessity of derivatization and potential thermal stability issues. However, it could be considered for specific impurity identification if the impurities are volatile or can be easily derivatized.

Finally, qNMR stands out as an invaluable orthogonal technique for the absolute purity determination of reference standards or for confirming the purity results obtained from chromatographic methods. Its ability to provide an independent and absolute measure of purity makes it a powerful tool for ensuring the highest level of analytical confidence.

By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their chemical entities.

References

  • Covenant University. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H) - Pyridone-based compounds.
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high - ResearchGate.
  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. (n.d.).
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters.
  • MDPI. (n.d.). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502.
  • NIH. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.
  • Quantitative NMR Spectroscopy. (2017).
  • PubMed. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • MDPI. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?
  • ChemicalBook. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction...
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • ResearchGate. (n.d.). The photochemistry of some pyranopyrazoles.
  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (n.d.).
  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • Mestrelab Resources. (2013). Purity Calculation.
  • ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023).
  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives.
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. (n.d.).
  • MedchemExpress.com. (n.d.). Ethyl maltol (Synonyms: 2-Ethyl-3-hydroxy-4H-pyran-4-one).
  • Sigma-Aldrich. (n.d.). Methyl 2-oxo-2H-pyran-3-carboxylate 98 25991-27-9.
  • Pharmaffiliates. (n.d.). Chemical Name : 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid.

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A Comparative Guide to the Synthesis of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the pyranone scaffold is a cornerstone for the development of novel therapeutic agents. Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules, presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides an in-depth, objective comparison of two prominent synthesis routes to this valuable compound, offering experimental data and field-proven insights to inform your research and development endeavors.

Introduction

This compound is a versatile building block, notably utilized in the synthesis of integrase inhibitors for antiviral therapies. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for successful drug development pipelines. This guide will dissect two distinct synthetic strategies: a multi-step route commencing from the readily available furfuryl alcohol and an alternative approach leveraging the inherent pyranone structure of kojic acid.

Route 1: Multi-step Synthesis from Furfuryl Alcohol

This pathway constructs the pyranone ring through a sequence of well-established organic transformations, offering a high degree of control and yielding a high-purity product. The synthesis can be conceptually divided into two main stages: the formation of the carboxylic acid precursor and its subsequent esterification.

Stage 1: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

This stage involves a four-step sequence starting from furfuryl alcohol, encompassing rearrangement, addition, hydroxyl protection, and oxidation.

Experimental Protocol:

A detailed protocol for the synthesis of the carboxylic acid precursor has been outlined in the patent literature. The key transformations are as follows:

  • Rearrangement and Addition: Furfuryl alcohol undergoes an oxidative rearrangement in the presence of a halogenating agent to form a key intermediate which is then converted to 3-hydroxy-4H-pyran-4-one.

  • Hydroxyl Protection: The hydroxyl group at the 3-position is protected as a benzyl ether using benzyl chloride in the presence of a base.

  • Hydroxymethylation: A hydroxymethyl group is introduced at the 2-position.

  • Oxidation: The primary alcohol at the 2-position is selectively oxidized to a carboxylic acid. A common and efficient method for this final step is TEMPO-catalyzed oxidation.[1][2]

Detailed Protocol for TEMPO-mediated Oxidation:

To a stirred solution of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one in a biphasic solvent system of dichloromethane and water, sodium bicarbonate, sodium bromide, and a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) are added. The mixture is cooled, and an aqueous solution of sodium hypochlorite is added dropwise, maintaining the temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium thiosulfate, and the pH is adjusted to acidic to precipitate the product. The crude product is then purified by recrystallization to afford 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.[1][2]

ParameterValueReference
Starting Material 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one[1][2]
Key Reagents TEMPO, NaOCl, NaBr, NaHCO₃[1][2]
Solvent Dichloromethane/Water[1][2]
Temperature 5 °C[1][2]
Yield 77-83%[1][2]
Purity >99%[1][2]
Stage 2: Fischer Esterification

The final step to obtain the target molecule is the esterification of the carboxylic acid with ethanol. The Fischer esterification is a classic and reliable method for this transformation.

Reaction Mechanism:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.

Experimental Protocol:

To a solution of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid in a large excess of absolute ethanol, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux and the reaction is monitored by TLC. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. Upon completion, the excess ethanol is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and a mild aqueous base to remove any unreacted acid. The organic layer is then dried and concentrated to yield the crude ester, which can be further purified by chromatography or recrystallization.

Route 2: Synthesis from Kojic Acid

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) presents an attractive alternative starting material as it already contains the 3-hydroxy-4-pyrone core structure. This route would involve the selective modification of the functional groups at the 2 and 3-positions.

Proposed Synthetic Strategy:

  • Selective Oxidation of the Primary Alcohol: The primary alcohol at the 2-position of kojic acid needs to be selectively oxidized to a carboxylic acid. This can be a challenging step due to the presence of the phenolic hydroxyl group.

  • Esterification: The resulting carboxylic acid would then be esterified with ethanol, as described in Route 1.

  • Benzylation of the Phenolic Hydroxyl Group: The final step would be the benzylation of the hydroxyl group at the 3-position.

Causality Behind Experimental Choices:

The key challenge in this route is the chemoselective oxidation of the primary alcohol in the presence of the enolic hydroxyl group. Protecting the phenolic hydroxyl group prior to oxidation would be a logical approach. Subsequently, the esterification and final deprotection/benzylation steps would follow.

Experimental Protocol (Hypothetical):

  • Protection of Kojic Acid: The phenolic hydroxyl group of kojic acid is first protected, for example, as a silyl ether or a methoxymethyl (MOM) ether, to prevent its oxidation in the subsequent step.

  • Oxidation: The primary alcohol of the protected kojic acid is then oxidized to the carboxylic acid using standard oxidizing agents such as Jones reagent or a TEMPO-based system.

  • Esterification: The resulting carboxylic acid is esterified with ethanol under acidic conditions (Fischer esterification).

  • Deprotection and Benzylation: The protecting group on the 3-hydroxyl is removed, followed by benzylation using benzyl bromide or benzyl chloride in the presence of a suitable base to yield the final product.

Comparative Analysis

FeatureRoute 1: From Furfuryl AlcoholRoute 2: From Kojic Acid
Starting Material Cost Furfuryl alcohol is a relatively inexpensive bulk chemical.Kojic acid is also readily available but can be more expensive than furfuryl alcohol.
Number of Steps 4 steps to the carboxylic acid + 1 step for esterification.Potentially 4 steps (protection, oxidation, esterification, deprotection/benzylation).
Overall Yield The reported yields for the carboxylic acid synthesis are high (77-83%). The esterification yield is expected to be high.The overall yield would be dependent on the efficiency of the protection/deprotection and selective oxidation steps, which may be lower than in Route 1.
Scalability The described synthesis of the carboxylic acid has been performed on a large scale (kilogram quantities).[1][2]The scalability might be challenging due to the need for protection/deprotection steps and potential issues with selective oxidation.
Key Challenges Handling of potentially hazardous reagents in the initial rearrangement step.Chemoselective oxidation of the primary alcohol without affecting the enolic hydroxyl group. The need for protection and deprotection steps adds complexity.
Purity of Final Product High purity (>99%) is reported for the carboxylic acid precursor.[1][2]Purity would depend on the efficiency of each step and the purification methods employed.

Visualization of Synthetic Pathways

Route 1: From Furfuryl Alcohol Workflow

Route 1 Workflow cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Esterification A Furfuryl Alcohol B Rearrangement & Addition A->B Halogenation C Hydroxyl Protection B->C Benzyl Chloride D Hydroxymethylation C->D E TEMPO Oxidation D->E F 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid E->F G Fischer Esterification F->G Ethanol, H+ H This compound G->H

Caption: Workflow for the synthesis of the target ester from furfuryl alcohol.

Route 2: From Kojic Acid Proposed Workflow

Route 2 Workflow cluster_0 Proposed Synthesis from Kojic Acid KA Kojic Acid P Protection of 3-OH KA->P O Oxidation of 2-CH2OH P->O E Esterification O->E Ethanol, H+ DB Deprotection & Benzylation E->DB TP This compound DB->TP

Caption: Proposed synthetic workflow starting from kojic acid.

Conclusion

Both the synthesis route starting from furfuryl alcohol and the proposed route from kojic acid offer viable pathways to this compound.

The furfuryl alcohol route is well-documented, has been demonstrated on a large scale, and provides high yields and purity. This makes it a robust and reliable choice for process development and manufacturing. The linear nature of the synthesis allows for clear process control at each step.

The kojic acid route , while conceptually attractive due to the pre-existing pyranone core, presents significant synthetic challenges, primarily concerning chemoselectivity. The requirement for protection and deprotection steps adds to the overall step count and may reduce the overall yield and efficiency. However, for the exploration of analogous structures with different substitution patterns at the 2- and 3-positions, this route could offer more flexibility.

For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the route starting from furfuryl alcohol is the more established and recommended pathway based on current literature. Further process optimization of the kojic acid route would be necessary to assess its competitiveness for large-scale production.

References

  • Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

Sources

A Comparative Analysis of the Biological Activities of Pyranone Derivatives, with a Focus on Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and intricate world of medicinal chemistry, the pyranone scaffold stands out as a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activities of various pyranone derivatives, with a special focus on Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a key intermediate in the synthesis of prominent antiviral drugs.[3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future research and development endeavors.

Introduction to the Pyranone Scaffold: A Versatile Pharmacophore

Pyranones, six-membered heterocyclic compounds containing an oxygen atom, are broadly classified into α-pyrones, γ-pyrones, and δ-pyrones based on the position of the carbonyl group. These structures are not only prevalent in nature but have also inspired the synthesis of a multitude of derivatives. The inherent chemical features of the pyranone ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive pharmacophore for designing molecules with diverse therapeutic applications. The biological activities attributed to pyranone derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, among others.[1][4]

This compound: A Key Building Block for Antiviral Agents

This compound is a significant pyranone derivative that has garnered attention primarily as a crucial intermediate in the synthesis of the HIV-1 integrase inhibitor Dolutegravir and the influenza virus inhibitor Baloxavir Marboxil.[5][6] Its molecular structure features a benzyloxy group at the 3-position and an ethyl carboxylate group at the 2-position of the 4-pyranone core.

While direct and extensive biological activity data for this compound itself is not widely published, its integral role in the creation of potent antiviral drugs underscores the importance of the pyranone scaffold in antiviral drug design. The final drug, Dolutegravir, for instance, has been studied for its own biological interactions, including potential pro-inflammatory effects on human neutrophils in vitro.[7] This highlights the necessity of evaluating the complete pharmacological profile of not only the final active pharmaceutical ingredient but also its key precursors.

Comparative Biological Activities of Pyranone Derivatives

To provide a comprehensive understanding of the potential of the pyranone scaffold, this section compares the biological activities of various pyranone derivatives across different therapeutic areas, supported by experimental data.

Anticancer Activity

The pyranone nucleus is a common feature in many compounds exhibiting potent anticancer activity.[8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

A study on 5-hydroxy-2-hydroxymethyl-4-pyranone derivatives demonstrated significant antileukemic activity against L1210 murine leukemia cells.[9] The introduction of halogen atoms to the pyranone ring was found to be crucial for its cytotoxic effects. For example, 5-hydroxy-2-iodomethyl-4-pyranone exhibited a half-maximal inhibitory concentration (IC50) of 3.15 µM.[9] In another study, pyranone derivatives isolated from the endophytic fungus Phoma sp. YN02-P-3, namely phomapyrone A and B, showed moderate inhibitory activity against the human acute promyelocytic leukemia cell line HL-60, with IC50 values of 34.62 µM and 27.90 µM, respectively.[10]

Compound NameCancer Cell LineIC50 (µM)Reference
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (murine leukemia)3.15[9]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (murine leukemia)3.40[9]
5-benzyloxy-2-chloromethyl-4-pyranoneL1210 (murine leukemia)5[9]
Phomapyrone AHL-60 (human leukemia)34.62[10]
Phomapyrone BHL-60 (human leukemia)27.90[10]
Streptopyrrole (a pyrrole-pyranone)H1299 (lung cancer)10.24[11]
Streptopyrrole (a pyrrole-pyranone)SW1573 (lung cancer)15.75[11]
Streptopyrrole (a pyrrole-pyranone)A549 (lung cancer)12.50[11]

Table 1: Anticancer activity of selected pyranone derivatives.

Antimicrobial Activity

Pyranone derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[2] Their mechanisms of action can vary, including disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

For instance, a study on pyrones from a Pseudomonas mosselii strain revealed potent antibacterial activity against Staphylococcus aureus.[12] Pseudopyronine C, in particular, displayed sub-micromolar activity against S. aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.[12] Another study reported that dehydroacetic acid, a pyran-2,4-dione, exhibited a minimum inhibitory concentration (MIC) of 625 µg/mL against S. aureus, P. aeruginosa, and the fungus Candida albicans.[13]

Compound NameMicroorganismMIC (µg/mL)Reference
Pseudopyronine AStaphylococcus aureus6.25[12]
Pseudopyronine BStaphylococcus aureus0.156[12]
Pseudopyronine CStaphylococcus aureus0.39[12]
Streptopyrrole (a pyrrole-pyranone)Methicillin-resistant Staphylococcus aureus (MRSA)4[11]
Dehydroacetic acidStaphylococcus aureus625[13]
Dehydroacetic acidPseudomonas aeruginosa625[13]
Dehydroacetic acidCandida albicans625[13]

Table 2: Antimicrobial activity of selected pyranone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyranone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[14] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

Several pyrano[2,3-d]pyrimidine derivatives have been shown to potently inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[14] For example, two derivatives in one study exhibited IC50 values of 0.04 µmol against COX-2, which were comparable to the standard drug celecoxib.[14] Another study investigating pyrazolo[1,5-a]quinazolines, which can be considered bioisosteres of certain pyranone structures, identified compounds with significant inhibitory effects on lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, with IC50 values as low as 4.8 µM.[15]

Compound Class/NameTarget/AssayIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine derivative 5COX-2 Inhibition0.04[14]
Pyrano[2,3-d]pyrimidine derivative 6COX-2 Inhibition0.04[14]
Pyrazolo[1,5-a]quinazoline 13bNF-κB Inhibition4.81[15]
Pyrazolo[1,5-a]quinazoline 13aNF-κB Inhibition24.4[15]

Table 3: Anti-inflammatory activity of selected pyranone-related derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate (18-24h) C->D E Determine MIC D->E Griess_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Griess Reaction & Measurement A Seed Macrophages B Pre-treat with Compounds A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Add Griess Reagent A E->F G Add Griess Reagent B F->G H Measure Absorbance (540 nm) G->H

Caption: Workflow of the Griess assay for nitric oxide inhibition.

Conclusion

The pyranone scaffold represents a highly versatile and valuable framework in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. While this compound is primarily recognized for its role as a synthetic intermediate in the development of potent antiviral drugs, the broader family of pyranones exhibits significant potential in the fields of oncology, infectious diseases, and inflammation. The comparative data and detailed experimental protocols provided in this guide aim to equip researchers with the necessary information to further explore the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on elucidating the structure-activity relationships of pyranone derivatives to design and synthesize novel compounds with enhanced potency and selectivity for various biological targets.

References

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A Comparative Analysis of Benzyloxy and Methoxy Substituted Pyranones for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of pyranone derivatives is profoundly influenced by the nature and position of substituents on the pyranone ring. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This guide presents a detailed comparative study of two common and functionally distinct substituents: the benzyloxy group (-OCH₂Ph) and the methoxy group (-OCH₃). While both are ether linkages, the presence of the bulky, aromatic benzyl group versus the small, aliphatic methyl group imparts dramatic differences in the resulting molecule's properties and biological activities. Understanding these differences is critical for researchers, scientists, and drug development professionals aiming to rationally design novel pyranone-based therapeutic agents. We will explore the nuances of their synthesis, physicochemical characteristics, and impact on biological function, supported by experimental data and established scientific principles.

Physicochemical Properties: A Tale of Two Ethers

The choice between a benzyloxy and a methoxy substituent fundamentally alters the electronic and steric landscape of a pyranone molecule. These differences are crucial in dictating how the molecule interacts with biological targets.

Electronic Effects:

  • Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group due to the resonance effect (+M), where the lone pairs on the oxygen atom delocalize into the aromatic or conjugated system.[4] This increases the electron density of the pyranone ring. However, it also exerts a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.[4] Overall, the resonance effect dominates, making the pyranone ring more electron-rich.

  • Benzyloxy Group (-OCH₂Ph): The benzyloxy group is also electron-donating through resonance, similar to the methoxy group. However, the presence of the phenyl ring introduces a more complex electronic profile. The benzyl group itself is weakly electron-donating. The overall electronic influence is a combination of the ether oxygen's resonance and the properties of the attached benzene ring.

Steric Hindrance and Lipophilicity:

The most significant difference between the two groups lies in their size and lipophilicity.

  • Methoxy Group (-OCH₃): This group is relatively small and compact, resulting in minimal steric hindrance. This allows for easier access of the molecule to the binding pockets of enzymes and receptors.

  • Benzyloxy Group (-OCH₂Ph): The benzyloxy group is substantially larger and bulkier due to the presence of the phenyl ring. This can introduce significant steric hindrance, which may either block or promote specific interactions with a biological target. The bulky nature of this group also significantly increases the molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes.

A summary of the key physicochemical differences is presented in the table below.

PropertyMethoxy (-OCH₃)Benzyloxy (-OCH₂Ph)Rationale
Size/Steric Hindrance Small, low hindranceLarge, high hindrancePresence of the bulky phenyl ring in the benzyloxy group.
Lipophilicity (logP) LowerHigherThe aromatic phenyl ring significantly increases non-polarity.
Electronic Effect Strong electron-donating (+M > -I)Electron-donating (+M)Both donate electrons via resonance from the ether oxygen.
Flexibility Limited rotation around C-O bondHigher conformational flexibilityRotation is possible around the O-CH₂ and CH₂-Ph bonds.

Synthesis Strategies

The introduction of methoxy and benzyloxy groups onto a pyranone core typically involves the alkylation of a corresponding hydroxyl-substituted pyranone precursor. The Williamson ether synthesis is a commonly employed and robust method for this transformation.

General Synthetic Workflow

The general approach involves the deprotonation of a hydroxypyranone with a suitable base to form an alkoxide, followed by nucleophilic substitution with an appropriate alkyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Workup & Purification Start Hydroxypyranone Alkoxide Pyranone Alkoxide Intermediate Start->Alkoxide + Base Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide Solvent1 Anhydrous Solvent (e.g., DMF, Acetone) Solvent1->Alkoxide Product Substituted Pyranone (Methoxy or Benzyloxy) Alkoxide->Product + Alkylating Agent Alkyl_Halide Alkylating Agent (Methyl Iodide or Benzyl Bromide) Alkyl_Halide->Product Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Final_Product Pure Substituted Pyranone Purification->Final_Product

Caption: General workflow for Williamson ether synthesis of substituted pyranones.

Experimental Protocol: Synthesis of a Methoxy-Substituted Pyranone

Objective: To synthesize 2-methoxy-6-methyl-4H-pyran-4-one from its corresponding hydroxy precursor, 2-hydroxy-6-methyl-4H-pyran-4-one (allomaltol).

Materials:

  • Allomaltol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Methyl iodide (CH₃I, 1.2 eq)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of allomaltol in anhydrous acetone, add potassium carbonate.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-methoxy-6-methyl-4H-pyran-4-one.

Experimental Protocol: Synthesis of a Benzyloxy-Substituted Pyranone

Objective: To synthesize 2-(benzyloxy)-6-methyl-4H-pyran-4-one from allomaltol.

Materials:

  • Allomaltol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Benzyl bromide (BnBr, 1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Carefully add sodium hydride to the DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of allomaltol in anhydrous DMF to the NaH suspension.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(benzyloxy)-6-methyl-4H-pyran-4-one.

Causality Behind Experimental Choices:

  • Base Selection: A weaker base like K₂CO₃ is often sufficient for methylation in a solvent like acetone. For benzylation, a stronger base like NaH in an aprotic polar solvent like DMF is preferred to ensure complete deprotonation of the less acidic hydroxyl group and to facilitate the SN2 reaction.

  • Solvent Choice: Acetone is a suitable solvent for methylation with K₂CO₃ due to its polarity and boiling point. DMF is an excellent choice for reactions involving NaH as it is aprotic and polar, effectively solvating the sodium cation.

  • Safety: Reactions with NaH are conducted under an inert atmosphere and quenched carefully at low temperatures due to the exothermic and flammable nature of the reaction with water.

Comparative Biological Activity

The substitution of a methoxy group with a benzyloxy group can lead to significant changes in biological activity. While direct comparative studies on identical pyranone scaffolds are not always available, we can infer the likely impact based on structure-activity relationship (SAR) studies of related compounds.[1][5]

Anticancer Activity:

The increased lipophilicity and steric bulk of the benzyloxy group can enhance cytotoxicity against cancer cell lines. The bulky group may promote hydrophobic interactions within the binding pocket of a target protein, leading to stronger inhibition. Conversely, if the binding pocket is small, the benzyloxy group may prevent binding altogether, whereas the smaller methoxy group would be accommodated.

Compound TypeTarget/Cell LineActivity TrendPlausible Rationale
Pyranone Derivatives Various cancer cell lines (e.g., HL-60)Often, increased substitution and complexity can lead to enhanced cytotoxicity.[5]Increased lipophilicity can improve cell membrane permeability. The benzyloxy group may provide additional binding interactions (e.g., π-π stacking).
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To compare the cytotoxic effects of a methoxy-substituted pyranone and its benzyloxy-substituted counterpart on a human cancer cell line (e.g., HeLa).

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the methoxy- and benzyloxy-substituted pyranones in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Structure-Activity Relationship (SAR) and Conclusion

The choice between a benzyloxy and a methoxy substituent is a critical decision in the design of pyranone-based drug candidates. This guide has illuminated the key differences in their physicochemical properties, synthetic accessibility, and potential biological impact.

  • Methoxy-substituted pyranones are generally more water-soluble and present less steric bulk. This may be advantageous for targeting enzymes with smaller, more polar active sites. Their synthesis is often straightforward.

  • Benzyloxy-substituted pyranones are more lipophilic and sterically demanding. The increased lipophilicity can enhance membrane permeability and bioavailability, while the bulky phenyl group can engage in additional binding interactions such as π-π stacking, potentially leading to higher potency. However, this can also lead to reduced solubility and non-specific binding.

Ultimately, the optimal choice of substituent is target-dependent. A thorough understanding of the target's binding site topology and the desired pharmacokinetic profile of the drug candidate should guide the synthetic chemist's decision. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of these two important classes of pyranone derivatives, enabling researchers to make informed decisions in the ongoing quest for novel therapeutics. The continuous exploration of structure-activity relationships within the pyranone class remains a promising avenue for drug discovery.[3]

References

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A Senior Application Scientist's Guide to Validating Synthesis Products with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it often falls short in resolving complex structures or differentiating between isomers.[1][2] This is where two-dimensional (2D) NMR emerges as an indispensable tool, offering a deeper, more nuanced understanding of molecular architecture by revealing intricate networks of connectivity and spatial relationships.[3][4][5]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of key 2D NMR techniques. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, empowering you to not only acquire high-quality data but also to interpret it with confidence.

The Power of the Second Dimension: Overcoming 1D Limitations

One-dimensional NMR spectra can become crowded and difficult to interpret, especially for larger, more complex molecules.[2] Signals may overlap, making it challenging to assign specific resonances to their corresponding atoms. 2D NMR overcomes this by spreading the signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei that are not apparent in a 1D experiment.[3] This allows for a more comprehensive analysis of molecular structure, including connectivity, spatial proximity, and dynamic interactions.[3]

A Curated Toolkit of 2D NMR Experiments

The selection of 2D NMR experiments should be a strategic process, guided by the specific questions you need to answer about your synthesized product. The most common and powerful techniques for small molecule characterization include COSY, HSQC, HMBC, and NOESY/ROESY.

1. COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is often the first 2D technique employed after acquiring a 1D proton spectrum.[1][6] It reveals which protons are "J-coupled," meaning they are connected through two or three bonds.[3][7]

  • Mechanism in Brief: The experiment consists of a series of radiofrequency pulses that transfer magnetization between coupled protons.[3] The resulting 2D spectrum displays the 1D proton spectrum along both the horizontal and vertical axes.[1] Diagonal peaks represent the standard 1D spectrum, while the crucial information is contained in the off-diagonal "cross-peaks."[1][7] A cross-peak at the intersection of two different proton frequencies indicates that those two protons are coupled.[1][7]

  • Why and When to Use It: COSY is fundamental for establishing the proton spin systems within a molecule. It allows you to "walk" along a carbon chain by identifying adjacent protons, making it invaluable for piecing together molecular fragments. While 2- and 3-bond couplings are most common, longer-range couplings can sometimes be observed with longer acquisition times.[1]

2. HSQC (Heteronuclear Single Quantum Coherence): Directly Linking Protons to Carbons

The HSQC experiment is a powerful tool for directly correlating protons with the carbon atoms to which they are attached.[3]

  • Mechanism in Brief: This heteronuclear experiment transfers magnetization from a proton to its directly bonded carbon. The resulting 2D spectrum has the proton spectrum on one axis and the carbon spectrum on the other.[3][8] Each peak in the HSQC spectrum represents a one-bond C-H connection.[3]

  • Why and When to Use It: HSQC is essential for assigning carbon resonances, which can be challenging using 1D ¹³C NMR alone.[1] By definitively linking each proton to its carbon, it provides a crucial piece of the structural puzzle. It is particularly useful for resolving ambiguity in crowded proton spectra and confirming the presence of specific functional groups.[6]

3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connections

While HSQC reveals direct C-H bonds, the HMBC experiment identifies longer-range correlations between protons and carbons, typically over two to three bonds.[9][10][11]

  • Mechanism in Brief: Similar to HSQC, HMBC is a heteronuclear experiment, but the pulse sequence is optimized to detect weaker, long-range couplings while suppressing the strong, one-bond correlations.[6][10]

  • Why and When to Use It: HMBC is arguably one of the most informative 2D NMR experiments for structure elucidation. It is instrumental in connecting the molecular fragments identified by COSY and HSQC. A key application of HMBC is the assignment of quaternary carbons (carbons with no attached protons), which are invisible in an HSQC spectrum.[1][12] By observing correlations from nearby protons to a quaternary carbon, its position in the molecule can be determined.

4. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Unlike the previous experiments that rely on through-bond J-coupling, NOESY and ROESY detect correlations between protons that are close to each other in space, regardless of whether they are connected by bonds.[13]

  • Mechanism in Brief: These experiments are based on the Nuclear Overhauser Effect (NOE), where the saturation of one proton's resonance can affect the intensity of the resonance of a nearby proton. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances.

  • Why and When to Use It: NOESY and ROESY are crucial for determining the stereochemistry and conformation of a molecule.[3] For example, they can distinguish between cis and trans isomers around a double bond or determine the relative orientation of substituents on a ring. The choice between NOESY and ROESY depends on the size of the molecule; for small to medium-sized molecules, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur in NOESY experiments.

Comparative Analysis of Key 2D NMR Techniques
Experiment Information Gained Primary Application Strengths Limitations
COSY ¹H-¹H correlations through 2-3 bonds[1][3]Identifying proton spin systems and connectivity.Relatively quick to acquire; excellent for mapping out proton networks.Can be complex to interpret in crowded spectral regions; provides no direct carbon information.
HSQC Direct ¹H-¹³C one-bond correlations[3]Assigning carbon resonances to their attached protons.High sensitivity due to proton detection; excellent for resolving overlapping proton signals.[3][6]Only shows directly bonded C-H pairs; quaternary carbons are not observed.[1]
HMBC ¹H-¹³C correlations through 2-4 bonds[9][10]Connecting molecular fragments and assigning quaternary carbons.Provides crucial long-range connectivity information; essential for assembling the complete molecular structure.[9][14]Lower sensitivity than HSQC; absence of a correlation is not definitive proof of a lack of proximity.[10]
NOESY/ROESY ¹H-¹H through-space correlationsDetermining stereochemistry and conformation.Provides information on 3D structure; crucial for differentiating stereoisomers.[3]Low sensitivity, requiring longer experiment times; interpretation can be complex.[15]

A Self-Validating Experimental Workflow

A robust approach to structure validation involves a systematic and logical progression through a series of 1D and 2D NMR experiments. The results from each experiment should corroborate and build upon the information from the previous ones, creating a self-validating dataset.

G cluster_1D 1D NMR Foundation cluster_2D 2D NMR Elucidation cluster_validation Structure Validation 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Identifies proton spin systems HSQC HSQC 1H_NMR->HSQC Correlates protons to carbons 13C_NMR ¹³C NMR & DEPT 13C_NMR->HSQC Provides carbon chemical shifts Structure_Proposal Propose Structure COSY->Structure_Proposal Fragment connectivity HMBC HMBC HSQC->HMBC Guides interpretation of long-range correlations HSQC->Structure_Proposal C-H one-bond connectivity HMBC->Structure_Proposal NOESY NOESY/ROESY Final_Structure Final Validated Structure NOESY->Final_Structure Confirms 3D structure Structure_Proposal->NOESY Test stereochemical hypotheses Structure_Proposal->Final_Structure Iterative refinement

A self-validating workflow for 2D NMR-based structure elucidation.

Detailed Experimental Protocols

While specific parameters will need to be optimized for your particular sample and instrument, the following provides a general, step-by-step methodology for acquiring high-quality 2D NMR data.[16][17]

Prerequisites:

  • Sample Preparation: Dissolve an appropriate amount of your purified compound in a suitable deuterated solvent. Filter the solution to remove any particulate matter.

  • 1D Spectra Acquisition: Acquire high-quality 1D ¹H and ¹³C spectra.[18] These are essential for setting the spectral widths and referencing the 2D spectra.[18][19]

  • Shimming and Tuning: Carefully shim the magnetic field to ensure optimal resolution and lineshape. Tune and match the probe for all relevant nuclei (e.g., ¹H and ¹³C).[18] 2D experiments are typically run without sample spinning to avoid artifacts.[18][20]

General 2D Acquisition Steps:

  • Load Standard Parameters: Select the desired 2D experiment (e.g., COSY, HSQC, HMBC) and load the instrument's standard parameter set.[18][20]

  • Set Spectral Widths (sw): Using your 1D spectra, set the spectral width in both dimensions (F2 for the directly detected nucleus, usually ¹H, and F1 for the indirect dimension) to encompass all signals of interest.[19]

  • Set Transmitter Frequencies (o1p, o2p): Center the transmitter frequency in the middle of the spectral region of interest for each dimension.[19]

  • Optimize Acquisition Parameters:

    • Number of Scans (ns): Adjust based on sample concentration to achieve adequate signal-to-noise. HMBC and NOESY experiments generally require more scans than COSY and HSQC.[9]

    • Relaxation Delay (d1): Set a sufficient delay (typically 1-2 seconds) to allow for near-complete relaxation of the nuclei between scans.

    • Number of Increments (ni): This determines the resolution in the indirect dimension. A larger number of increments provides better resolution but increases the experiment time.

  • Start Acquisition: Initiate the experiment.

  • Data Processing: After acquisition, the data is subjected to a two-dimensional Fourier transform, phase correction, and baseline correction to generate the final spectrum.[19][21]

Troubleshooting and Data Interpretation

The interpretation of 2D NMR spectra is a puzzle-solving exercise. By systematically analyzing the correlations within and between different spectra, a complete and unambiguous picture of the molecular structure can be assembled.

Common Artifacts and Solutions:

  • t1 Noise: Streaks of noise appearing in the indirect dimension (F1) can obscure cross-peaks. This can often be mitigated by increasing the number of scans or improving the shimming.

  • Folded Peaks: If the spectral width is set too narrowly, peaks outside this range will "fold" into the spectrum, appearing at incorrect chemical shifts.[22] Always ensure your spectral width encompasses all signals.

  • Baseline Distortions: Poor baseline can result from very intense solvent signals.[22] Modern pulse sequences with solvent suppression and post-acquisition baseline correction algorithms can address this.

Conclusion

Two-dimensional NMR spectroscopy is a powerful and essential component of the modern chemist's analytical arsenal. By providing detailed information about through-bond and through-space correlations, techniques like COSY, HSQC, HMBC, and NOESY/ROESY enable the confident and unambiguous validation of synthesis products. A strategic and systematic application of these experiments, as outlined in this guide, forms a self-validating system that ensures the scientific integrity of your research and accelerates the drug development pipeline.[1][6]

References

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. CHIMIA. [Link]

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A Comparative Guide to the Efficacy of Commercially Available PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a suitable Poly (ADP-ribose) polymerase (PARP) inhibitor is a critical decision in the pursuit of novel cancer therapeutics. This guide provides an in-depth, objective comparison of the performance of four leading commercially available PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to empower informed decisions in your research.

The Landscape of PARP Inhibition: A Mechanistic Overview

PARP enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA single-strand breaks (SSBs).[1][2] Upon detecting an SSB, PARP binds to the damaged DNA and synthesizes a poly (ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[1][3] PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP inhibitors compete with the native substrate, NAD+, for the catalytic domain of PARP, preventing the synthesis of PAR chains.[4][5] This impedes the recruitment of the DNA repair machinery to the site of damage.

  • PARP Trapping: This is considered the more potent mechanism of cytotoxicity. Here, the inhibitor binds to the PARP enzyme that is already associated with DNA, effectively "trapping" it.[3][4] This PARP-DNA complex is a significant obstacle to DNA replication, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs).[5]

In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Below is a diagram illustrating the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Inhibitor_Mechanism Mechanism of PARP Inhibition in DNA Repair cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibitors cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/2 Activation DNA_SSB->PARP1_2 PARylation PAR Chain Synthesis (Recruitment of Repair Proteins) PARP1_2->PARylation Catalytic_Inhibition Catalytic Inhibition (No PARylation) PARP1_2->Catalytic_Inhibition PARP_Trapping PARP Trapping on DNA PARP1_2->PARP_Trapping SSB_Repair Successful SSB Repair PARylation->SSB_Repair PARPi PARP Inhibitor PARPi->PARP1_2 Blocks NAD+ binding Replication_Fork_Collapse Replication Fork Collapse Catalytic_Inhibition->Replication_Fork_Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient Homologous Recombination Proficient Cells DNA_DSB->HR_Proficient HR_Deficient Homologous Recombination Deficient Cells (e.g., BRCAmut) DNA_DSB->HR_Deficient DSB_Repair DSB Repair HR_Proficient->DSB_Repair Apoptosis Apoptosis/Cell Death HR_Deficient->Apoptosis Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cells.

Comparative Efficacy and Pharmacological Profile

The four FDA-approved PARP inhibitors discussed in this guide exhibit distinct pharmacological properties that influence their efficacy and clinical application. A summary of their key characteristics is presented below.

FeatureOlaparib (Lynparza®)Niraparib (Zejula®)Rucaparib (Rubraca®)Talazoparib (Talzenna®)
Approved Indications Ovarian, Breast, Pancreatic, Prostate Cancer[6]Ovarian Cancer[6]Ovarian, Prostate Cancer[6]Breast Cancer[6]
PARP Trapping Potency ModerateHighModerateVery High (most potent)[7]
Half-life ~12-15 hours[8]~36 hours[8]~17-19 hours[8]~89 hours
Metabolism Primarily CYP3A4[8]Carboxylesterases[6]Primarily CYP2D6[8]Minimal hepatic metabolism[6]
Common Grade ≥3 Adverse Events Anemia, Nausea, Fatigue[9][10]Thrombocytopenia, Anemia, Neutropenia[9][10]Anemia, Fatigue, Nausea[9][10]Anemia, Neutropenia, Thrombocytopenia[11]

A network meta-analysis of clinical trials in ovarian cancer indicated no significant differences in progression-free survival among Olaparib, Niraparib, and Rucaparib.[9] However, Olaparib was associated with fewer grade 3 or higher adverse events compared to Niraparib and Rucaparib.[9][12] Talazoparib is recognized as the most potent PARP trapping agent, approximately 100 times more so than Niraparib, which in turn is more potent than Olaparib and Rucaparib.[7]

In Vitro Experimental Protocols for Efficacy Assessment

To empirically compare the efficacy of these PARP inhibitors in a laboratory setting, two fundamental assays are commonly employed: the MTT assay for cell viability and the PARP trapping assay.

Experimental Workflow: In Vitro Efficacy Comparison

Experimental_Workflow In Vitro Efficacy Comparison Workflow cluster_0 MTT Assay (Cell Viability) cluster_1 PARP Trapping Assay (Fluorescence Polarization) Start Select Cancer Cell Lines (HR-deficient and HR-proficient) Drug_Prep Prepare Serial Dilutions of PARP Inhibitors Start->Drug_Prep Cell_Seeding Seed Cells in 96-well Plates Drug_Prep->Cell_Seeding Treatment Treat Cells with PARP Inhibitors Cell_Seeding->Treatment MTT_Incubation Add MTT Reagent and Incubate Treatment->MTT_Incubation Lysis Cell Lysis Treatment->Lysis Formazan_Solubilization Add Solubilization Solution MTT_Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation_MTT Calculate IC50 Values Absorbance_Reading->IC50_Calculation_MTT Data_Analysis Comparative Data Analysis IC50_Calculation_MTT->Data_Analysis FP_Reaction Incubate Lysate with Fluorescent DNA Probe Lysis->FP_Reaction FP_Reading Measure Fluorescence Polarization FP_Reaction->FP_Reading Trapping_Potency Determine PARP Trapping Potency FP_Reading->Trapping_Potency Trapping_Potency->Data_Analysis

Caption: A streamlined workflow for the in vitro comparison of PARP inhibitors.

Detailed Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[14]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PARP inhibitors

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each PARP inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][15]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[15] Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) for each PARP inhibitor.

Detailed Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of PARP inhibitors to trap PARP enzymes onto DNA using the principle of fluorescence polarization (FP).

Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger molecule, such as a PARP enzyme, binds to this probe, the rotational speed of the complex decreases, leading to an increase in fluorescence polarization. A PARP inhibitor that enhances the binding of PARP to the DNA will result in a sustained high FP signal.

Materials:

  • PARPtrap™ Assay Kit (or individual components: purified PARP1 enzyme, fluorescently labeled DNA oligonucleotide, assay buffer)

  • PARP inhibitors

  • Black, flat-bottom 96-well or 384-well plates

  • Plate reader equipped with fluorescence polarization optics

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the assay buffer and the fluorescently labeled DNA probe according to the manufacturer's instructions.[17] Prepare serial dilutions of the PARP inhibitors.

  • Reaction Setup: In a microplate, add the test compounds at various concentrations.[18]

  • Enzyme Addition: Add the purified PARP1 enzyme to all wells except the "blank" control.[19]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[19]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.[18]

  • Data Analysis: The increase in the FP signal is directly proportional to the amount of PARP trapped on the DNA.[17] Plot the FP signal against the inhibitor concentration to determine the potency of each compound in trapping PARP.

Trustworthiness and Self-Validation of Protocols

The described protocols are designed to be self-validating through the inclusion of appropriate controls.

  • MTT Assay: The use of a vehicle control establishes the baseline for 100% cell viability, while a no-cell control accounts for the background absorbance of the medium and MTT reagent. A positive control with a known cytotoxic agent can also be included to validate the assay's sensitivity.

  • PARP Trapping Assay: A "no enzyme" control is essential to determine the baseline FP of the free fluorescent probe. A "no inhibitor" control shows the basal level of PARP-DNA interaction. A positive control with a known potent PARP trapping agent will validate the assay's performance.

By adhering to these detailed protocols and incorporating the necessary controls, researchers can generate reliable and reproducible data to compare the efficacy of different PARP inhibitors.

References

  • Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. (2022). National Institutes of Health. [Link]

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  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). National Institutes of Health. [Link]

  • Comparative efficacy and tolerability of the PARP inhibitors, olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib 600 mg tablets BID as maintenance treatment in BRCA-mutated (BRCAm) platinum-sensitive relapsed ovarian. (2019). ResearchGate. [Link]

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  • PARPtrap™ Combo Assay Kit for PARP1 and PARP2. (n.d.). BPS Bioscience. [Link]

  • Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. (2022). PubMed. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • Pharmacokinetic characteristics of PARP inhibitors. (n.d.). ResearchGate. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). National Institutes of Health. [Link]

  • Molecular mechanism of PARP inhibitor resistance. (n.d.). Oncoscience. [Link]

  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]

  • Adverse-Effect Profiles of PARP Inhibitors in Ovarian Cancer. (2019). OncLive. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (n.d.). National Institutes of Health. [Link]

  • Comparison of trials of niraparib, olaparib and rucaparib in ovarian cancer. (2016). YouTube. [Link]

  • Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. (n.d.). Journal of Hematology Oncology Pharmacy. [Link]

  • Comparative efficacy and tolerability of the PARP inhibitors olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and ruca. (n.d.). ResearchGate. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • The Role of Targeting DNA Repair with PARP. (2018). YouTube. [Link]

  • Sequence-Specific Pharmacokinetic and Pharmacodynamic Phase I/Ib Study of Olaparib Tablets and Carboplatin in Women's Cancer. (n.d.). AACR Journals. [Link]

  • Differences in pharmacology, toxicities key to clinical use of PARP inhibitors. (2018). Healio. [Link]

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Pyranone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyranone Characterization

Pyranones, including the common 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone) scaffolds, are privileged heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and functional materials. Their structural diversity and biological significance make them frequent targets in synthetic and medicinal chemistry. However, the unambiguous structural elucidation of novel pyranone derivatives can be a significant challenge. Subtle differences in substitution patterns, isomerism, and the potential for tautomerization demand a rigorous, multi-technique approach to characterization.

This guide provides a robust, field-proven framework for researchers, scientists, and drug development professionals to confidently characterize pyranone-containing molecules. We will move beyond simple data reporting and delve into the causality behind experimental choices, establishing a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy with authoritative literature and database values.

The Pyranone Spectroscopic Fingerprint: A Multi-faceted Approach

No single spectroscopic technique can unequivocally determine a complex structure. True confidence is achieved by weaving together complementary data streams, each providing a unique piece of the structural puzzle. The relationship between these techniques is crucial for a holistic analysis.

cluster_Techniques Core Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity & Proton Environment NMR->Connectivity Provides MS Mass Spectrometry (HRMS) Formula Molecular Formula & Unsaturation MS->Formula Provides IR Infrared Spectroscopy (FTIR) FunctionalGroups Key Functional Groups (C=O, C=C) IR->FunctionalGroups Provides Structure Verified Pyranone Structure Connectivity->Structure Integrate to build Formula->Structure Integrate to build FunctionalGroups->Structure Integrate to build

Caption: Integration of complementary spectroscopic data for pyranone characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon skeleton and proton environments. For pyranones, specific chemical shifts and coupling constants are highly diagnostic.

Expertise in Action: The degree of substitution on the pyranone ring dramatically alters the observed NMR spectrum. An unsubstituted pyrone will show a clear set of coupled olefinic protons, whereas a fully substituted ring will require 2D techniques like HMBC to piece together the connectivity between the core and its substituents.

¹H and ¹³C NMR Chemical Shift Ranges: The electronic environment of the pyranone ring, influenced by the carbonyl group and the ring oxygen, results in characteristic chemical shifts. These values are your first point of comparison against the literature.

Pyranone Type Ring Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
2-Pyrone H-36.2 - 6.5C-2 (C=O): 160 - 165H-3 and H-4 often show a coupling constant (J) of ~6-7 Hz.
H-47.5 - 7.8C-3: 115 - 120
H-56.3 - 6.6C-4: 140 - 145
H-67.2 - 7.6C-5: 105 - 110
C-6: 150 - 155
4-Pyrone H-2, H-67.5 - 8.0C-2, C-6: 155 - 165Due to symmetry, H-2/H-6 and H-3/H-5 are often equivalent in unsubstituted 4-pyrones.[1]
H-3, H-56.2 - 6.8C-3, C-5: 110 - 120
C-4 (C=O): 175 - 185[1][2]The C4 carbonyl carbon is significantly downfield compared to the C2 carbonyl in 2-pyrones.[2]

Note: Values are approximate and can be influenced by solvent and substituents. Data compiled from various literature sources.[1][2][3][4][5]

2D NMR for Unambiguous Assignments: For substituted pyranones, 1D NMR is often insufficient. 2D experiments are not just confirmatory; they are essential tools for establishing unequivocal assignments.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks (e.g., confirming adjacent olefinic protons on the pyranone ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for complex pyranones. It shows correlations between protons and carbons over two to three bonds, allowing you to connect substituents (e.g., a methyl group) to the specific carbon of the pyranone ring they are attached to.[3]

Infrared (IR) Spectroscopy: The Functional Group Probe

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups that define the pyranone core. The high polarity of the carbonyl (C=O) bond makes it one of the strongest and most reliable absorptions in an IR spectrum.[6]

Expertise in Action: The position of the carbonyl stretch can help differentiate between pyrone isomers and even provide clues about ring strain or conjugation effects. For example, the lactone carbonyl of a 2-pyrone typically appears at a higher wavenumber than the ketone carbonyl of a 4-pyrone.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Notes
Carbonyl (Lactone)C=O Stretch (in 2-Pyrones)1710 - 1740[4]This is a strong, sharp absorption. Its exact position can be shifted by substituents.
Carbonyl (Ketone)C=O Stretch (in 4-Pyrones)1640 - 1670[1][7]Typically a strong, sharp band at a lower frequency than the 2-pyrone C=O.[7]
AlkeneC=C Stretch1580 - 1650[7][8]Multiple bands may be present due to the different C=C bonds within the ring.
Olefinic C-HC-H Stretch3000 - 3100[1][9][10]An absorption just above 3000 cm⁻¹ is a good indicator of sp² C-H bonds.[9][10]

Data compiled from various literature sources.[1][4][7][8][9][10]

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is the ultimate check against your proposed structure.

Expertise in Action: Beyond the molecular formula, the fragmentation pattern provides a structural fingerprint. Pyranones often undergo characteristic fragmentation pathways, such as the loss of carbon monoxide (CO, 28 Da), which can be a diagnostic clue.[2][11] This process, known as a retro-Diels-Alder reaction, is particularly common and can help confirm the presence of the pyranone ring.

The Cross-Referencing Workflow: A Self-Validating System

A robust characterization workflow is iterative and self-correcting. Each step validates the previous one, building a logical and evidence-based case for your proposed structure.

A 1. Sample Prep & Data Acquisition (NMR, HRMS, IR) B 2. Initial Data Processing - Assign preliminary ¹H, ¹³C shifts - Determine Molecular Formula (HRMS) - Identify C=O, C=C stretches (IR) A->B C 3. Literature & Database Search (SciFinder, Reaxys, SDBS) B->C D 4. Create Comparison Matrix (Experimental vs. Literature) C->D E 5. Analyze & Resolve Discrepancies D->E E->B Mismatch (Re-evaluate) F 6. Propose Structure & Assign Data E->F Match G 7. Final Validation (2D NMR: HMBC, HSQC) F->G H Confident Structural Elucidation G->H

Caption: A self-validating workflow for pyranone structural elucidation.

Experimental Protocols

Protocol 1: NMR Data Acquisition (Best Practices)

Trustworthy data begins with meticulous acquisition. Adhering to established standards ensures your data is comparable to literature values and suitable for publication.[12][13]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified pyranone derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Causality: The choice of solvent is critical as it can influence chemical shifts. For cross-referencing, aim to use the same solvent as the literature report.

    • Ensure the sample is fully dissolved to prevent poor shimming.

  • Instrument Setup:

    • Insert the sample into the spectrometer, ensuring correct positioning using the sample depth gauge.[14]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow, symmetrical solvent peak. Causality: Good shimming is essential for high resolution, allowing for accurate determination of coupling constants.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a good signal-to-noise ratio.[12]

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard (e.g., TMS at δ 0.00 ppm).

    • Integrate all peaks and accurately pick peak multiplicities.[13]

  • ¹³C and 2D NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time.

    • If the structure is not immediately obvious, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters.[15]

Protocol 2: Literature and Database Searching

Effective searching is a skill. Use multiple databases to maximize your chances of finding a match or a closely related analogue.

  • Determine Search Parameters:

    • From your HRMS data, determine the molecular formula.

    • From your NMR and IR data, hypothesize the core scaffold (e.g., "2,6-disubstituted 4-pyrone").

  • Conduct Searches:

    • Structure/Substructure Search (SciFinder-n, Reaxys): Draw the proposed pyranone core and any identified substituents. Search for exact matches and substructures. This is the most powerful method.

    • Molecular Formula Search: Use the formula from HRMS to find all known isomers. This can help identify potential alternative structures.

    • Spectral Data Search (SDBS): The Spectral Database for Organic Compounds (SDBS) is an excellent free resource where you can search by compound name, formula, or spectral parameters to find reference spectra.[16][17][18]

  • Evaluate Hits:

    • Carefully compare the reported spectral data (NMR, IR, MS) from any hits with your experimental data.

    • Pay close attention to the experimental conditions reported in the literature, especially the NMR solvent.

Conclusion: From Data to Definitive Structure

The structural elucidation of pyranones is a process of logical deduction, supported by high-quality, multi-faceted spectroscopic data. By systematically acquiring NMR, MS, and IR data and rigorously cross-referencing it against established literature and database values, researchers can move from a hypothesis to a high-confidence structural assignment. This guide provides the framework not just for collecting data, but for building a compelling, evidence-based argument for your molecule's structure—a cornerstone of scientific integrity and successful drug development.

References

  • Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 13C nmr chemical shifts of ring carbons of some y-pyrones Values for... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Best Practices in NMR Data Acquisition and Analysis. (n.d.). CASSS. Retrieved January 22, 2026, from [Link]

  • 2-Pyrone. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • Shahrisa, A., Tabrizi, R., & Abrishami, F. (n.d.). PART 6. SYNTHESIS OF SOME AMINOXYALKYL DERIVATIVES OF 4-PYRONES. Retrieved January 22, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 13C-Labelled 2-Pyrones: Towards Imaging in Biomedical Applications. (2018, December 12). Retrieved January 22, 2026, from [Link]

  • Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran (molecule 1 ) in 400–2000 cm. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemistry of pyrones: Part 6. Synthesis of some aminoxyalkyl derivatives of 4-pyrones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Base Mediated Tandem Vinylogous Addition and Cyclization of γ-Phosphonyl/Sulfonyl Crotonates and Ynones: Synthesis of Functionalized 2-Pyrones. (2019, October 30). ACS Omega. Retrieved January 22, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 22, 2026, from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 22, 2026, from [Link]

  • Beaudry Group Routine 1H NMR Guidelines. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). (2020, December 15). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Rare Chlorinated Fungal Metabolite and Alpha-Pyrones from an Endophytic Fungus Nigrospora sp. (2025, February 3). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube. Retrieved January 22, 2026, from [Link]

  • Spectral Database for Organic Compounds. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]

  • NMR Spectroscopy: Data Acquisition. (n.d.). Retrieved January 22, 2026, from [Link]

  • Searching For Spectral Data: SDBS. (2016, March 4). YouTube. Retrieved January 22, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isolation, Structure elucidation, and antimycobacterial properties of dimeric naphtho-gamma-pyrones from the marine-derived fungus Aspergillus carbonarius. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • NMR Guidelines for ACS Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • solid-state photocycloaddition of 6, 6'-dimethyl-4, 4'- polymethylenedioxy-di-2-pyrones. (2006, May 16). Retrieved January 22, 2026, from [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • MolView. (n.d.). Retrieved January 22, 2026, from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved January 22, 2026, from [Link]

  • IR handout.pdf. (n.d.). Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a notable intermediate, requires meticulous management not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, empowering you to manage your research waste with confidence and precision.

Compound Identification and Hazard Assessment

Key Chemical Information:

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₁₅H₁₄O₅-
Molecular Weight274.27 g/mol -
AppearanceWhite to off-white or yellow solid/powder
StorageRecommended at 2-8°C in a cool, dark place[1]

GHS Hazard Classification (Inferred from 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid):

PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Disclaimer: The GHS hazard classification is based on the parent carboxylic acid. It is imperative to treat this compound with, at minimum, the same level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the potential hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound, including during disposal procedures.

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and eye irritation.
Skin and Body Protection A standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize the risk of respiratory tract irritation from dust or aerosols.

Waste Segregation and Disposal Workflow: A Decision-Making Framework

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[5] Never mix incompatible chemicals in the same waste container.[5] Given that this compound is a solid organic compound, it should be segregated from strong oxidizing agents and strong bases.

The following flowchart illustrates the decision-making process for the disposal of this compound and related waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (Unused reagent, contaminated materials, etc.) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (e.g., unused compound, contaminated weigh paper) is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No collect_solid Collect in a designated, labeled hazardous waste container for solid organic waste. solid_waste->collect_solid liquid_waste Liquid Waste (e.g., solutions containing the compound) is_liquid->liquid_waste Yes is_container Is it an empty container? is_liquid->is_container No collect_liquid Collect in a designated, labeled hazardous waste container for non-halogenated organic liquid waste. liquid_waste->collect_liquid container_decon Empty Container Decontamination is_container->container_decon Yes triple_rinse Triple-rinse with a suitable solvent (e.g., ethanol or acetone). container_decon->triple_rinse contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of the clean container in regular trash or glass recycling. triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Waste Disposal Decision Workflow

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

For Small Quantities (e.g., milligrams to a few grams):
  • Preparation: Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: Carefully transfer the solid waste into a designated, chemically compatible, and clearly labeled hazardous waste container for solid organic waste. Use a funnel if necessary to avoid spillage.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, include the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Once the container is full or ready for disposal, contact your institution's EHS office for collection.

For Contaminated Materials (e.g., gloves, weigh paper, pipette tips):
  • Segregation: Place all contaminated disposable materials into the same designated solid hazardous waste container as the chemical itself.

  • Avoid Overfilling: Do not overfill the waste container.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before being discarded as non-hazardous waste.

Triple-Rinse Protocol:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for non-halogenated organic liquid waste.

  • Repeat: Repeat the rinsing process two more times.

  • Final Disposal: After the third rinse, allow the container to air dry in a fume hood. Once completely dry, deface or remove the original label and dispose of the container in the appropriate regular trash or glass recycling bin.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large or unmanageable spills, or if you feel it is unsafe, evacuate the area and contact your institution's emergency response team.

  • Don PPE: If the spill is small and manageable, don the appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment: For a solid spill, gently cover it with a dry absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully sweep the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for waste management in your facility.

References

  • Watson International. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2. [Link]

  • PubChem. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546. [Link]

  • Google Patents. EP0329361B1 - 2-pyranone derivatives and process for production thereof.
  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

Sources

Navigating the Safe Handling of Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a key intermediate in the synthesis of compounds like the HIV-1 integrase inhibitor Dolutegravir, represents a class of molecules that, while invaluable, requires meticulous handling to ensure personnel safety and experimental integrity.[1] This guide provides an in-depth, experience-driven framework for the safe use of this compound, moving beyond a simple checklist to instill a culture of proactive safety.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any manipulation of this compound, a thorough risk assessment is critical. The primary hazards associated with similar compounds include irritation to the skin, eyes, and respiratory system.[2] Ingestion may also be harmful.[2]

Engineering Controls are your most effective tool in minimizing exposure. All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted within a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted, protecting the user from inhalation, a primary route of exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this and similar chemical compounds.[3] The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or a full-face shield.[4]Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield offers an additional layer of protection for the entire face, crucial when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Double gloving is recommended to provide an extra layer of protection against potential tears or permeation.[4] Gloves should be inspected for integrity before each use and changed immediately if contaminated or after a maximum of 30 minutes of continuous use.[4]
Body Protection A long-sleeved laboratory coat that closes in the back.[4]A back-closing gown minimizes the risk of frontal contamination. The sleeves should be long enough to cover the arms completely, and the cuffs should be tucked into the gloves to prevent skin exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary.[4][5]While a fume hood is the primary control, a respirator should be considered when handling large quantities of the solid compound or when there is a potential for aerosol generation. Proper fit testing and training are essential for effective respirator use.[5]
Footwear Closed-toe shoes.[3]This is a fundamental laboratory safety rule to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Solid C->D Transfer to Handling Phase E Prepare Solution D->E F Perform Reaction E->F G Decontaminate Workspace F->G Proceed to Cleanup H Segregate Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust.

    • To prepare a solution, slowly add the solid to the solvent to prevent splashing.

    • During the reaction, maintain a clear and organized workspace. Keep all containers clearly labeled.

  • Cleanup and Disposal:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) to decontaminate it.

    • Segregate all waste. Solid waste (gloves, weigh boats) should be placed in a designated, sealed hazardous waste container. Liquid waste should be collected in a labeled, sealed container compatible with the solvents used.

    • Doff PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[6]

  • Waste Classification: As a chemical waste generator, you are responsible for determining if the discarded material is classified as hazardous waste.[6] Consult your institution's Environmental Health and Safety (EHS) office for guidance on proper waste classification.

  • Waste Segregation: Never mix different waste streams. Keep organic solvent waste separate from aqueous waste, and solid waste in its own designated container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, the approximate concentration, and the date.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

  • Disposal: Follow your institution's procedures for the pickup and disposal of hazardous waste. Do not pour any chemical waste down the drain.[6]

By integrating these principles of hazard assessment, personal protection, and meticulous operational and disposal planning into your daily laboratory practices, you can confidently and safely work with this compound, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Journal of Applied Organometallic Chemistry. (2023).
  • Growing Science. (2019).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Piranha solution. Retrieved from [Link]

  • SAMS Solutions. (2023). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubMed. (n.d.).
  • Chemos GmbH & Co.KG. (2022).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.